molecular formula C35H43K3N2O14S4 B12364350 AF 555 carboxylic acid

AF 555 carboxylic acid

Cat. No.: B12364350
M. Wt: 961.3 g/mol
InChI Key: TURSGWYNOBINMF-UHFFFAOYSA-K
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Description

AF 555 carboxylic acid is a useful research compound. Its molecular formula is C35H43K3N2O14S4 and its molecular weight is 961.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H43K3N2O14S4

Molecular Weight

961.3 g/mol

IUPAC Name

tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C35H46N2O14S4.3K/c1-34(2)27-23-25(54(46,47)48)14-16-29(27)36(19-7-4-5-13-33(38)39)31(34)11-9-12-32-35(3,18-6-8-21-52(40,41)42)28-24-26(55(49,50)51)15-17-30(28)37(32)20-10-22-53(43,44)45;;;/h9,11-12,14-17,23-24H,4-8,10,13,18-22H2,1-3H3,(H4-,38,39,40,41,42,43,44,45,46,47,48,49,50,51);;;/q;3*+1/p-3

InChI Key

TURSGWYNOBINMF-UHFFFAOYSA-K

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)O)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCCS(=O)(=O)[O-])CCCCCC(=O)O)C.[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to AF 555 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of AF 555 carboxylic acid, a fluorescent dye widely used in biological research. Tailored for researchers, scientists, and professionals in drug development, this document details the chemical structure, physicochemical properties, and common experimental applications of this versatile fluorophore.

Core Properties and Chemical Structure

AF 555 is a bright, photostable, and hydrophilic fluorescent dye belonging to the cyanine dye family. It serves as a viable alternative to other fluorescent dyes such as TAMRA and Cy3. The carboxylic acid derivative of AF 555 is a non-reactive form that can be used as a reference standard or chemically activated for conjugation to primary amines.

The fundamental chemical and spectral properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference
Molecular Formula C₃₅H₄₃K₃N₂O₁₄S₄[1][2][3]
Molecular Weight 961.28 g/mol [2]
Excitation Maximum (λabs) 552 nm[3][4]
Emission Maximum (λem) 566 nm[3][4]
Extinction Coefficient 152,000 cm⁻¹M⁻¹[3][4]
Fluorescence Quantum Yield 0.14[3][4]
Appearance Dark red solid
Solubility Water, DMF, DMSO

The chemical structure of this compound is presented below. This diagram was generated using the canonical SMILES representation of the molecule.

Figure 1: Chemical structure of this compound.

Experimental Protocols

This compound can be conjugated to molecules containing primary amine groups, such as proteins, antibodies, and amine-modified oligonucleotides. This is typically achieved through a carbodiimide-mediated coupling reaction. The following is a general protocol for labeling a protein with this compound.

Materials:

  • This compound

  • Protein to be labeled (in a suitable buffer, e.g., PBS pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in reaction buffer at a concentration of 10 mg/mL each.

  • Activate the Carboxylic Acid:

    • In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS solutions. The molar ratio of dye:EDC:NHS should be approximately 1:1.5:1.5.

    • Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group by forming an NHS ester.

  • Protein Labeling:

    • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

    • Add the activated AF 555-NHS ester solution to the protein solution. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application. A starting point is a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quench the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 552 nm (for AF 555). The DOL can be calculated using the following formula:

    DOL = (A552 / εdye) / ((A280 - (A552 * CF)) / εprotein)

    Where:

    • A552 and A280 are the absorbances at 552 nm and 280 nm, respectively.

    • εdye is the extinction coefficient of AF 555 (152,000 cm⁻¹M⁻¹).

    • εprotein is the extinction coefficient of the protein.

    • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for cyanine dyes).

The following diagram illustrates the general workflow for protein conjugation.

Conjugation_Workflow cluster_activation Carboxylic Acid Activation cluster_labeling Protein Labeling cluster_purification Purification and Analysis A This compound C Activated AF 555-NHS Ester A->C Incubate 15-30 min B EDC + NHS B->C E Conjugation Reaction C->E D Protein Solution D->E Incubate 1-2 hours F Quench Reaction E->F G Size-Exclusion Chromatography F->G H Purified Labeled Protein G->H I Characterization (DOL) H->I

Figure 2: General workflow for protein conjugation with this compound.

Signaling Pathways and Applications

Due to its nature as a labeling reagent, this compound itself is not directly involved in signaling pathways. However, its conjugates are instrumental in elucidating a wide array of biological processes. For instance, an antibody labeled with AF 555 can be used to track the localization and trafficking of its target protein within a cell, thereby providing insights into signaling cascades.

The logical relationship for its application in a hypothetical signaling pathway study is depicted below.

Signaling_Pathway_Application cluster_reagent Reagent Preparation cluster_experiment Cellular Experiment cluster_analysis Data Acquisition and Analysis A AF 555-labeled Antibody B Introduce Labeled Antibody to Cells A->B C Stimulate Signaling Pathway B->C D Fix and Permeabilize Cells C->D E Fluorescence Microscopy D->E F Image Analysis E->F G Elucidate Protein Localization F->G

Figure 3: Logical workflow for using an AF 555-labeled antibody to study a signaling pathway.

Storage and Handling

This compound should be stored at -20°C in the dark and desiccated.[1][3] When handled properly, it is stable for at least 24 months.[1][3] For short-term transport, it can be kept at room temperature for up to three weeks.[1][3] It is advisable to avoid prolonged exposure to light to prevent photobleaching.[1][3]

References

Unveiling the Spectroscopic Portrait of AF 555 Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectral properties of fluorescent probes is paramount for the design and execution of robust and reproducible assays. This technical guide provides a detailed examination of the core spectral characteristics of AF 555 carboxylic acid, a widely utilized fluorophore in the orange-red region of the spectrum. This document outlines its key quantitative spectral parameters, provides detailed experimental protocols for their determination, and visually represents the underlying photophysical principles and experimental workflows.

Core Spectral Properties of this compound

This compound is a bright and photostable fluorescent dye, valued for its utility in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. Its carboxylic acid functional group allows for its use as a non-reactive control or for conjugation to biomolecules through various chemical strategies. The key spectral properties of this compound are summarized in the table below.

Spectral PropertyValueUnit
Excitation Maximum (λ_abs_) ~555nm
Emission Maximum (λ_em_) ~565nm
Molar Extinction Coefficient (ε) ~150,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ_f_) ~0.10-
Fluorescence Lifetime (τ) ~0.3ns

Understanding the Photophysics: The Jablonski Diagram

The interaction of light with a fluorophore like this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorption of a photon, the fluorophore is excited from its ground electronic state (S₀) to a higher electronic state (typically S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From this state, it can return to the ground state via fluorescence (emission of a photon) or through non-radiative pathways.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Non-radiative Decay s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation

A simplified Jablonski diagram illustrating the processes of light absorption and emission by a fluorophore.

Experimental Protocols for Spectral Characterization

Accurate determination of the spectral properties of this compound is crucial for its effective use. The following sections provide detailed protocols for measuring its core spectral parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or dimethyl sulfoxide (DMSO))

  • Calibrated spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

  • Prepare a Dilution Series: Perform a series of accurate dilutions of the stock solution to obtain at least five different concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

  • Measure Absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Use the same solvent as a blank reference.

  • Identify Absorption Maximum (λ_max_): Determine the wavelength of maximum absorbance from the recorded spectra.

  • Plot Beer-Lambert Curve: Plot the absorbance at λ_max_ against the corresponding concentration for each dilution.

  • Calculate Molar Extinction Coefficient: Perform a linear regression on the plotted data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as per the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration in M, and l is the path length in cm.

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ_f_) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. For AF 555, a suitable reference standard would be a dye with similar absorption and emission profiles, such as Rhodamine 6G or Rhodamine B, in a solvent of known refractive index.

Materials:

  • This compound solution (prepared as above)

  • Quantum yield standard solution (e.g., Rhodamine 6G in ethanol, Φ_f_ = 0.95)

  • Spectrofluorometer with a corrected emission spectrum

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions: Prepare a series of dilutions for both the this compound and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Excite each solution at the same wavelength and record the fluorescence emission spectrum. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Integrated Intensity vs. Absorbance: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the this compound (Φ_f,sample_) can be calculated using the following equation:

    Φ_f,sample_ = Φ_f,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²)

    where Φ_f,std_ is the quantum yield of the standard, m is the slope of the integrated fluorescence intensity versus absorbance plot, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

  • TCSPC system, including a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the absorption maximum of AF 555, a fast photodetector, and timing electronics.

  • This compound solution.

  • A scattering solution (e.g., a dilute solution of non-dairy creamer) for measuring the instrument response function (IRF).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

  • Instrument Setup: Set up the TCSPC system, selecting the appropriate excitation wavelength and emission filter.

  • Measure the Instrument Response Function (IRF): Replace the sample with the scattering solution and collect the IRF. The IRF represents the time profile of the excitation pulse as detected by the system.

  • Measure the Fluorescence Decay: Replace the scattering solution with the this compound solution and collect the fluorescence decay data until a sufficient number of photons have been counted to generate a smooth decay curve.

  • Data Analysis: Use deconvolution software to fit the measured fluorescence decay curve, taking into account the IRF. A multi-exponential decay model may be required to accurately fit the data. The resulting fit will provide the fluorescence lifetime(s) of the sample.

Assessment of Photostability

Photostability refers to a fluorophore's resistance to photodegradation upon exposure to light. A common method to quantify this is to measure the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., a laser or LED) and a sensitive camera.

  • This compound solution.

  • Microscope slides and coverslips.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare a sample of this compound immobilized on a microscope slide. This can be done by drying a small drop of a dilute solution or by embedding the dye in a polymer matrix.

  • Image Acquisition:

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select the appropriate filter set for AF 555.

    • Acquire an initial image (t=0) using a low excitation power to minimize photobleaching during focusing.

    • Continuously illuminate a specific region of interest (ROI) with a constant, higher excitation power.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without the dye.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life.

Experimental Workflow Visualization

The general workflow for characterizing the spectral properties of a fluorescent dye like this compound can be visualized as a sequential process, from sample preparation to data analysis for each specific property.

ExperimentalWorkflow start Start: this compound Sample prep Sample Preparation (Stock Solution & Dilutions) start->prep abs_spec Absorbance Spectroscopy (Spectrophotometer) prep->abs_spec fluor_spec Fluorescence Spectroscopy (Spectrofluorometer) prep->fluor_spec lifetime_meas Lifetime Measurement (TCSPC) prep->lifetime_meas photostability_meas Photostability Assay (Fluorescence Microscope) prep->photostability_meas ext_coeff_calc Data Analysis: Molar Extinction Coefficient abs_spec->ext_coeff_calc qy_calc Data Analysis: Quantum Yield fluor_spec->qy_calc lifetime_calc Data Analysis: Fluorescence Lifetime lifetime_meas->lifetime_calc photostability_calc Data Analysis: Photobleaching Half-life photostability_meas->photostability_calc end_node End: Complete Spectral Profile ext_coeff_calc->end_node qy_calc->end_node lifetime_calc->end_node photostability_calc->end_node

A flowchart illustrating the experimental workflow for the comprehensive spectral characterization of this compound.

By following these detailed protocols and understanding the underlying principles, researchers can confidently and accurately characterize the spectral properties of this compound, ensuring its optimal use in their specific applications.

AF 555 Carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of AF 555 carboxylic acid, a bright and photostable orange fluorescent dye. With its exceptional spectral properties, AF 555 has become an invaluable tool for researchers, scientists, and drug development professionals in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. This document details its spectral characteristics, provides experimental protocols for its use in biomolecule conjugation, and outlines a typical workflow for fluorescence imaging.

Core Spectroscopic Properties

AF 555, a member of the Alexa Fluor family of dyes, is a hydrophilic fluorophore known for its high fluorescence quantum yield and remarkable photostability, offering a superior alternative to other dyes such as tetramethylrhodamine (TMR) and Cyanine3 (Cy3).[1][2] Its spectra are nearly identical to those of Cy3, allowing for the use of the same optical filter sets.[3] The carboxylic acid form of AF 555 is the non-reactive version of the dye, often used as a reference standard in experiments with AF 555 conjugates.[1][4] However, the carboxylic acid group can be activated, for example, using carbodiimides like EDAC, to react with primary amines, hydrazines, and hydroxylamines.[1][5]

The key spectral properties of this compound are summarized in the table below:

PropertyValueReference
Excitation Maximum (λex) 552 - 555 nm[1][5][6][7][8][9][10]
Emission Maximum (λem) 565 - 572 nm[1][5][6][7][9][10]
Molar Extinction Coefficient (ε) ~152,000 - 155,000 cm⁻¹M⁻¹[1][6][7][11][12]
Fluorescence Quantum Yield (Φ) ~0.10 - 0.14[1][3][6][11][12][13]

Experimental Protocols

The amine-reactive succinimidyl ester form of AF 555 (AF 555 NHS ester) is most commonly used for labeling proteins and other biomolecules containing primary amines.[7] The following is a generalized protocol for labeling proteins with AF 555 NHS ester.

Protein Labeling with AF 555 NHS Ester

This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies but can be adapted for other proteins. For optimal results, the protein concentration should be at least 2 mg/mL.[7] It is recommended to perform the labeling reaction at three different molar ratios of dye to protein to determine the optimal degree of labeling.[7][14]

Materials:

  • Protein solution (in amine-free buffer, e.g., PBS pH 7.2-7.4)

  • AF 555 NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer such as PBS. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the AF 555 NHS ester in high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer. The efficient reaction of NHS esters with primary amines occurs at a pH of 7.5-8.5.[16]

    • Slowly add the desired molar excess of the dissolved AF 555 NHS ester to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[7][15][16]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[15]

  • Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorption maximum of the dye (~555 nm).

Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a stabilizing protein like BSA, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.[15][16]

Experimental Workflow: Fluorescence Microscopy

AF 555-conjugated biomolecules are widely used as probes in fluorescence microscopy to visualize specific targets within cells or tissues.

experimental_workflow cluster_labeling Bioconjugation cluster_imaging Fluorescence Imaging protein Protein of Interest conjugation Labeling Reaction protein->conjugation af555 AF 555 NHS Ester af555->conjugation purification Purification conjugation->purification labeled_protein AF 555-Labeled Protein purification->labeled_protein incubation Incubation with Labeled Protein labeled_protein->incubation cell_prep Cell/Tissue Preparation cell_prep->incubation washing Washing incubation->washing microscopy Fluorescence Microscopy washing->microscopy image_analysis Image Acquisition & Analysis microscopy->image_analysis

Caption: Workflow for protein labeling and fluorescence microscopy.

Applications in Research and Development

The exceptional brightness and photostability of AF 555 make it a versatile tool for a wide range of applications in both basic research and drug development. Its utility spans:

  • Immunofluorescence: Staining of specific proteins in fixed or live cells for high-resolution imaging.

  • Flow Cytometry: Quantification of cell populations based on the expression of surface or intracellular markers.

  • High-Content Screening: Automated imaging and analysis of cellular responses to various stimuli or drug candidates.

  • Förster Resonance Energy Transfer (FRET): As a FRET acceptor when paired with a suitable donor dye to study molecular interactions.

References

An In-Depth Technical Guide to the Quantum Yield of AF 555 Carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the fluorescence quantum yield of AF 555 carboxylic acid, a widely utilized fluorophore in biological research and drug development. It details the quantitative photophysical properties, experimental protocols for quantum yield determination and biomolecule labeling, and illustrates a common application in cellular signaling analysis.

Core Photophysical Properties of AF 555

AF 555 is a bright and photostable orange-fluorescent dye, often used as an alternative to Cy3®. Its carboxylic acid derivative is the non-reactive form, which can be used as a reference standard or activated for conjugation to biomolecules. The succinimidyl ester form is amine-reactive and commonly used for labeling proteins and peptides.

Quantitative Data Summary

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a critical parameter for a fluorophore's performance. Below is a summary of the reported quantum yield values for AF 555 and its derivatives under specific conditions.

Fluorophore DerivativeQuantum Yield (Φ)Measurement ConditionsSource
This compound0.14Not specifiedLuna Nanotech
Alexa Fluor 555 Carboxylic Acid, Succinimidyl Ester0.1050 mM potassium phosphate, 150 mM NaCl, pH 7.2 at 22°CThermo Fisher Scientific
Alexa Fluor 555 Conjugated Antibodies0.10Not specifiedCell Signaling Technology[1]

Experimental Protocols

Accurate determination of fluorescence quantum yield and effective labeling of biomolecules are crucial for reliable experimental outcomes. The following sections provide detailed methodologies for these key procedures.

Determination of Relative Fluorescence Quantum Yield

The comparative method of Williams et al. is the most common and reliable method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.[2]

Materials:

  • Test sample (this compound)

  • Standard sample with known quantum yield in a similar spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • High-purity solvent (e.g., ethanol or phosphate-buffered saline, PBS)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test sample and the standard sample in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard samples. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3]

  • Measure Absorbance: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 555 nm for AF 555).

  • Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements. Ensure the excitation and emission slits are kept constant for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the test sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.[2]

Protein Labeling with AF 555 Succinimidyl Ester

This protocol outlines the general procedure for labeling a protein with an amine-reactive succinimidyl ester of AF 555.[4]

Materials:

  • Protein to be labeled (e.g., an antibody) in an amine-free buffer (e.g., PBS).

  • AF 555 succinimidyl ester.

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5).

  • Purification column (e.g., Sephadex G-25) to separate the labeled protein from the free dye.

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye: Dissolve the AF 555 succinimidyl ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10-fold molar excess of dye. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching buffer to stop the reaction by reacting with any remaining free dye.

  • Purification: Separate the dye-protein conjugate from the unreacted dye and quenching byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the dye).

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for immunofluorescence using an AF 555-labeled antibody and a generalized representation of its application in detecting a protein within a signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab AF 555 Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting wash2->mounting microscopy Fluorescence Microscopy (Ex: 555 nm, Em: ~565 nm) mounting->microscopy analysis Image Analysis microscopy->analysis

Caption: Immunofluorescence experimental workflow using an AF 555-labeled secondary antibody.

signaling_pathway_detection cluster_pathway Cellular Signaling Pathway cluster_detection Immunofluorescence Detection ligand Ligand receptor Receptor ligand->receptor protein_of_interest Protein of Interest (e.g., Kinase, Transcription Factor) receptor->protein_of_interest downstream Downstream Effectors protein_of_interest->downstream primary_ab Primary Antibody (targets Protein of Interest) protein_of_interest->primary_ab Detection response Cellular Response downstream->response secondary_ab AF 555-labeled Secondary Antibody primary_ab->secondary_ab fluorescence Fluorescence Signal (Localization and Quantification) secondary_ab->fluorescence

Caption: Detection of a signaling protein using an AF 555-conjugated secondary antibody.

References

AF 555 carboxylic acid solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of AF 555 Carboxylic Acid

For researchers, scientists, and drug development professionals, the precise handling and storage of fluorescent dyes are paramount to ensure experimental reproducibility and accuracy. This compound, a bright, orange-fluorescent dye, is a valuable tool in various biological applications. This guide provides a comprehensive overview of its solubility and stability characteristics, supported by experimental protocols and logical diagrams to facilitate its effective use. The information presented is primarily based on data for Alexa Fluor™ 555 Carboxylic Acid, which is spectrally equivalent to AF 555.

Core Properties of this compound

This compound is a non-reactive form of the AF 555 dye, often supplied as a tris(triethylammonium) salt.[1][2] It serves as a reference standard for dye-conjugates and can be utilized in applications such as injection site visualization.[3] Its core structure is based on a 3,6-diaminoxanthene-4,5-disulfate.[4] The dye exhibits strong absorption and emission maxima at approximately 555 nm and 565-572 nm, respectively, making it compatible with common excitation sources like the 532 nm or 543 nm laser lines.[1][2][5]

Solubility

This compound is characterized by its good water solubility, a feature common to the Alexa Fluor™ family of dyes.[6][7] This property allows for straightforward preparation of stock solutions and their use in aqueous biological buffers without the need for organic co-solvents.

Quantitative Solubility Data

While specific molar solubility limits are not extensively published, practical guidance for reconstitution is provided by manufacturers. This information is summarized in the table below.

ParameterSolventRecommended ConcentrationCitation
Reconstitution ConcentrationAqueous Buffer (e.g., PBS), DMSO, or DMF1–10 mg/mL[2]

Note: For reconstitution, high-quality, anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) should be used to prevent premature degradation of the dye.[2]

Experimental Protocol for Solubility Assessment

The following is a generalized protocol for determining the solubility of this compound in a specific buffer of interest.

Objective: To determine the maximum solubility of this compound in a given aqueous buffer.

Materials:

  • This compound, solid form

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Calibrated micropipettes and tubes

Procedure:

  • Preparation of Supersaturated Solution:

    • Add a pre-weighed excess amount of solid this compound to a known volume of the buffer at room temperature.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Allow the mixture to equilibrate for at least 24 hours at a constant temperature, protected from light, to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Quantification:

    • Carefully collect a precise volume of the clear supernatant.

    • Prepare a serial dilution of the supernatant in the same buffer.

    • Measure the absorbance of the dilutions at the dye's maximum absorbance wavelength (~555 nm).

    • Calculate the concentration using the Beer-Lambert law (A = εcl), with the known extinction coefficient for AF 555 (approximately 155,000 cm⁻¹M⁻¹).[6]

    • The concentration of the undiluted supernatant represents the maximum solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification start Add excess AF 555 to known volume of buffer vortex Vortex vigorously start->vortex equilibrate Equilibrate for 24h (protected from light) vortex->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect Collect clear supernatant centrifuge->collect dilute Prepare serial dilutions of supernatant collect->dilute measure Measure absorbance at ~555 nm dilute->measure calculate Calculate concentration (Beer-Lambert Law) measure->calculate end End calculate->end Result: Max Solubility G stability AF 555 Stability temp Temperature stability->temp light Light Exposure stability->light ph pH stability->ph moisture Moisture (Solid Form) stability->moisture temp_desc Higher temp accelerates degradation temp->temp_desc light_desc Leads to photobleaching light->light_desc ph_desc Stable between pH 4-10 ph->ph_desc moisture_desc Can degrade solid dye moisture->moisture_desc

References

AF 555 Carboxylic Acid: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AF 555 carboxylic acid is a bright, water-soluble, and photostable orange fluorescent dye that serves as a versatile tool in a multitude of research applications. This technical guide provides an in-depth overview of its properties, methods for bioconjugation, and its application in studying cellular signaling pathways, with a focus on quantitative data and detailed experimental protocols.

Core Properties and Applications

This compound is the non-reactive form of the AF 555 fluorophore. In this state, it can be utilized as a reference standard in experiments involving AF 555-conjugated molecules. However, its primary utility lies in its potential for covalent labeling of biomolecules through the activation of its carboxylic acid group. This process, typically mediated by carbodiimide chemistry, allows for the stable conjugation of the dye to primary amines, hydrazines, and hydroxylamines on target molecules such as proteins, antibodies, and amino-modified oligonucleotides.

The resulting fluorescently labeled biomolecules are instrumental in a variety of advanced research techniques, including:

  • Fluorescence Microscopy: Enabling the visualization and localization of specific proteins and cellular structures.

  • Flow Cytometry: For the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.

  • ELISA (Enzyme-Linked Immunosorbent Assay): As a detection reagent in immunoassays.

  • Single-Molecule Imaging: Facilitating the study of individual protein dynamics and interactions.

  • FRET (Förster Resonance Energy Transfer): As a donor or acceptor fluorophore in studies of molecular proximity and conformational changes.

Spectroscopic and Physicochemical Properties

The performance of a fluorophore is defined by its spectroscopic and physicochemical characteristics. AF 555 is known for its high fluorescence quantum yield and photostability, making it a reliable choice for demanding imaging applications. It is spectrally similar to other popular dyes like Cy3 and Tetramethylrhodamine (TMR).

PropertyValueReference
Excitation Maximum (λex) ~555 nm[1](2)
Emission Maximum (λem) ~565 nm[1](2)
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹(3)
Fluorescence Quantum Yield (Φ) ~0.1[4](5)
Recommended Laser Lines 532 nm, 555 nm[1](2)
Recommended Filter Set TRITC/Cy3[1](2)
pH Stability Stable between pH 4-10[1](2)

Experimental Protocols

Activation of this compound and Conjugation to an Antibody

This protocol details the two-step process of first activating this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to an antibody. This method minimizes the risk of protein-protein crosslinking that can occur in a one-step carbodiimide reaction.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, MES, or HEPES) at a concentration of 1-10 mg/mL

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of NHS or sulfo-NHS in Activation Buffer.

    • Ensure the antibody solution is at the desired concentration in an amine-free buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an appropriate buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with a 1.5-fold molar excess of both EDC and NHS (or sulfo-NHS) solutions in Activation Buffer.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation to the Antibody:

    • Adjust the pH of the antibody solution to 7.2-7.5 by adding an appropriate volume of Conjugation Buffer.

    • Add the activated AF 555-NHS ester solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1 to 20:1. This ratio may need to be optimized for different proteins.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored band to elute from the column will be the AF 555-labeled antibody.

  • Characterization of the Conjugate:

    • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF 555 (~555 nm, A₅₅₅).

      • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

        • Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

        • Where CF is the correction factor (A₂₈₀ of the free dye / A₅₅₅ of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[6](7)

      • Calculate the DOL using the formula:

        • DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

        • Where ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).(3)

    • Functionality: The functionality of the labeled antibody should be assessed using a relevant assay, such as ELISA or flow cytometry, to ensure that the conjugation process has not compromised its binding affinity. Increasing the number of fluorophores per antibody can sometimes reduce its binding capacity.[8](8)

Application Example: Studying the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Fluorescently labeled ligands are powerful tools for investigating receptor-mediated signaling pathways. AF 555-labeled Epidermal Growth Factor (EGF) can be used to visualize and quantify the binding, internalization, and trafficking of the EGFR.

EGFR Signaling Pathway Overview

The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation.[9](9) Dysregulation of this pathway is often implicated in cancer. The binding of EGF to EGFR triggers a cascade of intracellular events, including receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins, ultimately leading to the activation of pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[10](11)

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization GRB2 GRB2 EGFR_dimer->GRB2 Recruitment PI3K PI3K EGFR_dimer->PI3K Recruitment Endocytosis Endocytosis EGFR_dimer->Endocytosis SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Workflow: Tracking EGFR Internalization

This workflow describes how to use AF 555-labeled EGF to monitor receptor internalization in live cells using fluorescence microscopy.

EGFR_Internalization_Workflow start Start prep_cells Plate cells on glass-bottom dishes start->prep_cells label_egf Prepare AF 555-EGF conjugate start->label_egf incubate Incubate cells with AF 555-EGF at 37°C prep_cells->incubate label_egf->incubate wash Wash cells to remove unbound AF 555-EGF incubate->wash image Acquire time-lapse fluorescence images wash->image analyze Analyze images to quantify internalization image->analyze end End analyze->end

Caption: Workflow for EGFR internalization assay.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., A549 or HeLa cells, which express EGFR) on glass-bottom imaging dishes and culture to the desired confluency.

  • Preparation of AF 555-EGF: Prepare a stock solution of AF 555-labeled EGF. The optimal labeling concentration for different cell lines may range from 0.5 to 10 µg/mL.[12](12)

  • Labeling and Internalization:

    • Starve the cells in serum-free media for 2-4 hours prior to the experiment to reduce basal EGFR activation.

    • Add the AF 555-EGF solution to the cells and incubate at 37°C. The incubation time can be varied (e.g., 5, 15, 30, 60 minutes) to observe the kinetics of internalization.

    • As a control for non-specific binding, a parallel experiment can be conducted where cells are co-incubated with an excess of unlabeled EGF.[12](12)

  • Imaging:

    • At each time point, wash the cells with cold PBS to remove unbound AF 555-EGF and halt internalization.

    • Acquire images using a fluorescence microscope equipped with a suitable filter set for AF 555.

  • Data Analysis:

    • Quantify the fluorescence intensity inside the cells over time. An increase in intracellular fluorescence indicates the internalization of the EGFR-EGF complex.

    • The localization of the fluorescent signal can provide insights into the trafficking of the receptor, from early endosomes to late endosomes and lysosomes.

Conclusion

This compound is a valuable and versatile fluorescent probe for a wide range of research applications. Through a straightforward activation and conjugation procedure, it can be used to label a variety of biomolecules, enabling detailed investigations into cellular processes. Its bright and photostable fluorescence makes it particularly well-suited for advanced imaging techniques, providing researchers with a powerful tool to unravel the complexities of biological systems. Proper protocol optimization and characterization of the resulting conjugates are crucial for obtaining reliable and reproducible data.

References

AF 555 Carboxylic Acid: A Technical Guide to its Fluorescence and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of fluorescence of AF 555 carboxylic acid, a bright, water-soluble, and photostable orange fluorescent dye. This document provides a comprehensive overview of its photophysical properties, the fundamental mechanism of its fluorescence, and detailed protocols for its application in bioconjugation, catering to the needs of researchers and professionals in life sciences and drug development.

Core Principle of Fluorescence

Contrary to what its name might suggest, Alexa Fluor 555 (AF 555) is not a rhodamine derivative but belongs to the cyanine family of dyes. The fluorescence of this compound originates from its cyanine core structure, which is characterized by two nitrogen-containing heterocycles linked by a polymethine chain. This extended π-conjugated system is responsible for the dye's strong absorption and emission in the visible spectrum.

The process of fluorescence can be illustrated by a Jablonski diagram, which depicts the electronic and vibrational states of a molecule. Upon absorption of a photon of appropriate energy (around 555 nm for AF 555), an electron is promoted from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). This process is very rapid, occurring on the femtosecond timescale.

Following excitation, the molecule quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation, losing some energy as heat. From the S₁ state, the molecule can return to the ground state (S₀) via several pathways. For fluorescent molecules like AF 555, the most significant pathway is the emission of a photon, a process known as fluorescence. This emitted photon is of lower energy (longer wavelength, around 565 nm) than the absorbed photon, a phenomenon known as the Stokes shift.

Other non-radiative pathways that compete with fluorescence include internal conversion to the ground state and intersystem crossing to a triplet state (T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a much slower process than fluorescence) or non-radiative decay. The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion S1_v1 v=1 T1_v0 v=0 S1_v0->T1_v0 Intersystem Crossing S1_v2->S1_v0 Vibrational Relaxation T1_v0->S0_v0 Phosphorescence

A simplified Jablonski diagram illustrating the principle of fluorescence.

Photophysical Properties

The performance of a fluorophore is defined by its photophysical properties. AF 555 is known for its high brightness, photostability, and water solubility, making it a versatile tool for various fluorescence-based applications.

PropertyValueReference
Excitation Maximum (λ_ex) 555 nm[1]
Emission Maximum (λ_em) 565 nm[1]
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.10[3]
Fluorescence Lifetime (τ) ~0.3 ns[3]

Experimental Protocols: Conjugation of this compound

This compound is the non-reactive form of the dye. To conjugate it to primary amines on proteins, antibodies, or other biomolecules, the carboxylic acid group must first be activated. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[4][5]

The EDC/NHS chemistry proceeds in two steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of AF 555 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution.[4]

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This AF 555-NHS ester can then efficiently react with primary amines on the target molecule to form a stable amide bond.[4][5]

EDC_NHS_Reaction cluster_activation Activation Step cluster_conjugation Conjugation Step AF555_COOH AF 555-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) AF555_COOH->O_Acylisourea + EDC EDC EDC NHS NHS Protein_NH2 Protein-NH₂ AF555_NHS AF 555-NHS Ester (amine-reactive) O_Acylisourea->AF555_NHS + NHS EDC_byproduct EDC byproduct Conjugate AF 555-Protein Conjugate (stable amide bond) AF555_NHS->Conjugate + Protein-NH₂ NHS_released NHS

Workflow for EDC-NHS mediated conjugation of this compound to a protein.
Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Protein or other amine-containing molecule to be labeled

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for purification

Protocol:
  • Preparation of Reagents:

    • Prepare fresh solutions of EDC and NHS in anhydrous DMSO or DMF.

    • Dissolve the protein to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Immediately add the activated AF 555-NHS ester solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling, but a starting point of 10-20 fold molar excess of the dye is recommended.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValue
Excitation Maximum 555 nm
Emission Maximum 565 nm
Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹
Quantum Yield ~0.10
Fluorescence Lifetime ~0.3 ns
Recommended Excitation Laser 532 nm, 561 nm
Recommended Emission Filter 570 - 620 nm

Conclusion

This compound is a high-performance cyanine dye with excellent photophysical properties for fluorescence-based applications. Its bright orange fluorescence, high photostability, and water solubility make it an ideal candidate for labeling biomolecules. The EDC-NHS coupling chemistry provides a robust and efficient method for conjugating this compound to proteins and other amine-containing molecules, enabling a wide range of applications in research, diagnostics, and drug development. Careful optimization of the labeling protocol is recommended to achieve the desired degree of labeling and to ensure the functionality of the labeled biomolecule.

References

Navigating the Fluorescent Landscape: A Technical Guide to AF 555 Carboxylic Acid Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic world of fluorescence-based applications, the selection of the optimal fluorophore is paramount to achieving sensitive and reliable results. AF 555 carboxylic acid has long been a staple in the orange-red spectral region for labeling biomolecules. However, a diverse landscape of alternative fluorescent dyes offers a range of photophysical properties that can enhance experimental outcomes. This in-depth technical guide provides a comprehensive overview of viable alternatives to this compound, complete with comparative data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their specific needs.

Quantitative Comparison of AF 555 and its Alternatives

The selection of a fluorescent dye is often driven by its spectral characteristics and performance metrics. The following table summarizes the key photophysical properties of this compound and its prominent alternatives, facilitating a direct comparison for your application.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
AF 555 555565~150,000~0.10Bright and photostable, a well-established standard.
Cy3 554568~150,000~0.15A widely used alternative with similar spectral properties to AF 555.[1]
DyLight 550 562576Not widely reportedNot widely reportedReported to be brighter than TRITC and Cy3 in many applications.[2]
iFluor 555 555565Not widely reportedNot widely reportedSpectrally similar to AF 555.[3]
ATTO 550 554576~120,000~0.80High quantum yield, suitable for single-molecule applications.
CoraLite Plus 555 555567Not widely reportedNot widely reportedA newer generation dye with good photostability.
CF®555 555565~150,000Not widely reportedValidated for super-resolution microscopy (STORM).[4]

Experimental Protocols: Labeling Biomolecules with Amine-Reactive Dyes

The most common method for labeling proteins and other biomolecules with fluorescent dyes involves the use of amine-reactive derivatives, such as N-hydroxysuccinimidyl (NHS) esters. These react with primary amines (e.g., the side chain of lysine residues) to form stable amide bonds. Below is a detailed protocol for labeling an antibody with an amine-reactive dye.

Materials:
  • Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:
  • Prepare the Antibody:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is already in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dye stock solution to the antibody solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizing Workflows and Pathways

To further aid in the understanding of experimental processes and biological contexts where these fluorescent dyes are employed, the following diagrams have been generated using the DOT language.

Bioconjugation Workflow

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Antibody Prepare Antibody Conjugation Conjugation Prepare Antibody->Conjugation Prepare Dye Prepare Dye Prepare Dye->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification DOL Calculation DOL Calculation Purification->DOL Calculation Labeled Antibody Labeled Antibody DOL Calculation->Labeled Antibody

A streamlined workflow for antibody bioconjugation.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is frequently studied using immunofluorescence. Fluorescently labeled antibodies targeting EGFR or its downstream effectors like ERK and Akt can visualize their expression and localization within cells.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription

Simplified EGFR signaling cascade leading to gene transcription.

Advanced Microscopy Application Workflows

Alternatives to AF 555 are frequently employed in advanced microscopy techniques that push the boundaries of spatial resolution. The following diagrams illustrate the fundamental workflows of STED, STORM, and smFRET.

STED Microscopy Workflow

STED_Workflow Excitation Laser Excitation Laser Sample Sample Excitation Laser->Sample STED Laser (Donut) STED Laser (Donut) STED Laser (Donut)->Sample Detector Detector Sample->Detector Super-Resolution Image Super-Resolution Image Detector->Super-Resolution Image

Basic principle of STED microscopy for super-resolution imaging.
STORM Microscopy Workflow

STORM_Workflow Activation Laser Activation Laser Sample Sample Activation Laser->Sample Imaging Laser Imaging Laser Imaging Laser->Sample Camera Camera Sample->Camera Localization & Reconstruction Localization & Reconstruction Camera->Localization & Reconstruction Super-Resolution Image Super-Resolution Image Localization & Reconstruction->Super-Resolution Image

Workflow of STORM for single-molecule localization microscopy.
Single-Molecule FRET (smFRET) Workflow

smFRET_Workflow Laser Excitation Laser Excitation Labeled Biomolecule (Donor & Acceptor) Labeled Biomolecule (Donor & Acceptor) Laser Excitation->Labeled Biomolecule (Donor & Acceptor) Dichroic Mirror Dichroic Mirror Labeled Biomolecule (Donor & Acceptor)->Dichroic Mirror Donor Detector Donor Detector Dichroic Mirror->Donor Detector Acceptor Detector Acceptor Detector Dichroic Mirror->Acceptor Detector Data Analysis (FRET Efficiency) Data Analysis (FRET Efficiency) Donor Detector->Data Analysis (FRET Efficiency) Acceptor Detector->Data Analysis (FRET Efficiency)

Experimental setup and data analysis pipeline for smFRET.

References

AF 555 Dye Series: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The AF 555 dye series, including the well-known Alexa Fluor 555, represents a family of bright, photostable, and pH-insensitive fluorescent dyes with broad applications in biological research. This guide provides an in-depth overview of their core properties, experimental applications, and technical specifications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Technical Data

The AF 555 dyes are characterized by their strong absorption of light in the yellow-green region of the visible spectrum and their emission of bright orange-red fluorescence.[1][2] These dyes are chemically synthesized through the sulfonation of cyanine dyes, a process that renders them hydrophilic and negatively charged.[3] This hydrophilicity contributes to their good water solubility, allowing for conjugation reactions to be performed without the need for organic solvents and reducing the likelihood of precipitation during storage.[4]

Key advantages of the AF 555 dye series include their high fluorescence quantum yield and exceptional photostability, which enable the detection of low-abundance biological targets with high sensitivity and allow for more time to capture images during fluorescence microscopy.[4][5][6] Furthermore, these dyes maintain their fluorescence over a wide pH range (from approximately 4 to 10), making them suitable for a variety of experimental conditions.[2][3][4][5]

Table 1: Spectroscopic and Physicochemical Properties of AF 555/Alexa Fluor 555

PropertyValueReference
Maximum Excitation Wavelength (λex) 555 nm[1][7]
Maximum Emission Wavelength (λem) 565 nm[1][7]
Molar Extinction Coefficient (ε) ~150,000 cm-1M-1[1][7]
Fluorescence Quantum Yield (Φ) High[5][6][8][9]
Molecular Weight ~535 g/mol (for Alexa Fluor 555)[1]
Recommended Laser Line 532 nm or 555 nm[1][2]
Common Filter Set TRITC[2]
pH Sensitivity Insensitive over a wide range (pH 4-10)[2][4][5]
Water Solubility High[4][5]

Key Applications

The favorable photophysical properties of the AF 555 dye series make them versatile tools for a range of fluorescence-based applications, including:

  • Fluorescence Microscopy: AF 555 dyes are widely used for imaging both fixed and live cells due to their brightness and resistance to photobleaching.[1][2][3]

  • Flow Cytometry: While other dyes like PE are more common with 532 nm lasers, AF 555 can be used in flow cytometry.[1][2]

  • Immunohistochemistry (IHC): The stable signal generation of AF 555 conjugates makes them suitable for visualizing targets in tissue sections.[5]

  • Super-Resolution Microscopy (SRM): AF 555 has been successfully employed in advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[10][11][12] In STORM, it can function as an activator dye.[12]

  • Fluorescence Resonance Energy Transfer (FRET): The spectral properties of AF 555 make it a suitable FRET partner.[3]

Experimental Protocols

Antibody Labeling with AF 555 NHS Ester

This protocol outlines the general steps for conjugating an AF 555 N-hydroxysuccinimidyl (NHS) ester to an antibody. NHS esters are amine-reactive and will form a stable amide bond with primary amines (e.g., on lysine residues) on the protein.[10]

Materials:

  • Purified antibody (IgG) in an amine-free buffer (e.g., PBS)

  • AF 555 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex® G-25)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[3][13] Impurities such as BSA or gelatin will interfere with the labeling reaction.[1]

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[1][6]

  • Prepare the AF 555 NHS Ester Stock Solution:

    • Immediately before use, dissolve the AF 555 NHS ester in DMSO to a concentration of 10 mg/mL.[1]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the AF 555 NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 can be used for IgG antibodies.[1]

    • Incubate the reaction for 1 hour at room temperature with continuous stirring or rotation, protected from light.[1][2]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex® G-25) equilibrated with PBS.[1][2]

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm. For IgGs, a DOL of 4-7 is often optimal.[3]

    • Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C.[5]

Indirect Immunofluorescence Staining of Cells

This protocol describes a general workflow for staining cells using an unlabeled primary antibody followed by an AF 555-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS)

  • Primary antibody (specific to the target antigen)

  • AF 555-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Rinse cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4]

    • Rinse the cells three times with PBS for 5 minutes each.[4]

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 5-10 minutes.[7][12]

    • Rinse with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 60 minutes at room temperature to reduce non-specific antibody binding.[4][7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AF 555-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4][12]

    • From this point on, all steps should be performed in the dark to prevent photobleaching.[12]

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a fluorescence microscope equipped with the appropriate filters for AF 555 (e.g., a TRITC filter set).

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Purified Antibody (in PBS) Mix Mix Antibody, Dye, and Bicarbonate Buffer Antibody->Mix Dye AF 555 NHS Ester Dye->Mix DMSO DMSO DMSO->Dye Incubate Incubate 1 hr at RT (Protected from Light) Mix->Incubate Column Gel Filtration Column Incubate->Column Conjugate Purified AF 555- Antibody Conjugate Column->Conjugate Store Store at 4°C or -20°C Conjugate->Store Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.2% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash Wash (3x PBS) PrimaryAb->Wash SecondaryAb AF 555 Secondary Antibody Incubation Wash2 Wash2 SecondaryAb->Wash2 Wash (3x PBS) Wash->SecondaryAb Mount Mount with Antifade Medium Image Fluorescence Microscopy Mount->Image Wash2->Mount

References

Technical Guide on the Safe Handling of AF 555 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of publicly available technical data and general safety guidance for AF 555 carboxylic acid. A comprehensive, official Safety Data Sheet (SDS) was not found in the public domain. The handling and safety procedures outlined below are based on general laboratory best practices for similar fluorescent dyes and related chemical compounds. Users should always consult with their institution's safety office and refer to the specific documentation provided by the supplier before handling this chemical.

Introduction

This compound is a fluorescent dye commonly used in biological research. It belongs to the family of rhodamine dyes and serves as a non-reactive reference standard for experiments involving AF 555 dye conjugates.[1] Its hydrophilic nature, high fluorescence quantum yield, and photostability make it a valuable tool in various imaging and labeling applications.[1][2] This guide consolidates the available technical specifications and provides recommended safety protocols for handling this compound in a research environment.

Physicochemical and Spectral Properties

The following table summarizes the key quantitative properties of this compound, gathered from various suppliers.

PropertyValueSource(s)
Molecular Formula C₃₅H₄₃K₃N₂O₁₄S₄[3]
Molecular Weight ~961.28 g/mol [4]
Excitation Maximum (λex) 552 nm[1][3]
Emission Maximum (λem) 566 nm[1][3]
Extinction Coefficient 152,000 L⋅mol⁻¹⋅cm⁻¹[1][3]
Fluorescence Quantum Yield 0.14[3]
Appearance Dark-colored solidN/A
Solubility Good solubility in water and other polar solvents like DMSO and DMF.[5][6]

Hazard Identification and Safety Precautions

While a specific GHS classification for this compound is not available, related chemical structures (other carboxylic acids and fluorescent dyes) may be classified as irritants or harmful upon ingestion or inhalation.[7][8][9] Therefore, standard laboratory precautions are mandatory.

Hazard TypeGeneral Precautionary Statements
Eye Contact May cause eye irritation. Action: Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8][10]
Skin Contact May cause skin irritation or allergic reaction.[9] Action: Wear nitrile gloves and a lab coat. In case of contact, wash the affected area with plenty of soap and water.[8][10]
Inhalation May be harmful if inhaled as a dust. Action: Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation. If inhaled, move to fresh air.[10][11]
Ingestion May be harmful if swallowed.[7][9] Action: Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and seek immediate medical attention.[7][10]
Long-term Exposure The toxicological properties have not been thoroughly investigated.[7] Action: Minimize exposure and handle as a potentially hazardous substance.

Handling and Storage

Proper storage and handling are critical to maintain the chemical's integrity and ensure user safety.

ProcedureRecommendationSource(s)
Storage Store at -20°C in the dark upon receipt.[1][3] Some suppliers recommend freezer temperatures between -5°C and -30°C.[12] The product is stable for at least 24 months under these conditions.[3] Keep desiccated.[1][3]
Light Exposure Avoid prolonged exposure to light to prevent photobleaching.[1][3]
Transportation Can be transported at room temperature for up to three weeks.[1][3]
Solutions For reconstituted solutions in DMSO, store at ≤ -15°C for no more than two weeks.[13]

Experimental Protocols and Workflows

No specific experimental protocols for the safety assessment of this compound were identified. However, a general workflow for the safe handling of this and similar powdered fluorescent dyes is presented below.

G General Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_workspace 2. Prepare Workspace (Fume Hood / Ventilated Area) prep_ppe->prep_workspace prep_materials 3. Assemble Materials (Spatula, Weigh Paper, Solvent) prep_workspace->prep_materials handling_retrieve 4. Retrieve from Storage (Allow to reach RT before opening) prep_materials->handling_retrieve handling_weigh 5. Weigh Compound (Avoid creating dust) handling_retrieve->handling_weigh handling_dissolve 6. Dissolve in Solvent (e.g., DMSO, Water) handling_weigh->handling_dissolve handling_use 7. Use in Experiment handling_dissolve->handling_use cleanup_decontaminate 8. Decontaminate Workspace and Equipment handling_use->cleanup_decontaminate storage_return 12. Return to Storage (-20°C, Desiccated, Dark) handling_use->storage_return If Re-storing Stock Solution cleanup_waste 9. Dispose of Waste (Follow institutional guidelines) cleanup_decontaminate->cleanup_waste cleanup_ppe 10. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of powdered fluorescent dyes like this compound.

First Aid Measures

The following are general first aid recommendations. In any case of exposure, seek medical attention and provide the attending physician with as much information as possible about the chemical.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention if irritation develops.[10]
Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[10]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[8][10]
Ingestion Wash out mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Spill and Disposal Procedures

  • Spills: For small spills of the solid material, carefully sweep up to avoid generating dust and place in a sealed container for disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8][10] Do not allow the material to enter drains or waterways.

References

AF 555 Carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the specifications and applications of AF 555 carboxylic acid, a fluorescent dye widely utilized by researchers, scientists, and drug development professionals. AF 555 is a bright, photostable, and hydrophilic fluorophore, making it an excellent alternative to other dyes in the orange-red spectrum such as tetramethylrhodamine (TAMRA) and Cyanine3 (Cy3).[1][2] Its high fluorescence quantum yield and resistance to pH changes between 4 and 10 make it a robust tool for various fluorescence-based assays.[3]

Core Specifications

The photophysical and chemical properties of this compound are summarized below. This data is essential for designing and troubleshooting experiments involving this fluorophore.

PropertyValueReference
Excitation Maximum (λex) 552 - 556 nm[4][5]
Emission Maximum (λem) 565 - 572 nm[3][6][7]
Molar Extinction Coefficient (ε) 152,000 - 155,000 cm⁻¹M⁻¹[3][4][5]
Fluorescence Quantum Yield (Φ) 0.10 - 0.14[4][5][8][9]
Molecular Formula C₃₅H₄₃K₃N₂O₁₄S₄ / C₃₄H₄₁K₃N₂O₁₄S₄[4][5]
Molecular Weight ~947.25 g/mol / ~1250 g/mol [3][5]
Recommended Laser Lines 532 nm, 543 nm, 561 nm[5][6][9]
Common Filter Set TRITC/Cy3[6]

Chemical Reactivity and Applications

This compound is the non-reactive form of the AF 555 dye.[1][4] While it can be used as a reference standard in experiments with AF 555 conjugates, its primary utility lies in its potential for covalent conjugation to other molecules.[1][6] The carboxylic acid group can be activated to react with primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][3] This is typically achieved using a carbodiimide, such as EDAC, to form an amine-reactive ester.

Alternatively, the commercially available amine-reactive N-hydroxysuccinimidyl (NHS) ester of AF 555 is widely used for direct labeling of proteins and other amine-containing molecules.[3][10] This reaction is most efficient at a pH of 8.3-8.5.[10]

Experimental Workflow: Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with an amine-reactive form of AF 555, such as the NHS ester.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 7.2-7.4) Adjust_pH Adjust Protein Solution pH to 8.5 ± 0.5 Protein_Prep->Adjust_pH 1. Dye_Prep Prepare AF 555 NHS Ester Solution (10 mM in anhydrous DMSO) Add_Dye Add Dye Solution to Protein (Molar ratio 5:1 to 20:1) Dye_Prep->Add_Dye Buffer_Prep Prepare Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.3-9.0) Buffer_Prep->Adjust_pH Adjust_pH->Add_Dye 2. Incubate Incubate (1 hour at room temperature) Add_Dye->Incubate 3. Purify Purify Conjugate (e.g., Sephadex G-25 column) Incubate->Purify 4. Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize 5.

A generalized workflow for protein conjugation with AF 555 NHS ester.

Detailed Experimental Protocol: Protein Labeling with AF 555 NHS Ester

This protocol is a general guideline for labeling proteins with AF 555 NHS ester and may require optimization for specific proteins.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.4)

  • AF 555 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.0)

  • Purification column (e.g., Sephadex® G-25)

  • Storage buffer (e.g., PBS with a carrier protein like BSA and a preservative like sodium azide)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine and stabilizers like BSA, as these will compete with the labeling reaction.[11] If necessary, dialyze the protein against PBS.

    • The recommended protein concentration is between 2-10 mg/mL for optimal labeling.[11]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL or 10 mM.[10][12] Vortex to ensure it is fully dissolved. This solution is sensitive to moisture and should be used promptly.

  • Perform the Conjugation Reaction:

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using the reaction buffer.[11]

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[11][13] It is advisable to test a range of ratios (e.g., 5:1, 15:1, 20:1) to determine the optimal degree of labeling for your protein.[11]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation.[12][13]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[12][13] The first colored band to elute will be the conjugated protein.

  • Determine the Degree of Labeling (DOL) (Optional but Recommended):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for the dye).

Storage:

Upon receipt, this compound and its derivatives should be stored at -20°C, desiccated, and protected from light.[1][4] Protein conjugates are typically stored at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage.[13] The conjugate solution should be protected from light.

References

An In-Depth Technical Guide to AF 555 Carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 555 carboxylic acid, a versatile fluorescent dye, for its application in biological research and drug development. Below, you will find its core properties, detailed experimental protocols for its conjugation and use in key applications, and visualizations of relevant biological pathways and workflows.

Core Properties and Quantitative Data

AF 555 is a bright, photostable, and hydrophilic fluorescent dye, making it an excellent choice for a variety of fluorescence-based assays. The carboxylic acid derivative allows for covalent conjugation to primary amines on biomolecules through the use of carbodiimide crosslinkers such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

PropertyValueReference
Excitation Maximum (λex) 555 nm[1][2]
Emission Maximum (λem) 565 nm[3][4]
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) ~0.10[2]
Recommended Laser Lines 532 nm or 561 nm[2]
Reactive Group Carboxylic Acid[5]
Reactivity Primary amines (via EDC/NHS chemistry)[5]

Experimental Protocols

Conjugation of this compound to Proteins using EDC/Sulfo-NHS Chemistry

This protocol outlines the covalent attachment of this compound to a protein containing primary amines (e.g., lysine residues). This two-step method using EDC and Sulfo-NHS enhances coupling efficiency and stability of the reactive intermediate.[6][7]

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.[8]

  • Dye Preparation: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired molar excess of this compound with the appropriate volumes of Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS over the dye.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Conjugation:

    • Adjust the pH of the activated dye solution to 7.2-8.5 by adding the Coupling Buffer.

    • Immediately add the activated dye solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with PBS. Collect the fractions containing the brightly colored conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and 555 nm.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.

    • DOL = (moles of dye) / (moles of protein). An optimal DOL for antibodies is typically between 2 and 7.

Workflow for this compound Conjugation

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Dye This compound ActivatedDye Activated AF 555-NHS Ester Dye->ActivatedDye 15-30 min, RT EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->ActivatedDye Conjugate AF 555-Protein Conjugate ActivatedDye->Conjugate 2h, RT or O/N, 4°C Protein Protein in Coupling Buffer Protein->Conjugate Quench Quenching Solution Conjugate->Quench Quench Purify Desalting Column Quench->Purify FinalProduct Purified AF 555-Protein Purify->FinalProduct

Caption: Workflow of the two-step EDC/Sulfo-NHS conjugation of this compound to a protein.

Immunofluorescence Staining Protocol

This protocol describes the use of an AF 555-conjugated secondary antibody for the detection of a primary antibody in fixed cells.

Materials:

  • Cells grown on coverslips

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA in PBS

  • Primary antibody

  • AF 555-conjugated secondary antibody

  • Mounting medium with DAPI

  • PBS

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the AF 555-conjugated secondary antibody in Blocking Buffer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, with the final wash being for an extended period.

  • Mounting:

    • Mount the coverslip on a microscope slide using mounting medium containing DAPI for nuclear counterstaining.

    • Seal the coverslip and allow it to cure.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for DAPI and AF 555 (e.g., excitation/emission ~555/565 nm).

Immunofluorescence Staining Workflow

G Fix Cell Fixation (4% PFA) Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1-5% BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb AF 555 Secondary Ab Incubation PrimaryAb->SecondaryAb Mount Mounting (with DAPI) SecondaryAb->Mount Image Fluorescence Microscopy Mount->Image

Caption: General workflow for indirect immunofluorescence staining using an AF 555-conjugated secondary antibody.

Flow Cytometry Staining Protocol

This protocol details the staining of cell surface antigens for analysis by flow cytometry using a directly conjugated AF 555 primary antibody.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • AF 555-conjugated primary antibody

  • Fc Block (optional)

  • Viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): If your cells express Fc receptors, incubate them with an Fc Block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Aliquot approximately 1x10^6 cells per tube.

    • Add the pre-titrated optimal concentration of the AF 555-conjugated primary antibody.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 2-3 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

  • Viability Staining (Optional): If desired, resuspend the cells in a buffer compatible with your viability dye and stain according to the manufacturer's protocol.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for AF 555 (e.g., a yellow-green laser at 561 nm).

Flow Cytometry Staining Workflow

G CellPrep Single-Cell Suspension FcBlock Fc Receptor Block (Optional) CellPrep->FcBlock Stain Stain with AF 555 Ab FcBlock->Stain Wash1 Wash Stain->Wash1 Wash2 Wash Wash1->Wash2 Viability Viability Staining (Optional) Wash2->Viability Acquire Flow Cytometer Acquisition Viability->Acquire

Caption: Workflow for direct staining of cell surface antigens for flow cytometry analysis.

Signaling Pathway Visualization

AF 555-conjugated antibodies are powerful tools for visualizing and quantifying components of cellular signaling pathways. Below are examples of how AF 555 can be used to study key pathways in cancer and metabolism.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial in regulating cell growth and proliferation and is often dysregulated in cancer.[9][10] AF 555-conjugated antibodies can be used to detect the phosphorylation and localization of EGFR and its downstream targets like ERK and Akt.

EGFR Signaling Pathway Diagram

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Fluorescent probes and antibodies can be used to visualize key events like insulin receptor activation and the translocation of glucose transporters.[1][5]

Insulin Signaling Pathway Diagram

G Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Vesicle AKT->GLUT4 Membrane Glucose Uptake GLUT4->Membrane G Stimulus Growth Factor Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription Nucleus->Transcription

References

A Technical Guide to AF 555 Carboxylic Acid: Commercial Sources, Labeling Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for elucidating complex biological processes. AF 555 carboxylic acid, a bright and photostable orange-fluorescent dye, serves as a critical tool for these applications. This technical guide provides an in-depth overview of the commercial sources of this compound and its spectral equivalents, detailed experimental protocols for its use in labeling, and a visualization of its application in studying cellular signaling pathways.

Commercial Availability of this compound and Equivalents

This compound and spectrally similar dyes are available from several commercial suppliers. While "AF 555" is a trade name, other companies offer equivalent dyes with nearly identical spectral properties, often marketed as "Alexa Fluor 555 equivalents." The non-reactive carboxylic acid form is ideal for use as a reference standard or for conjugation to primary amines via carbodiimide chemistry. Below is a comparative table of the key commercial sources and their product specifications.

SupplierProduct NameCatalog NumberMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Purity
Thermo Fisher Scientific Alexa Fluor™ 555 Carboxylic AcidA33080~1250555572Information not readily available
Lumiprobe This compound6K890961.29552566≥ 95% (HPLC-MS)[1][2]
BroadPharm BP Fluor 555 carboxylic acidBP-28933961.3552566Information not readily available[3]
AxisPharm APDye 555 carboxylic acidAP14425961.29555565≥ 95%[4]

Experimental Protocol: Labeling of Amine-Containing Biomolecules

The carboxylic acid group of AF 555 can be covalently coupled to primary amines on biomolecules such as proteins, peptides, or amine-modified nucleic acids. This is typically achieved through a two-step process utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[5][6]

Principle of the Reaction

EDC activates the carboxyl group of the dye, forming a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis but can be stabilized by the addition of NHS or sulfo-NHS, which converts it into a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[5]

Materials and Reagents
  • This compound (or equivalent)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6]

  • Coupling Buffer: 0.1 M sodium phosphate, pH 7.2-8.0 (e.g., PBS)[6]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Labeling Procedure
  • Preparation of Reagents :

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Dissolve the amine-containing biomolecule in the Coupling Buffer to a known concentration (typically 1-10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in the Activation Buffer.

  • Activation of this compound :

    • In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

    • Add a molar excess of EDC and NHS (or sulfo-NHS) to the dye solution. A 2-5 fold molar excess of NHS/sulfo-NHS over EDC is recommended.[5]

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Biomolecule :

    • Add the activated AF 555-NHS ester solution to the biomolecule solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.[6]

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction :

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.[6]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate :

    • Separate the fluorescently labeled biomolecule from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Visualizing Experimental and Biological Processes

To aid in the conceptual understanding of the labeling process and its application, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Labeling with this compound cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step A This compound C AF 555-NHS Ester (Activated Dye) A->C Activation (15-30 min, RT) B EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) E Labeled Biomolecule C->E Conjugation (1-2h, RT or overnight, 4°C) D Amine-containing Biomolecule in Coupling Buffer (pH 7.2-8.0) F Quenching (Tris or Glycine) E->F G Size-Exclusion Chromatography F->G H Purified Labeled Biomolecule G->H

Workflow for this compound Labeling

Fluorescently labeled biomolecules, such as growth factors, are invaluable for studying cellular signaling pathways. For instance, AF 555-labeled Epidermal Growth Factor (EGF) can be used to visualize its binding to the EGF Receptor (EGFR) and the subsequent downstream signaling cascade that regulates cell proliferation and survival.[7][8]

G Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Differentiation Differentiation Transcription->Differentiation EGF AF 555-EGF EGF->EGFR Binding & Dimerization

EGFR Signaling Pathway Visualization

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. By consolidating information on commercial sources, providing a detailed experimental protocol, and visualizing its application, this guide aims to facilitate the effective use of this versatile fluorescent probe in scientific research.

References

Methodological & Application

Application Note: Covalent Labeling of Proteins with AF 555 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the covalent labeling of proteins using AF 555 carboxylic acid. This method is designed for researchers, scientists, and drug development professionals who need to conjugate a fluorescent dye to a protein via primary amine groups, particularly when a pre-activated succinimidyl ester (NHS ester) of the dye is not used.

Introduction

Fluorescent labeling of proteins is a cornerstone technique for studying protein localization, interaction, and function.[1][2] While N-hydroxysuccinimide (NHS) esters are commonly used for their direct reactivity towards primary amines, situations may arise where a carboxylic acid version of a dye, such as this compound, is employed.[3][][5] This requires a two-step chemical activation process to facilitate the formation of a stable amide bond between the dye and the protein.[6][7]

The protocol described herein utilizes carbodiimide chemistry, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS), to activate the carboxylic acid group of AF 555.[6] The activated dye then efficiently reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the target protein.[2][8][9]

Principle of the Reaction

The labeling process involves two main stages:

  • Activation of this compound: EDC reacts with the carboxylic acid group of the AF 555 dye to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[7]

  • Amine Coupling: The addition of Sulfo-NHS stabilizes the active intermediate by converting it into a more stable, amine-reactive Sulfo-NHS ester.[6][10] This Sulfo-NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines on the protein at a physiological to slightly basic pH, forming a stable amide bond and releasing Sulfo-NHS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the successful labeling of proteins with this compound using EDC and Sulfo-NHS. These values are starting points and may require optimization for specific proteins and applications.

ParameterRecommended Value/RangeNotes
Molar Ratios
AF 555 : Protein10:1 to 20:1A higher ratio may be needed for dilute protein solutions.[11][12]
EDC : AF 5552:1 to 10:1A molar excess of EDC is required to drive the reaction.
Sulfo-NHS : EDC2:1 to 5:1Sulfo-NHS improves the efficiency and stability of the reaction.[6][10]
Reaction Conditions
Activation pH4.5 - 6.0This pH range is optimal for the EDC/Sulfo-NHS activation step.[13]
Conjugation pH7.2 - 8.5This pH range is optimal for the reaction of the activated dye with primary amines.[2][][5]
Reaction Time2 - 4 hours at room temperatureLonger incubation times (e.g., overnight at 4°C) can also be effective.[5]
Protein Concentration > 2 mg/mLHigher protein concentrations generally lead to better labeling efficiency.[12][14]

Experimental Protocol

This protocol describes the labeling of a generic IgG antibody but can be adapted for other proteins.

Materials and Reagents
  • Protein to be labeled (e.g., IgG antibody)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate, pH 8.3[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) for separating the labeled protein from unreacted dye.[9]

Reagent Preparation
  • Protein Solution:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in the Conjugation Buffer.

    • Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.[9][14] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

  • EDC and Sulfo-NHS Solutions:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as they are moisture-sensitive.

Labeling Procedure

This is a two-step protocol that involves the activation of the dye followed by conjugation to the protein.

Step 1: Activation of this compound

  • In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with the appropriate amounts of freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester of AF 555.

Step 2: Conjugation to the Protein

  • Add the activated AF 555 solution from Step 1 to the protein solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small amount of a suitable base if necessary.

  • Incubate the reaction for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted dye.

Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye and reaction byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[9]

  • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column.

  • Pool the fractions containing the labeled protein.

Storage of the Labeled Protein
  • Store the purified labeled protein at 4°C, protected from light.[14]

  • For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or aliquot and freeze at -80°C.[15] Avoid repeated freeze-thaw cycles.[14]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the protein labeling protocol.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_protein Prepare Protein Solution in Amine-Free Buffer conjugate 2. Conjugate: Add Activated Dye to Protein (pH 7.2-8.5) prep_protein->conjugate prep_dye Prepare AF 555 Carboxylic Acid Stock activate_dye 1. Activate Dye: AF 555 + EDC + Sulfo-NHS in Activation Buffer (pH 4.5-6.0) prep_dye->activate_dye prep_edc_nhs Prepare Fresh EDC & Sulfo-NHS Solutions prep_edc_nhs->activate_dye activate_dye->conjugate 15-30 min incubation quench 3. Quench Reaction with Tris or Hydroxylamine conjugate->quench 2-4 hours incubation purify Purify via Gel Filtration (e.g., Sephadex G-25) quench->purify store Store Labeled Protein (4°C or -20°C) purify->store

Caption: Workflow for protein labeling with this compound.

References

Application Notes and Protocols: AF 555 NHS Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye commonly used for labeling proteins, peptides, and amine-modified oligonucleotides.[1][] Its succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.[3][4] This covalent conjugation is a cornerstone of bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of applications in research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays.[1][] AF 555 is spectrally similar to other orange-red fluorescent dyes like Cy3 and TAMRA, but often exhibits superior brightness and photostability.[5]

Properties of AF 555 NHS Ester

Quantitative data for AF 555 NHS Ester is summarized in the table below, providing key parameters for experimental design and analysis.

PropertyValueReference
Excitation Maximum (λex)552 - 555 nm[6][7][8]
Emission Maximum (λem)566 - 572 nm[6][7][8][9]
Molar Extinction Coefficient (ε)~150,000 - 155,000 cm⁻¹M⁻¹[3][8]
Molecular Weight~1250 g/mol [8][10]
Recommended Reaction pH8.0 - 9.0[]
Reactive GroupN-hydroxysuccinimide (NHS) ester[8]
ReactivityPrimary amines[6][8][12]
SolubilitySoluble in DMSO and DMF[8][13]

Principle of Conjugation

The conjugation of AF 555 NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine on the target molecule (e.g., a lysine residue on a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.

Conjugation_Reaction AF555 AF 555-NHS Ester Conjugate AF 555-Protein Conjugate (Stable Amide Bond) AF555->Conjugate + Protein-NH₂ (pH 8.0-9.0) Protein Protein-NH₂ (Primary Amine) NHS N-hydroxysuccinimide (Byproduct)

AF 555 NHS ester conjugation reaction with a primary amine.

Experimental Protocols

Protocol 1: Labeling an Antibody with AF 555 NHS Ester

This protocol provides a general procedure for labeling IgG antibodies. The amounts can be scaled as needed.

Materials:

  • IgG antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)[10][14]

  • AF 555 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3[3]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25)[14]

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS to a final concentration of 2-10 mg/mL for optimal labeling.[14] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[14]

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[4]

  • AF 555 NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10] Vortex to ensure complete dissolution.[4]

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically. A starting point for antibodies is a 10:1 to 15:1 molar ratio of dye to antibody.[4]

    • While gently vortexing the antibody solution, add the calculated amount of AF 555 NHS ester stock solution dropwise.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4][8]

  • Purification of the Labeled Antibody:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.[4][14]

    • Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye and the NHS byproduct.[14]

    • Collect the fractions containing the colored, labeled antibody. The first colored fraction is typically the desired conjugate.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[15]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅) using a spectrophotometer.[3] Dilute the conjugate in PBS if the absorbance is too high.[16]

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A₅₅₅ is the absorbance of the conjugate at 555 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (for AF 555, this is approximately 0.08).[3]

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~203,000 M⁻¹cm⁻¹).[3]

    • The DOL is then calculated as: DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

      • Where:

        • ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[3]

    • An optimal DOL for antibodies is typically between 4 and 7.[3]

Recommended Molar Ratios for Antibody Labeling

Molar Ratio (Dye:Protein)Expected Degree of Labeling (DOL)Notes
5:1 - 9:1Low to ModerateGood starting point for sensitive antibodies.
10:1 - 15:1Moderate to HighOften optimal for many applications.[4]
>15:1HighIncreased risk of over-labeling, which can lead to fluorescence quenching and loss of antibody function.[17]

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for using an AF 555-labeled antibody in an immunofluorescence experiment.

Immunofluorescence_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Start cell_prep Cell Culture & Fixation start->cell_prep permeabilization Permeabilization (if intracellular target) cell_prep->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab AF 555-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis end End analysis->end

A typical workflow for an immunofluorescence experiment.

Troubleshooting

ProblemPotential CauseSolution
Low Degree of Labeling (DOL) Presence of primary amines in the buffer (e.g., Tris, glycine).Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling.[3]
Dilute protein solution (<2 mg/mL).Concentrate the protein to at least 2 mg/mL for efficient labeling.[14]
Hydrolyzed NHS ester.Prepare the dye stock solution immediately before use in anhydrous DMSO or DMF.[13]
High Degree of Labeling (DOL) / Over-labeling Molar ratio of dye to protein is too high.Reduce the molar ratio of dye to protein in the conjugation reaction.
Over-labeling can lead to protein precipitation and reduced fluorescence (quenching).[17]Empirically determine the optimal DOL for your specific application.
Poor Conjugate Yield Impure antibody or presence of stabilizers like BSA or gelatin.Purify the antibody to remove interfering substances before labeling.[10][14]
Loss of Protein Activity Conjugation at or near the active site.Consider alternative conjugation chemistries that target other functional groups (e.g., thiols) if amine labeling affects protein function.
Over-labeling.Aim for a lower DOL by reducing the dye-to-protein molar ratio.

References

Application Notes and Protocols for Activation of AF 555 Carboxylic Acid for Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 is a bright and photostable fluorescent dye commonly used in a variety of biological applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. The carboxylic acid derivative of AF 555 is a non-reactive form of the dye that can be chemically activated to create a reactive species for covalent labeling of biomolecules. The most common method for this activation is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins, antibodies, and other biomolecules to form a stable amide bond.[1][2][3][4]

This document provides detailed application notes and protocols for the activation of AF 555 carboxylic acid and its subsequent use in labeling proteins.

Principle of Activation and Labeling

The activation of this compound is typically achieved through a two-step reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation Step: EDC reacts with the carboxylic acid group of AF 555 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[5][6]

  • NHS Ester Formation: NHS or Sulfo-NHS is added to the reaction to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[5][6]

  • Labeling Step: The AF 555-NHS ester is then incubated with the target biomolecule (e.g., a protein). The NHS ester reacts with primary amines (e.g., the epsilon-amino group of lysine residues or the N-terminus) on the biomolecule to form a stable amide bond, releasing NHS as a byproduct.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the activation and labeling reactions.

Table 1: Recommended Reagent Molar Ratios for Activation

ReagentMolar Excess over this compoundReference
EDC2 to 10-fold[3]
NHS or Sulfo-NHS2 to 5-fold[3]

Table 2: Recommended Reaction Conditions

ParameterActivation StepLabeling StepReference
pH 4.5 - 7.27.2 - 8.5[3][5]
Temperature Room TemperatureRoom Temperature or 4°C[4][5]
Reaction Time 15 - 60 minutes1 - 4 hours or overnight[4][5]

Table 3: Recommended Label to Protein Molar Ratios for Antibody Labeling

Antibody TypeRecommended Molar Ratio (Dye:Protein)Reference
IgG5:1 to 20:1[2]
Optimal for IgGs4-7 moles of dye per mole of antibody[1]

Experimental Protocols

Protocol 1: Two-Step Activation of this compound and Labeling of a Protein

This protocol describes the activation of this compound to its NHS ester and subsequent labeling of a generic protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Labeling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Protein to be labeled (in a suitable amine-free buffer)

  • Purification column (e.g., Sephadex G-25)

Procedure:

Part A: Activation of this compound

  • Prepare this compound Solution: Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add Activation Buffer to the tube.

    • Add a 2- to 10-fold molar excess of EDC solution.

    • Immediately add a 2- to 5-fold molar excess of NHS or Sulfo-NHS solution.

    • Vortex the mixture gently and incubate at room temperature for 15-60 minutes, protected from light.

Part B: Labeling of the Protein

  • Prepare Protein Solution: The protein should be at a concentration of 1-10 mg/mL in the Labeling Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Labeling Reaction:

    • Add the freshly prepared AF 555-NHS ester solution from Part A to the protein solution.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be less than 10%.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.

  • Quench Reaction (Optional): To stop the labeling reaction and quench any unreacted NHS ester, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

Part C: Purification of the Labeled Protein

  • Prepare Purification Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Labeling Buffer (PBS, pH 7.4).

  • Separate Conjugate: Apply the reaction mixture from Part B to the top of the column.

  • Elute: Elute the column with Labeling Buffer. The first colored fraction to elute will be the AF 555-labeled protein. Unconjugated dye and other small molecules will elute later.

  • Collect and Store: Collect the purified protein conjugate. Store at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Visualizations

Activation_and_Labeling_Workflow cluster_activation Part A: Activation of this compound cluster_labeling Part B: Labeling of Protein cluster_purification Part C: Purification A1 Dissolve AF 555 Carboxylic Acid A3 Mix AF 555, EDC, NHS in Activation Buffer A1->A3 A2 Prepare EDC and NHS/Sulfo-NHS Solutions A2->A3 A4 Incubate 15-60 min at Room Temp A3->A4 B2 Add Activated AF 555 to Protein Solution A4->B2 Activated AF 555-NHS Ester B1 Prepare Protein in Labeling Buffer B1->B2 B3 Incubate 1-4 hours at Room Temp B2->B3 B4 Quench Reaction (Optional) B3->B4 C1 Size-Exclusion Chromatography B4->C1 Crude Labeled Protein C2 Collect Labeled Protein Fraction C1->C2 C3 Store Conjugate C2->C3

Caption: Experimental workflow for AF 555 labeling.

Reaction_Mechanism AF555_COOH AF 555-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) AF555_COOH->O_Acylisourea + EDC EDC EDC NHS NHS AF555_NHS AF 555-NHS Ester (amine-reactive) Protein_NH2 Protein-NH₂ Labeled_Protein AF 555-Protein (Stable Amide Bond) O_Acylisourea->AF555_COOH Hydrolysis O_Acylisourea->AF555_NHS + NHS Byproduct1 Isourea Byproduct AF555_NHS->Labeled_Protein + Protein-NH₂ Byproduct2 NHS

Caption: Chemical activation and labeling pathway.

References

AF 555 Carboxylic Acid for Immunofluorescence Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 carboxylic acid is a bright, photostable, and hydrophilic fluorescent dye belonging to the Alexa Fluor family. Its spectral properties, characterized by excitation and emission maxima in the orange-red region of the spectrum, make it an excellent choice for immunofluorescence (IF) staining applications. This document provides detailed application notes and protocols for the use of this compound in labeling antibodies and performing immunofluorescence staining, enabling precise visualization of target antigens in cells and tissues. AF 555 is a suitable alternative to other fluorescent dyes such as TAMRA, TMR, and Cyanine3.[1]

Properties of this compound

AF 555 is known for its high fluorescence quantum yield and photostability, which are critical for generating high-quality and durable fluorescence microscopy images.[1] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, such as antibodies, through the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).[1][2]

Spectral and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)552 nm[1][3]
Emission Maximum (λem)566 nm[1][3]
Molar Extinction Coefficient (ε) at 552 nm152,000 cm⁻¹M⁻¹[1][3][4]
Fluorescence Quantum Yield (Φ)0.14[1][3]
Molecular FormulaC₃₅H₄₃K₃N₂O₁₄S₄[3]
AppearanceGreen-red powder

Experimental Protocols

Antibody Conjugation with this compound via EDAC Coupling

This protocol describes the conjugation of this compound to a primary antibody using a carbodiimide crosslinker, EDAC. This method creates a stable amide bond between the carboxylic acid group of the dye and primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Primary antibody (1-2 mg/mL in a buffer free of amines, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction tubes

Procedure:

  • Prepare Antibody: Dialyze the antibody against the Conjugation Buffer to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Activate Dye:

    • In a separate reaction tube, dissolve EDAC and NHS in Activation Buffer to a final concentration of 10 mM each.

    • Add the desired molar excess of this compound solution to the EDAC/NHS solution. A 10- to 20-fold molar excess of dye to antibody is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated dye solution to the prepared antibody solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rotation, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column equilibrated with Conjugation Buffer.

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 555 nm.

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Antibody Conjugation Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody 1. Prepare Antibody (1-2 mg/mL in amine-free buffer) Conjugation 4. Conjugation Reaction (Incubate activated dye with antibody) Antibody->Conjugation Dye 2. Prepare Dye Solution (this compound in DMSO) Activation 3. Activate Dye (with EDAC and NHS) Dye->Activation Activation->Conjugation Purification 5. Purify Conjugate (Desalting column) Conjugation->Purification Storage 6. Characterize & Store (Determine DOL, store at 4°C or -20°C) Purification->Storage

Caption: Workflow for conjugating this compound to an antibody.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using an AF 555-conjugated secondary antibody. Optimization of incubation times, antibody concentrations, and blocking reagents may be necessary for specific cell types and target antigens.

Materials:

  • Cultured cells on coverslips or in chamber slides

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)

  • Primary antibody (specific to the target antigen)

  • AF 555-conjugated secondary antibody (specific to the primary antibody host species)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Preparation:

    • Culture cells to the desired confluency on coverslips or chamber slides.[5]

    • Gently wash the cells twice with PBS to remove culture medium.[4]

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[4][5]

    • Wash the cells three times with PBS for 5 minutes each.[5]

  • Permeabilization (for intracellular antigens):

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[1][5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[3][4]

    • Wash the cells three times with PBS for 5 minutes each.[4]

  • Secondary Antibody Incubation:

    • Dilute the AF 555-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.[4][6]

    • Wash the cells three times with PBS for 5 minutes each, in the dark.[6]

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI, if desired.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for AF 555 (Excitation: ~555 nm, Emission: ~570 nm) and the counterstain.

Immunofluorescence Staining Workflow

Immunofluorescence_Workflow start 1. Cell Preparation fix 2. Fixation start->fix perm 3. Permeabilization fix->perm block 4. Blocking perm->block primary_ab 5. Primary Antibody Incubation block->primary_ab secondary_ab 6. AF 555 Secondary Antibody Incubation primary_ab->secondary_ab mount 7. Counterstain & Mount secondary_ab->mount image 8. Imaging mount->image

Caption: General workflow for indirect immunofluorescence staining.

Application Example: Visualization of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[6][7] Dysregulation of this pathway is implicated in various diseases, including cancer and diabetes.[7] Immunofluorescence can be used to study the subcellular localization and activation of key components of the mTOR pathway.[6]

For example, researchers can use a primary antibody against a key mTOR pathway protein, such as mTOR itself, Raptor, or Rictor, followed by an AF 555-conjugated secondary antibody to visualize its localization within the cell.[6] Changes in localization, such as the translocation of mTORC1 to the lysosome upon amino acid stimulation, can be observed and quantified using this technique.[6]

Simplified mTOR Signaling Pathway

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects GrowthFactors Growth Factors mTORC2 mTORC2 GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 ProteinSynth Protein Synthesis mTORC1->ProteinSynth CellGrowth Cell Growth mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy inhibits mTORC2->mTORC1 activates Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton

Caption: A simplified diagram of the mTOR signaling pathway.

References

Application Notes and Protocols for AF 555 Carboxylic Acid in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 555 carboxylic acid, a bright and photostable orange fluorescent dye, for labeling biomolecules and subsequent visualization using confocal microscopy. Detailed protocols for dye activation, conjugation to proteins, and purification of the resulting conjugates are provided, along with key photophysical data and application-specific examples.

Introduction to this compound

AF 555 is a hydrophilic fluorophore known for its high fluorescence quantum yield and exceptional photostability, making it an excellent alternative to other orange fluorescent dyes such as TAMRA and Cy3.[1][2] The carboxylic acid derivative of AF 555 is a non-reactive form of the dye. However, the carboxyl group can be readily activated to form a reactive ester, enabling covalent conjugation to primary amines on biomolecules like proteins, antibodies, and amine-modified oligonucleotides.[1] This versatility makes it a valuable tool for a wide range of applications in cellular imaging and drug discovery.

Quantitative Data

The photophysical properties of AF 555 make it well-suited for confocal microscopy. Its excitation and emission spectra are compatible with common laser lines and filter sets. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
Maximum Excitation Wavelength (λex) 555 nm[2][3]
Maximum Emission Wavelength (λem) 565 nm[4]
Molar Extinction Coefficient (ε) ~155,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ) ~0.10[5][6]
Photostability High[7][8]

Experimental Protocols

Activation of this compound using EDC/NHS Chemistry

This protocol describes the two-step activation of the carboxyl group on AF 555 to create an amine-reactive N-hydroxysuccinimide (NHS) ester. This activated form can then be used to label proteins and other amine-containing molecules.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Pipettes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL.[9]

  • Activation Reaction:

    • In a reaction vial, add the desired amount of this compound solution.

    • Add a 1.5 to 2-fold molar excess of the EDC solution to the AF 555 solution.[9]

    • Immediately add a 1.5 to 2-fold molar excess of the NHS (or sulfo-NHS) solution.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[9] The resulting solution contains the activated AF 555 NHS ester.

cluster_activation Activation of this compound AF555_COOH This compound Reactive_Intermediate O-acylisourea Intermediate (unstable) AF555_COOH->Reactive_Intermediate + EDC EDC EDC EDC->Reactive_Intermediate NHS NHS / sulfo-NHS AF555_NHS AF 555 NHS Ester (amine-reactive) Reactive_Intermediate->AF555_NHS + NHS

Figure 1: Activation of this compound via EDC/NHS chemistry.

Conjugation of Activated AF 555 to Proteins

This protocol outlines the labeling of a protein with the pre-activated AF 555 NHS ester. The optimal molar ratio of dye to protein should be determined empirically for each specific protein.

Materials:

  • Activated AF 555 NHS ester solution (from Protocol 3.1)

  • Protein to be labeled in a suitable buffer (e.g., PBS, pH 7.2-8.0, free of primary amines like Tris)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Reaction vials

  • Pipettes

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The buffer pH should be between 7.2 and 8.0 for efficient conjugation.[10]

  • Conjugation Reaction:

    • Slowly add the activated AF 555 NHS ester solution to the protein solution while gently stirring. A common starting point is a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Quench Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[9]

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

cluster_conjugation Protein Conjugation Workflow Activated_Dye Activated AF 555 NHS Ester Conjugation Conjugation Reaction (pH 7.2-8.0) Activated_Dye->Conjugation Protein Protein (with primary amines) Protein->Conjugation Labeled_Protein AF 555-Labeled Protein Conjugation->Labeled_Protein Quenching Quenching (Tris or Hydroxylamine) Labeled_Protein->Quenching Purification Purification Quenching->Purification Final_Product Purified AF 555-Protein Conjugate Purification->Final_Product cluster_trafficking Protein Trafficking Pathway Cell_Surface Cell Surface Receptor (labeled with AF 555) Endocytosis Endocytosis Cell_Surface->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Sorting Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Recycling Recycling to Cell Surface Recycling_Endosome->Recycling Recycling->Cell_Surface cluster_fret FRET Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 (Donor Labeled) Receptor->Kinase1 Activation Kinase2 Kinase 2 (AF 555 Acceptor Labeled) Kinase1->Kinase2 Interaction FRET FRET Signal Kinase2->FRET Downstream Downstream Signaling FRET->Downstream cluster_hcs High-Content Screening Workflow Cell_Plating Cell Plating (Multi-well plates) Compound_Addition Compound Library Addition Cell_Plating->Compound_Addition Incubation Incubation Compound_Addition->Incubation Staining Staining with AF 555 Probe Incubation->Staining Imaging Automated Confocal Imaging Staining->Imaging Image_Analysis Image Analysis Software Imaging->Image_Analysis Data_Analysis Data Analysis & Hit Identification Image_Analysis->Data_Analysis

References

AF 555 carboxylic acid for flow cytometry applications.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing AF 555 Carboxylic Acid for the fluorescent labeling of antibodies and subsequent application in flow cytometry. This document provides researchers, scientists, and drug development professionals with comprehensive protocols, from dye activation to final cell analysis, alongside essential technical data and visual workflows.

Application Note: AF 555 Conjugates in Flow Cytometry

Introduction AF 555 is a bright, photostable, and hydrophilic orange-fluorescent dye, making it an excellent choice for labeling biological molecules for fluorescence-based detection. With an excitation maximum at 555 nm and an emission maximum at approximately 565 nm, it is well-suited for the common laser lines available on most flow cytometers (e.g., 561 nm).[1][2][3] this compound is the non-reactive form of the dye, which can be chemically activated to conjugate to primary amines on target proteins, such as antibodies.[1][4]

The most robust method for this conjugation involves a two-step process using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[5][6] This converts the inert carboxylic acid into a stable, amine-reactive NHS ester, which then efficiently forms a covalent amide bond with lysine residues on the antibody.[5][7] The resulting AF 555-labeled antibody can be used to specifically identify and quantify cell populations and biomarkers in flow cytometry.[8]

Key Advantages for Flow Cytometry:

  • High Photostability: Resists photobleaching during prolonged exposure to laser illumination.[1]

  • Bright Fluorescence: Provides a strong signal-to-noise ratio for clear identification of positive populations.

  • pH Insensitivity: Maintains consistent fluorescence across a broad physiological pH range.[3]

  • Hydrophilicity: Reduces the likelihood of aggregation and non-specific binding of the antibody conjugate.[4]

Quantitative Data Summary

The following tables provide key quantitative parameters for AF 555 dye and its application in antibody conjugation and flow cytometry.

Table 1: Spectral and Physicochemical Properties of AF 555

Property Value Reference
Excitation Maximum (λex) ~555 nm [1][2]
Emission Maximum (λem) ~565 nm [1][2]
Recommended Laser Line 561 nm Yellow-Green [3]
Common Filter Set TRITC / Cy3 [1]
Reactive Form Carboxylic Acid [1][4]
Activated Form NHS Ester [5][6]

| Target Functional Group | Primary Amines (-NH₂) |[9][10] |

Table 2: Recommended Parameters for Antibody Conjugation & Flow Cytometry

Parameter Recommended Value Reference
Antibody Conjugation
Antibody Purity >90% (Free of amine-containing stabilizers like Tris, BSA) [11]
Antibody Concentration 1 - 5 mg/mL [11]
Conjugation Buffer pH 8.3 - 8.5 (Sodium Bicarbonate) [12][13]
EDC/NHS Molar Excess (to Dye) 2-10 mM EDC, 5-20 mM NHS (Typical) [10]
Dye:Protein Molar Ratio 5:1 to 15:1 (Optimization recommended) [14]
Reaction Time 1 - 2 hours at Room Temperature [12][15]
Optimal Degree of Labeling (DOL) 4 - 7 dyes per IgG antibody [12]
Cell Staining for Flow Cytometry
Cell Concentration 1 x 10⁶ cells/mL [16]
Staining Incubation Time 20 - 30 minutes [8]
Staining Incubation Temperature 2 - 8°C (on ice) [8][17]

| Staining Condition | Protected from light |[8][17] |

Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for the activation of this compound, conjugation to an antibody, and subsequent use in a typical flow cytometry staining experiment.

Protocol 1: Activation of this compound to AF 555-NHS Ester

This protocol describes the conversion of the non-reactive carboxylic acid to an amine-reactive NHS ester using EDC and Sulfo-NHS (a water-soluble variant of NHS).[5][6]

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Anhydrous Dimethylsulfoxide (DMSO)

Methodology:

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare Activation Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction: a. In a microcentrifuge tube, combine the dissolved this compound with a 1.5 to 2-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer. b. The final reaction volume should be kept small, and the concentration of reactants should be high to ensure efficiency. c. Incubate for 15-30 minutes at room temperature, protected from light.

  • Proceed Immediately: The resulting AF 555-NHS ester is moisture-sensitive and should be used immediately in the antibody conjugation protocol that follows.

G Diagram 1: this compound Activation Workflow cluster_0 Reagent Preparation cluster_1 Activation Reaction cluster_2 Output Dye Dissolve AF 555 Carboxylic Acid in DMSO Mix Combine Dye, EDC, and Sulfo-NHS Dye->Mix Reagents Dissolve EDC & Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Reagents->Mix Incubate Incubate 15-30 min at Room Temp Mix->Incubate Molar Excess of EDC/NHS Output Activated AF 555-NHS Ester (Use Immediately) Incubate->Output

Diagram 1: this compound Activation Workflow
Protocol 2: Conjugation of Activated AF 555-NHS to an Antibody

This protocol details the labeling of an antibody with the freshly prepared AF 555-NHS ester.

Materials:

  • Antibody (in an amine-free buffer like PBS or MES)

  • Freshly activated AF 555-NHS Ester (from Protocol 1)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification Column (e.g., Sephadex G-25)

Methodology:

  • Prepare Antibody: a. Ensure the antibody is at a concentration of at least 1-2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange. b. Add Conjugation Buffer to the antibody solution to achieve a final pH of 8.3-8.5. This is critical for the reaction with primary amines.[12][13]

  • Labeling Reaction: a. Add the activated AF 555-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 is common.[14] b. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[12]

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes.

  • Purify Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., G-25). Elute with PBS.

  • Characterize Conjugate: a. Measure the absorbance at 280 nm (for protein) and 555 nm (for dye). b. Calculate the protein concentration and the Degree of Labeling (DOL). An optimal DOL for an IgG antibody is typically between 4 and 7.[12]

  • Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage, add a stabilizing protein like BSA and consider aliquoting and freezing at -20°C.[12]

Protocol 3: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with the AF 555-conjugated antibody.[16][17]

Materials:

  • AF 555-conjugated antibody

  • Cell Suspension (e.g., PBMCs, cultured cells)

  • Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide[16]

  • (Optional) Fc Receptor Blocking Reagent

  • (Optional) Viability Dye

Methodology:

  • Prepare Cells: a. Start with a single-cell suspension. Adjust the cell count to 1 x 10⁶ cells in a 100 µL volume of cold Staining Buffer per tube.[16]

  • (Optional) Fc Block: To reduce non-specific binding, add an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.[16]

  • Antibody Staining: a. Add the predetermined optimal amount of AF 555-conjugated antibody to the cell suspension. b. Vortex gently and incubate for 20-30 minutes at 2-8°C (on ice) in the dark.[8]

  • Wash Cells: a. Add 2 mL of cold Staining Buffer to each tube. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.[16] c. Repeat the wash step one more time.

  • (Optional) Viability Staining: If a viability dye is used, follow the manufacturer's protocol.

  • Resuspend and Analyze: a. Resuspend the cell pellet in 300-500 µL of Staining Buffer. b. Analyze the samples on a flow cytometer as soon as possible. The AF 555 signal is typically detected in a channel appropriate for TRITC or PE.

G Diagram 2: Flow Cytometry Staining Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Washing & Analysis cluster_3 Data Acquisition Prep Prepare Single-Cell Suspension (1x10^6 cells/100µL) Block Optional: Fc Receptor Block (10 min, 4°C) Prep->Block Stain Add AF 555-Antibody Incubate 20-30 min, 4°C, Dark Block->Stain Wash1 Add 2mL Staining Buffer Centrifuge & Decant Stain->Wash1 Wash2 Repeat Wash Step Wash1->Wash2 Resuspend Resuspend in 300-500µL Buffer Wash2->Resuspend Analyze Acquire on Flow Cytometer Resuspend->Analyze

References

Application Notes and Protocols for AF 555 Carboxylic Acid in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 555 carboxylic acid for labeling biomolecules and subsequent live-cell imaging. Detailed protocols for conjugation and cellular imaging are provided, along with key performance data and visualizations to aid in experimental design and execution.

Introduction

AF 555 is a bright and photostable orange-fluorescent dye that serves as an excellent tool for live-cell imaging applications. Its carboxylic acid derivative, while not directly reactive with amines, can be readily conjugated to proteins and other amine-containing biomolecules through a carbodiimide-mediated reaction. This allows for the specific labeling of targets of interest, enabling the visualization of dynamic cellular processes such as protein trafficking, receptor internalization, and signaling events in real-time.

Key Properties of AF 555

AF 555 offers several advantages for live-cell imaging, including high fluorescence quantum yield, good photostability, and pH insensitivity over a biologically relevant range.[1] These properties contribute to a high signal-to-noise ratio and allow for extended imaging periods with minimal phototoxicity.

Quantitative Data Summary

The following table summarizes the key photophysical properties of AF 555, providing a basis for experimental setup and comparison with other fluorophores.

PropertyValueReference
Maximum Excitation (λex)~555 nm[2]
Maximum Emission (λem)~565 nm[2]
Molar Extinction Coefficient (ε)~150,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.1[3]
PhotostabilityHigh[4]
pH SensitivityLow (pH 4-10)[4]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein using EDC Chemistry

This protocol describes the covalent attachment of this compound to a primary amine-containing protein, such as an antibody or a growth factor, using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS) to enhance coupling efficiency.

Materials:

  • This compound

  • Protein of interest (e.g., antibody, EGF) in an amine-free buffer (e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the Activation Buffer at a concentration of 1-2 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in anhydrous DMSO to create a 10 mg/mL stock solution.

  • Activate Carboxylic Acid:

    • Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each.

    • Add the this compound solution to the protein solution at a 10- to 20-fold molar excess.

    • Add the freshly prepared EDC/Sulfo-NHS solution to the protein-dye mixture. A typical starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[5]

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle stirring, protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted dye. Incubate for 30 minutes at room temperature.

  • Purify Conjugate: Separate the labeled protein from unreacted dye and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for AF 555). Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Protocol 2: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Trafficking

This protocol details the use of AF 555-labeled Epidermal Growth Factor (EGF) to visualize the internalization and trafficking of the EGFR in live cells.

Materials:

  • AF 555-EGF conjugate (prepared as in Protocol 1)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12 with HEPES)

  • Cells expressing EGFR (e.g., A431, HeLa) cultured on glass-bottom dishes

  • Live-cell imaging system (e.g., confocal or TIRF microscope with environmental control)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to reach 60-80% confluency.

  • Starvation (Optional): To reduce basal receptor activation, serum-starve the cells for 2-4 hours in serum-free medium prior to imaging.

  • Labeling:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add AF 555-EGF to the medium at a final concentration of 10-100 ng/mL. The optimal concentration should be determined empirically.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes to allow for receptor binding and internalization.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound AF 555-EGF.

  • Imaging:

    • Place the dish on the microscope stage equipped with an environmental chamber maintaining 37°C and 5% CO₂.

    • Acquire images using appropriate laser lines and filters for AF 555 (e.g., excitation at 561 nm and emission collected between 570-620 nm).

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 30-60 seconds) to track the movement of fluorescently labeled endosomes.[6]

  • Data Analysis: Analyze the acquired images to quantify receptor internalization, trafficking pathways, and co-localization with other cellular markers.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis prep_cells Seed cells on glass-bottom dish starve_cells Serum-starve cells (optional) prep_cells->starve_cells add_conjugate Add AF 555-EGF conjugate starve_cells->add_conjugate incubate Incubate at 37°C add_conjugate->incubate wash_cells Wash to remove unbound conjugate incubate->wash_cells image_cells Live-cell microscopy (37°C, 5% CO2) wash_cells->image_cells analyze_data Image analysis: - Internalization - Trafficking - Co-localization image_cells->analyze_data

Caption: Workflow for live-cell imaging of EGFR trafficking.

EGFR Signaling and Endocytosis Pathway

G EGF AF 555-EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Endocytosis Clathrin-mediated Endocytosis Dimerization->Endocytosis SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Recycling Recycling to Plasma Membrane EarlyEndosome->Recycling Lysosome Lysosome (Degradation) LateEndosome->Lysosome

Caption: EGFR signaling and endocytic trafficking pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal - Low degree of labeling (DOL)- Low concentration of the conjugate- Photobleaching- Optimize the conjugation reaction to increase the DOL.- Increase the concentration of the AF 555-conjugate used for labeling.- Reduce laser power and exposure time during imaging. Use an anti-fade reagent if compatible with live cells.[7]
High Background - Incomplete removal of unbound conjugate- Non-specific binding- Increase the number and duration of washing steps after labeling.- Include a blocking step with BSA or serum before adding the conjugate.- Image in a phenol red-free medium.
Phototoxicity - High laser power- Long exposure times- Use the lowest laser power that provides an adequate signal-to-noise ratio.- Minimize the duration of light exposure by using shorter exposure times and acquiring images less frequently.[8]
No Internalization - Cells are not healthy- Receptor is not functional- Ensure cells are healthy and growing optimally before the experiment.- Verify the expression and functionality of the target receptor in the chosen cell line.

References

Application Notes and Protocols for Labeling Oligonucleotides with AF 555 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. They serve as probes for detecting specific nucleic acid sequences, primers for PCR-based applications, and components of advanced imaging and delivery systems. AF 555, a bright and photostable orange-fluorescent dye, is an excellent choice for labeling oligonucleotides due to its high quantum yield and good water solubility.[1] This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with AF 555 carboxylic acid.

The labeling strategy involves a two-step reaction. First, the carboxylic acid group of AF 555 is activated using a carbodiimide crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This activated dye is then reacted with an oligonucleotide that has been synthesized with a primary amine modification, typically at the 5' or 3' terminus, to form a stable amide bond. Subsequent purification is essential to remove unreacted dye and unlabeled oligonucleotides, yielding a highly pure fluorescently labeled product for downstream applications.

Materials and Methods

Materials Required
  • Amine-modified oligonucleotide

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[2]

  • Nuclease-free water

  • 3 M Sodium Acetate

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Reverse-phase HPLC system with a C8 or C18 column[3]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA) in acetonitrile

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Experimental Protocols

1. Activation of this compound

This step converts the relatively unreactive carboxylic acid of the dye into an amine-reactive NHS ester. It is crucial to perform this reaction in an anhydrous aprotic solvent to prevent hydrolysis of the activated ester.

  • Procedure:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMF or DMSO. For a typical reaction, a molar excess of EDC and NHS over the dye is used. A starting point is a 1.5:1.2 molar ratio of EDC:NHS to the dye.

    • Add the EDC/NHS solution to the this compound solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

2. Conjugation of Activated AF 555 to Amine-Modified Oligonucleotide

The activated AF 555 NHS ester is now ready to react with the primary amine on the oligonucleotide. The efficiency of this reaction is pH-dependent, with optimal labeling occurring at a pH of 8.3-8.5.[2]

  • Procedure:

    • Dissolve the amine-modified oligonucleotide in the coupling buffer to a concentration of 1-5 mg/mL.

    • Add the activated AF 555 NHS ester solution to the oligonucleotide solution. A 5- to 20-fold molar excess of the activated dye over the oligonucleotide is a good starting point for optimization.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.

3. Purification of the Labeled Oligonucleotide

Purification is critical to remove unreacted dye, which can interfere with downstream applications and quantification. A combination of ethanol precipitation and reverse-phase HPLC is recommended.

  • Ethanol Precipitation (Initial Cleanup):

    • To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate.

    • Add 3 volumes of ice-cold 100% ethanol.

    • Mix well and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[3]

    • Carefully decant the supernatant, which contains most of the unreacted dye.

    • Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes.

    • Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the pellet in nuclease-free water or HPLC mobile phase A.

  • Reverse-Phase HPLC Purification (High Purity):

    • Inject the resuspended pellet onto a C8 or C18 reverse-phase HPLC column.[3]

    • Elute the labeled oligonucleotide using a linear gradient of acetonitrile in 0.1 M TEAA. A typical gradient is 5-95% Mobile Phase B over 30 minutes.[3]

    • Monitor the elution profile at both 260 nm (for oligonucleotide) and 555 nm (for AF 555 dye).

    • The desired product, the AF 555-labeled oligonucleotide, will absorb at both wavelengths. Unlabeled oligonucleotide will only absorb at 260 nm, and free dye will have a much lower 260/555 nm absorbance ratio than the labeled product.

    • Collect the fractions corresponding to the doubly absorbing peak.

    • Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile.

    • Resuspend the purified, labeled oligonucleotide in a suitable nuclease-free buffer (e.g., TE buffer or water) for storage.

4. Characterization and Quantification

The concentration and degree of labeling of the purified oligonucleotide should be determined by UV-Vis spectrophotometry.

  • Procedure:

    • Measure the absorbance of the purified AF 555-labeled oligonucleotide solution at 260 nm (A260) and 555 nm (A555).

    • Calculate the concentration of the oligonucleotide using the following formula:

      • Oligonucleotide Concentration (M) = [A260 - (A555 × CF)] / ε_oligo

      • Where:

        • A260 is the absorbance at 260 nm.

        • A555 is the absorbance at 555 nm.

        • ε_oligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm (can be estimated based on the base composition).

    • Calculate the concentration of the AF 555 dye using the following formula:

      • Dye Concentration (M) = A555 / ε_dye

      • Where:

        • A555 is the absorbance at 555 nm.

        • ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).[1][4][5]

    • Calculate the Degree of Labeling (DOL), which is the molar ratio of the dye to the oligonucleotide:

      • DOL = Dye Concentration / Oligonucleotide Concentration

Data Presentation

ParameterValue/RangeReference/Notes
AF 555 Properties
Excitation Maximum~555 nm[1][4]
Emission Maximum~565 nm[1][4]
Molar Extinction Coefficient (at ~555 nm)~150,000 M⁻¹cm⁻¹[1][4][5]
Reaction Conditions
Activation pH6.0Using 0.1 M MES buffer
Conjugation pH8.3 - 8.5Using 0.1 M Sodium Bicarbonate or Borate buffer[2]
Molar excess of Dye:Oligonucleotide5:1 to 20:1To be optimized
HPLC Purification
Column TypeReverse-phase C8 or C18[3]
Mobile Phase A0.1 M TEAA in water[3]
Mobile Phase B0.1 M TEAA in acetonitrile[3]
Gradient5-95% Mobile Phase B over 30 minutes[3]

Visualizations

experimental_workflow Experimental Workflow for Oligonucleotide Labeling cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization af555 This compound activated_dye Activated AF 555 (NHS Ester) af555->activated_dye 1-2h, RT edc_nhs EDC + NHS in DMF/DMSO edc_nhs->activated_dye activated_dye_2 Activated AF 555 oligo Amine-Modified Oligonucleotide labeled_oligo_crude Crude Labeled Oligonucleotide oligo->labeled_oligo_crude 2-4h, RT pH 8.3-8.5 labeled_oligo_crude_2 Crude Product activated_dye_2->labeled_oligo_crude precipitation Ethanol Precipitation hplc Reverse-Phase HPLC precipitation->hplc purified_product Purified AF 555- Oligonucleotide hplc->purified_product purified_product_2 Purified Product labeled_oligo_crude_2->precipitation spectro UV-Vis Spectrophotometry dol_calc Calculate Concentration & Degree of Labeling spectro->dol_calc purified_product_2->spectro

Caption: Workflow for labeling oligonucleotides with AF 555.

fish_pathway Application: Fluorescence In Situ Hybridization (FISH) cluster_cell_prep Cell/Tissue Preparation cluster_hybridization Hybridization cluster_detection Detection fixation Fixation permeabilization Permeabilization fixation->permeabilization target_rna Target RNA/DNA in situ probe AF 555-labeled Oligonucleotide Probe hybridization Hybridization probe->hybridization target_rna->hybridization washing Washing to remove unbound probes imaging Fluorescence Microscopy washing->imaging hybridization_out Hybridized Probe hybridization_out->washing

Caption: Generalized workflow for FISH using a labeled probe.

Application: Fluorescence In Situ Hybridization (FISH)

AF 555-labeled oligonucleotides are highly effective probes for Fluorescence In Situ Hybridization (FISH), a powerful technique used to visualize the location of specific nucleic acid sequences within cells and tissues.[6][7][8] In a typical FISH experiment, the labeled oligonucleotide probe is hybridized to its complementary sequence in fixed and permeabilized cells.[6][9] After washing away unbound probes, the location of the target sequence is visualized by fluorescence microscopy.

Brief Protocol for FISH:

  • Sample Preparation: Cells or tissue sections are fixed (e.g., with formaldehyde) and then permeabilized to allow the probe to access the intracellular target.

  • Hybridization: The sample is incubated with a hybridization buffer containing the AF 555-labeled oligonucleotide probe. The temperature and duration of this step are optimized to ensure specific binding of the probe to the target sequence.

  • Washing: Stringent washes are performed to remove any non-specifically bound probes, reducing background fluorescence.

  • Imaging: The sample is mounted with an anti-fade mounting medium and visualized using a fluorescence microscope equipped with appropriate filters for AF 555 (e.g., a TRITC/Cy3 filter set). The bright and photostable fluorescence of AF 555 allows for clear visualization of the target nucleic acid's location.

This application is crucial in various research areas, including gene mapping, diagnosis of chromosomal abnormalities, and studying the spatial organization of gene expression.

References

Application Notes and Protocols for AF 555 Carboxylic Acid Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are indispensable tools in a wide range of life science research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. AF 555, a bright and photostable orange-fluorescent dye, is an excellent choice for antibody conjugation.[1][2] This document provides detailed application notes and experimental protocols for the conjugation of AF 555 carboxylic acid to antibodies using the reliable and widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

AF 555 is a hydrophilic fluorophore with a high fluorescence quantum yield, making it suitable for sensitive detection of low-abundance targets.[1][2] Its spectral properties, with excitation and emission maxima around 555 nm and 565 nm respectively, are well-suited for standard laser lines and filter sets.[3] Furthermore, AF 555 conjugates are known for their brightness and photostability, which is crucial for imaging experiments that require long exposure times.[4]

The conjugation process involves the activation of the carboxylic acid group on the AF 555 dye with EDC and NHS to form a semi-stable NHS ester. This activated dye then readily reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.[5][6]

Data Presentation

Spectral Properties of AF 555 Dye
PropertyValueReference
Maximum Excitation (λex)~555 nm[3]
Maximum Emission (λem)~565 nm[3]
Extinction Coefficient152,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield0.14[7]
Recommended Conjugation Parameters
ParameterRecommended RangeNotes
Antibody Concentration1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[8]
Dye-to-Antibody Molar Ratio5:1 to 20:1The optimal ratio should be determined empirically for each antibody.[9]
Optimal Degree of Labeling (DOL)2 - 10A DOL in this range typically provides a good balance between signal intensity and retained antibody function.[9] For IgG, a DOL of 4-7 is often optimal.[3]
Reaction pH (Activation)4.5 - 6.0Most efficient for EDC activation of the carboxylic acid.[5]
Reaction pH (Conjugation)7.0 - 8.5Facilitates the reaction of the NHS ester with primary amines on the antibody.[5]
Reaction Time1 - 2 hours at room temperature or overnight at 4°C
Storage of Conjugate4°C for short-term, -20°C or -80°C for long-termStore in the dark. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Materials
  • Purified antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 1X PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol 1: Two-Step Antibody Conjugation

This two-step protocol is generally recommended as it minimizes the risk of antibody-antibody crosslinking.

Step 1: Activation of this compound

  • Prepare AF 555 Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL.

  • Prepare Activation Reaction: In a microcentrifuge tube, combine the desired molar excess of this compound stock solution with Activation Buffer.

  • Add EDC and NHS: Add a 2-10 molar excess of EDC and a 2-5 molar excess of NHS (or Sulfo-NHS for improved water solubility) to the AF 555 solution.[5]

  • Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[5]

Step 2: Conjugation to Antibody

  • Prepare Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column. The antibody concentration should ideally be between 2-10 mg/mL.[3]

  • Combine Activated Dye and Antibody: Add the activated AF 555 NHS-ester solution to the antibody solution.

  • Adjust pH: If necessary, adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer to facilitate the reaction with the antibody's primary amines.[5]

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

Step 3: Purification of the Conjugate

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[9]

  • Collect Fractions: Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

Protocol 2: Characterization of the Conjugate
  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~555 nm (for AF 555 concentration) using a spectrophotometer.

  • Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength (~555 nm)

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • ε_dye = Molar extinction coefficient of the dye at its A_max (152,000 M⁻¹cm⁻¹ for AF 555)

    • CF_280 = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye)

Visualizations

Antibody_Conjugation_Workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification AF555_COOH This compound Activated_Dye AF 555 NHS-Ester (Activated Dye) AF555_COOH->Activated_Dye Activation (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_Dye Conjugation_Reaction Conjugation Reaction (pH 7.2-8.5) Activated_Dye->Conjugation_Reaction Antibody Antibody (-NH2) Antibody->Conjugation_Reaction Labeled_Antibody_Mix Labeled Antibody + Free Dye Conjugation_Reaction->Labeled_Antibody_Mix Purification Size-Exclusion Chromatography Labeled_Antibody_Mix->Purification Purified_Conjugate Purified AF 555- Antibody Conjugate Purification->Purified_Conjugate

Caption: Workflow for the two-step conjugation of this compound to an antibody.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_application Immunofluorescence Application EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Receptor Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruitment PI3K PI3K Dimerization->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression AF555_Anti_EGFR AF 555-anti-EGFR Ab AF555_Anti_EGFR->EGFR Detection

Caption: Simplified EGFR signaling pathway and the application of an AF 555-labeled anti-EGFR antibody for its detection.

References

Application Notes and Protocols for Calculating Dye-to-Protein Ratio of Alexa Fluor™ 555 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurately determining the degree of labeling (DOL), or the dye-to-protein ratio, is a critical step in the characterization of fluorescently labeled proteins. This ratio influences the brightness and quenching of the fluorescent signal, as well as the biological activity of the conjugated protein.[1] An optimal DOL ensures reproducibility and reliability in downstream applications such as immunoassays, fluorescence microscopy, and flow cytometry. This document provides a detailed protocol for calculating the dye-to-protein ratio for proteins conjugated with Alexa Fluor™ 555 (AF555), a bright and photostable orange-fluorescent dye.

Principle

The calculation of the dye-to-protein ratio is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of the protein-dye conjugate at two specific wavelengths—one for the protein and one for the dye—the concentration of each component can be determined.[1][2] A correction factor is applied to account for the dye's absorbance at the wavelength used to measure the protein concentration.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters required for calculating the dye-to-protein ratio of AF555-protein conjugates.

ParameterValueReference
AF555 Maximum Absorbance (λmax) 555 nm[3]
AF555 Molar Extinction Coefficient (ε_dye_) at 555 nm 150,000 cm⁻¹M⁻¹[3][4]
Protein Absorbance Wavelength 280 nm[5]
AF555 Correction Factor (CF) at 280 nm 0.08[4]

Experimental Protocols

Protein Preparation and Labeling

Successful labeling begins with a pure protein sample. The protein should be at a suitable concentration, typically around 2 mg/mL, in a buffer free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the amine-reactive dye.[6] A recommended buffer is 0.1 M sodium bicarbonate, pH ~8.3.

The labeling reaction is influenced by the molar ratio of the dye to the protein.[1] A typical starting point is a 8- to 12-fold molar excess of the reactive dye to the protein.[6] The reaction is usually carried out for 1 hour at room temperature, protected from light.

Purification of the Labeled Protein

It is crucial to remove all non-conjugated dye from the labeled protein before measuring the absorbance.[1][2] This is typically achieved through dialysis or gel filtration chromatography. The complete removal of free dye is essential for an accurate determination of the dye-to-protein ratio.[1]

Spectrophotometric Measurement

A spectrophotometer is used to measure the absorbance of the purified protein-dye conjugate.[7]

Procedure:

  • Set the spectrophotometer to read absorbance at 280 nm and 555 nm.

  • Use a quartz cuvette with a 1 cm pathlength.

  • Blank the spectrophotometer with the same buffer used to elute the protein-dye conjugate.

  • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅).

  • If the absorbance reading at either wavelength is greater than 2.0, dilute the sample with the blanking buffer and re-measure. Remember to account for the dilution factor in the subsequent calculations.[2]

Calculation of Dye-to-Protein Ratio

The following formulas are used to calculate the concentrations of the protein and the dye, and subsequently the dye-to-protein ratio.

a. Protein Concentration:

The concentration of the protein is determined by measuring its absorbance at 280 nm. However, the AF555 dye also absorbs light at this wavelength. Therefore, a correction factor must be applied to the A₂₈₀ reading to account for the dye's contribution.[2]

Protein Concentration (M) = [ (A₂₈₀ - (A₅₅₅ x CF)) / ε_protein_ ] x Dilution Factor

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A₅₅₅ is the absorbance of the conjugate at 555 nm.

  • CF is the correction factor for AF555 at 280 nm (0.08).[4]

  • ε_protein_ is the molar extinction coefficient of the specific protein at 280 nm (in cm⁻¹M⁻¹).

  • Dilution Factor is the factor by which the sample was diluted to obtain an absorbance reading in the linear range of the spectrophotometer.

b. Dye Concentration:

The concentration of the AF555 dye is calculated from its absorbance at its maximum absorbance wavelength, 555 nm.

Dye Concentration (M) = (A₅₅₅ / ε_dye_) x Dilution Factor

Where:

  • A₅₅₅ is the absorbance of the conjugate at 555 nm.

  • ε_dye_ is the molar extinction coefficient of AF555 at 555 nm (150,000 cm⁻¹M⁻¹).[3][4]

  • Dilution Factor is the same dilution factor used for the protein concentration calculation.

c. Dye-to-Protein Ratio (Degree of Labeling):

The dye-to-protein ratio is the molar ratio of the dye to the protein.

Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)

For IgG antibodies, an optimal labeling is typically achieved with a dye-to-protein ratio of 4–7.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_measurement Measurement cluster_calculation Calculation protein_prep Protein Preparation (Pure protein in amine-free buffer) labeling Conjugation Reaction (1 hr, RT, dark) protein_prep->labeling dye_prep AF555 Reactive Dye (Appropriate molar excess) dye_prep->labeling purification Removal of Unbound Dye (Dialysis or Gel Filtration) labeling->purification measurement Spectrophotometric Measurement (Absorbance at 280 nm & 555 nm) purification->measurement calculation Dye-to-Protein Ratio Calculation measurement->calculation

Caption: Experimental workflow for determining the dye-to-protein ratio.

logical_relationship cluster_inputs Absorbance Measurements cluster_calculations Calculations cluster_output Final Result A280 A₂₈₀ protein_conc Protein Concentration (Corrected for dye absorbance) A280->protein_conc A555 A₅₅₅ A555->protein_conc dye_conc Dye Concentration A555->dye_conc dol Dye-to-Protein Ratio (DOL) protein_conc->dol dye_conc->dol

Caption: Logical relationship of absorbance measurements to the final ratio.

References

Purifying Proteins Labeled with AF 555: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of fluorescently labeled proteins is paramount for the accuracy and reproducibility of experimental results. This document provides a detailed guide to the purification of proteins labeled with Alexa Fluor™ 555 (AF 555), a bright and photostable fluorescent dye.[1][2] Included are experimental protocols for common purification techniques and methods for quality control assessment.

Introduction to AF 555 Labeling and the Need for Purification

Alexa Fluor™ 555 is a bright, orange-fluorescent dye commonly used for labeling proteins and other biomolecules.[2][3] The dye is available with a succinimidyl ester (NHS ester) moiety that efficiently reacts with primary amines on the protein surface, forming a stable covalent bond.[4][5] The optimal pH for this reaction is typically between 8.3 and 8.5.[5]

Following the labeling reaction, the sample will contain a mixture of the desired labeled protein, unconjugated (free) AF 555 dye, and potentially aggregated or denatured protein.[6] The removal of free dye is crucial as it can lead to high background fluorescence and inaccurate quantification, such as in the determination of the degree of labeling (DOL).[7][8][9] Therefore, a robust purification strategy is essential to isolate the purely labeled protein.

Purification Strategies for AF 555 Labeled Proteins

Several chromatography techniques can be employed to purify AF 555 labeled proteins, with the choice of method depending on the specific characteristics of the protein and the scale of the purification.

1. Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[10][11][12][13] Larger molecules, such as the labeled protein, elute from the column first, while smaller molecules like the free AF 555 dye are retained in the porous beads of the chromatography resin and elute later.[10][14] This method is often used as a final polishing step to remove aggregates and any remaining free dye.[11][12]

2. Ion Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge.[15][16][17][18] The charge of a protein is dependent on the pH of the buffer.[17] By selecting an appropriate IEX resin (anion or cation exchange) and buffer conditions, the labeled protein can be bound to the column while the free dye, which has a different charge, may not bind or will bind with a different affinity.[15][16] Elution is typically achieved by changing the pH or increasing the salt concentration of the buffer.[15][19]

3. Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[20][21][22] Proteins are bound to the HIC resin in a high-salt buffer, which enhances hydrophobic interactions.[21][22] Elution is achieved by decreasing the salt concentration in a gradient.[20][21][22] This technique can be effective in separating labeled from unlabeled protein, as the addition of the hydrophobic AF 555 dye can alter the protein's overall hydrophobicity.

4. Specialized Dye Removal Columns: Several commercially available spin columns and resins are specifically designed for the rapid removal of unconjugated fluorescent dyes from labeling reactions.[9][23][24] These often utilize a combination of size exclusion and affinity principles to achieve efficient separation with high protein recovery.[23]

Quality Control: Determining the Degree of Labeling (DOL)

A critical quality control step after purification is to determine the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein.[25][26][27] An ideal DOL is typically between 0.5 and 1 for many applications to avoid issues like fluorescence quenching or altered protein function.[25] The DOL is calculated using spectrophotometry by measuring the absorbance of the purified protein at 280 nm (for the protein) and at the absorbance maximum of AF 555 (approximately 555 nm).[7][25][27]

A correction factor is necessary because the AF 555 dye also absorbs light at 280 nm.[7][8]

Quantitative Data Summary

ParameterMethodTypical Value/RangeReference
Optimal Labeling pH Amine-reactive labeling8.3 - 8.5[5]
Ideal Degree of Labeling (DOL) Spectrophotometry0.5 - 1.0[25]
AF 555 Absorbance Max (λmax) Spectrophotometry~555 nm[4]
AF 555 Emission Max Fluorometry~565 nm[4]

Experimental Protocols

Protocol 1: Purification of AF 555 Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is a general guideline and may require optimization for your specific protein.

Materials:

  • SEC column (e.g., Sephadex G-25)[1]

  • Equilibration/running buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • AF 555 labeled protein solution

  • Fraction collector or microcentrifuge tubes

  • Spectrophotometer

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the running buffer.

  • Sample Loading: Carefully load the AF 555 labeled protein solution onto the top of the column bed.

  • Elution: Begin the elution with the running buffer. The labeled protein, being larger, will travel faster through the column. The smaller, free AF 555 dye will be retained and elute later.

  • Fraction Collection: Collect fractions as the colored bands elute from the column. The first colored band to elute should be the labeled protein. The second, more slowly migrating band will be the free dye.

  • Analysis: Measure the absorbance of the collected fractions at 280 nm and 555 nm to identify the fractions containing the purified labeled protein. Pool the desired fractions.

Protocol 2: Determination of the Degree of Labeling (DOL)

Materials:

  • Purified AF 555 labeled protein

  • Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Spectrophotometer Setup: Blank the spectrophotometer with the purification buffer.

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 555 nm (A555). Dilute the sample if the absorbance is outside the linear range of the instrument.

  • Calculations:

    • Protein Concentration (M):

      • Protein Concentration (M) = [A280 - (A555 × CF)] / ε_protein

      • Where:

        • A280 is the absorbance at 280 nm.

        • A555 is the absorbance at 555 nm.

        • CF is the correction factor for AF 555 absorbance at 280 nm (typically around 0.08).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Dye Concentration (M):

      • Dye Concentration (M) = A555 / ε_dye

      • Where:

        • A555 is the absorbance at 555 nm.

        • ε_dye is the molar extinction coefficient of AF 555 at 555 nm (approximately 150,000 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_qc Quality Control Protein Purified Protein Reaction Labeling Reaction (pH 8.3-8.5) Protein->Reaction AF555 AF 555 NHS Ester AF555->Reaction Crude_Labeled_Protein Crude Labeled Protein Mix Reaction->Crude_Labeled_Protein Reaction Mixture SEC Size Exclusion Chromatography Crude_Labeled_Protein->SEC IEX Ion Exchange Chromatography Crude_Labeled_Protein->IEX HIC Hydrophobic Interaction Chromatography Crude_Labeled_Protein->HIC Dye_Removal_Column Dye Removal Spin Column Crude_Labeled_Protein->Dye_Removal_Column Purified_Protein Purified AF 555 Labeled Protein SEC->Purified_Protein IEX->Purified_Protein HIC->Purified_Protein Dye_Removal_Column->Purified_Protein Spectrophotometry Spectrophotometry (A280 & A555) Purified_Protein->Spectrophotometry DOL_Calc DOL Calculation Spectrophotometry->DOL_Calc Final_Product Pure Labeled Protein (Known DOL) DOL_Calc->Final_Product

Caption: Experimental workflow for the purification and quality control of AF 555 labeled proteins.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Phosphorylation & Recruitment Ligand AF 555-Labeled Ligand Ligand->Receptor Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation & Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Example signaling pathway investigated using an AF 555-labeled ligand.

References

Application Notes and Protocols for AF 555 Carboxylic Acid in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 555 is a bright, photostable, and hydrophilic orange-fluorescent dye commonly utilized in fluorescence microscopy and other fluorescence-based detection methods. Its carboxylic acid form is the non-reactive version of the dye, which can serve as a reference standard or be chemically activated for conjugation to various biomolecules for in vivo imaging applications.[1][2][3] This allows for the tracking and visualization of biological processes within a living organism.

AF 555 offers a valuable alternative to other fluorescent dyes like Cy3 and tetramethylrhodamine (TAMRA) due to its high fluorescence quantum yield and photostability.[1][4] Its spectral properties make it suitable for multiplexing experiments with other common fluorophores such as DAPI, Alexa Fluor 488, and Alexa Fluor 647.[2]

Properties of AF 555 Carboxylic Acid

The following table summarizes the key optical and physical properties of this compound.

PropertyValueReference
Excitation Maximum ~555 nm[2]
Emission Maximum ~565 - 572 nm[2][5]
Extinction Coefficient ~155,000 cm⁻¹M⁻¹[5]
Recommended Laser Line 543 nm He-Ne laser[2]
Recommended Filter Set TRITC/Cy3[2]
Molecular Weight ~1250 g/mol (for NHS ester)[5]
Solubility Water soluble[5]
pH Sensitivity pH-insensitive from pH 4 to 10[5]

Applications in In Vivo Imaging

While this compound itself is non-reactive, it can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to create fluorescent probes for in vivo imaging.[2][3] These probes can be used to:

  • Visualize and track cells: Labeled cells can be adoptively transferred and their migration and fate can be monitored in vivo.[6]

  • Monitor biodistribution: The accumulation of a labeled drug or nanoparticle can be tracked throughout the body.

  • Image tumors: Antibodies or other ligands that bind to tumor-specific markers can be labeled with AF 555 to visualize tumor location and size.

  • Study biological pathways: The localization and interaction of proteins can be studied in a living animal.

The choice of the targeting molecule is crucial for the success of the in vivo imaging experiment and will determine the biological process being investigated.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Antibody

This protocol describes the two-step process of first activating this compound to its amine-reactive N-hydroxysuccinimide (NHS) ester form using a carbodiimide such as EDC, followed by conjugation to the primary amines of an antibody.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Preparation of AF 555 NHS Ester:

    • In a microfuge tube, dissolve this compound, EDC, and NHS in anhydrous DMSO or DMF to a final concentration of 10 mg/mL each.

    • Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the AF 555 NHS ester.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in a buffer free of primary amines (e.g., PBS).[5] If the buffer contains primary amines, the antibody must be dialyzed against a suitable buffer.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate.[5]

    • Add the freshly prepared AF 555 NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.[7]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or rotation.[5]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and 555 nm.

    • Calculate the DOL using the following formula: DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF)) × ε_dye] Where:

      • A₅₅₅ is the absorbance at 555 nm.

      • A₂₈₀ is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at 555 nm (~155,000 cm⁻¹M⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for AF 555).

Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification af555_cooh This compound af555_nhs AF 555 NHS Ester af555_cooh->af555_nhs Activate edc_nhs EDC + NHS in DMSO edc_nhs->af555_nhs reaction Reaction Mixture (1 hr, RT) af555_nhs->reaction antibody Antibody (pH 8.3-8.5) antibody->reaction purification Size-Exclusion Chromatography reaction->purification conjugate Purified AF 555- Antibody Conjugate purification->conjugate

Caption: Workflow for the activation of this compound and conjugation to an antibody.

Protocol 2: General Protocol for In Vivo Fluorescence Imaging

This protocol provides a general guideline for in vivo imaging in a mouse model using an AF 555-labeled probe. Specific parameters will need to be optimized based on the animal model, the probe, and the imaging system.

Materials:

  • AF 555-labeled probe

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for fluorescence detection

  • Animal model (e.g., mice)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).[6][8] Maintain anesthesia throughout the imaging procedure.

    • Place the anesthetized animal on the imaging stage. It is recommended to use a heated stage to maintain the animal's body temperature.[6]

  • Probe Administration:

    • Administer the AF 555-labeled probe to the animal. The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) will depend on the experimental design.

  • Image Acquisition:

    • Acquire a baseline fluorescence image before the probe is expected to reach its target.

    • Set the imaging system to excite at ~555 nm and collect emission at ~570 nm.

    • Acquire images at various time points after probe administration to determine the optimal imaging window.[8] The timing will depend on the pharmacokinetics of the probe.

    • Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio.[9]

  • Data Analysis:

    • Use the imaging software to quantify the fluorescence intensity in the region of interest (ROI).

    • If possible, perform 3D reconstruction to better localize the signal source.[9]

  • Ex Vivo Validation (Optional but Recommended):

    • At the end of the experiment, euthanize the animal and dissect the organs of interest.[9]

    • Image the dissected organs to confirm the in vivo signal localization.[9]

InVivo_Imaging_Workflow animal_prep 1. Animal Preparation (Anesthesia) probe_admin 2. Probe Administration animal_prep->probe_admin image_acq 3. Image Acquisition (Set Ex/Em, Time-points) probe_admin->image_acq data_analysis 4. Data Analysis (ROI Quantification) image_acq->data_analysis ex_vivo 5. Ex Vivo Validation (Organ Dissection & Imaging) data_analysis->ex_vivo

References

AF 555 Dye for Förster Resonance Energy Transfer (FRET): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it an invaluable tool for studying molecular interactions, conformational changes in proteins, and various cellular signaling events. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nm.[1][2] AF 555, a bright and photostable dye, serves as an excellent acceptor in FRET pairs, frequently paired with donors such as Alexa Fluor 488. This document provides detailed application notes and protocols for utilizing AF 555 in FRET-based assays.

Properties of AF 555 Dye

AF 555 is a member of the Alexa Fluor dye family, known for its superior performance in various fluorescence applications.[3] It exhibits strong absorption and fluorescence in the orange region of the spectrum. Its chemical structure is based on a cyanine core, which contributes to its high molar extinction coefficient and good quantum yield.[4]

Table 1: Spectroscopic Properties of AF 555 Dye

PropertyValueReference
Excitation Maximum555 nm[3][5][6]
Emission Maximum565 nm[3][5][6]
Molar Extinction Coefficient150,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield~0.10[7]

AF 555 in FRET

The selection of a suitable donor-acceptor pair is critical for successful FRET experiments. Key factors include significant spectral overlap between the donor's emission and the acceptor's absorption, a high quantum yield for the donor, and a high extinction coefficient for the acceptor.[1][8][9]

Common FRET Pair: Alexa Fluor 488 and AF 555

A widely used FRET pair consists of Alexa Fluor 488 as the donor and AF 555 as the acceptor.[10][11] This pair offers a good spectral overlap and a Förster distance (R₀) that is suitable for many biological applications. The Förster distance is the distance at which FRET efficiency is 50%.[8][12]

Table 2: FRET Pair Properties - Alexa Fluor 488 and AF 555

DonorAcceptorDonor Emission MaxAcceptor Excitation MaxFörster Distance (R₀)Reference
Alexa Fluor 488AF 555519 nm555 nm~64 Å (6.4 nm)[12]

Experimental Protocols

Protocol 1: Protein Labeling with AF 555 Succinimidyl Ester

This protocol describes the labeling of a protein with an amine-reactive AF 555 dye.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • AF 555 succinimidyl ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the AF 555 succinimidyl ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5-20 fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal dye-to-protein ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 555 nm.

Protocol 2: FRET Measurement by Sensitized Emission

This protocol outlines the measurement of FRET efficiency using sensitized emission in a spectrofluorometer.

Materials:

  • Donor-labeled protein (e.g., Protein-Alexa Fluor 488)

  • Acceptor-labeled protein (e.g., Protein-AF 555)

  • Interaction buffer

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare three samples in the interaction buffer:

    • Donor-only sample

    • Acceptor-only sample

    • FRET sample containing both donor and acceptor-labeled molecules

  • Donor Emission Scan: Excite the donor-only sample at the donor's excitation maximum (e.g., 496 nm for Alexa Fluor 488) and record the emission spectrum. Note the peak emission intensity.

  • Acceptor Emission Scan: Excite the acceptor-only sample at the donor's excitation maximum to determine the amount of direct acceptor excitation (crosstalk). Then, excite the acceptor-only sample at its own excitation maximum (555 nm) and record the emission spectrum.

  • FRET Sample Scan: Excite the FRET sample at the donor's excitation maximum and record the emission spectrum.

  • Data Analysis:

    • Correct the FRET sample's emission spectrum for background fluorescence and donor bleed-through into the acceptor channel.

    • Correct for direct acceptor excitation at the donor's excitation wavelength.

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD) where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

FRET_Principle D_ground Ground State D_excited Excited State D_excited->D_ground Fluorescence A_ground Ground State D_excited->A_ground Energy Transfer (non-radiative) A_excited Excited State A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption Donor_Emission Donor Emission Acceptor_Emission Acceptor Emission (FRET)

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Protein_Labeling_Workflow start Start: Purified Protein prepare_protein Prepare Protein in Amine-Free Buffer (pH 8.3) start->prepare_protein reaction Mix Protein and Dye (Molar Excess of Dye) prepare_protein->reaction prepare_dye Dissolve AF 555 Succinimidyl Ester in DMSO prepare_dye->reaction incubation Incubate for 1 hour at Room Temperature reaction->incubation purification Purify using Size-Exclusion Chromatography incubation->purification characterization Determine Degree of Labeling (Spectrophotometry) purification->characterization end End: Labeled Protein characterization->end

Caption: Workflow for labeling proteins with AF 555 dye.

FRET_Data_Analysis_Workflow start Start: Raw Fluorescence Data collect_spectra Acquire Emission Spectra: - Donor-only - Acceptor-only - FRET Sample start->collect_spectra background_correction Background Subtraction collect_spectra->background_correction crosstalk_correction Correct for Donor Bleed-through and Direct Acceptor Excitation background_correction->crosstalk_correction calculate_fret Calculate FRET Efficiency (E) crosstalk_correction->calculate_fret binding_analysis Optional: Fit to Binding Model to Determine Kd calculate_fret->binding_analysis end End: FRET Results calculate_fret->end binding_analysis->end

Caption: Workflow for FRET data analysis.

Applications in Research and Drug Development

FRET assays utilizing AF 555 are applicable to a wide range of research areas:

  • Protein-Protein Interactions: By labeling two interacting proteins with a donor and an acceptor, the formation of a complex can be monitored in real-time.[2][10]

  • Conformational Changes: Intramolecular FRET can be used to probe conformational changes within a single protein by labeling two different domains.[2]

  • Enzyme Kinetics: FRET-based biosensors can be designed to report on enzyme activity by incorporating a cleavable linker between the donor and acceptor.

  • High-Throughput Screening: The sensitivity and ratiometric nature of FRET make it well-suited for high-throughput screening of compound libraries to identify modulators of molecular interactions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low FRET Efficiency - Distance between fluorophores is too large.- Incorrect orientation of fluorophores.- Low degree of labeling.- Re-evaluate labeling sites to ensure they are within the Förster distance.- Use flexible linkers to allow for more rotational freedom.- Optimize the labeling reaction to increase the DOL.
High Background/Crosstalk - Incomplete removal of free dye.- Direct excitation of the acceptor.- Spectral bleed-through of donor emission.- Ensure thorough purification after labeling.- Use a narrower excitation bandwidth for the donor.- Apply appropriate correction factors during data analysis.
Photobleaching - High excitation intensity.- Prolonged exposure to light.- Reduce laser power or illumination time.- Use an anti-fading agent in the buffer.

References

Application Notes and Protocols: AF 555 Phalloidin for Actin Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AF 555 phalloidin for the fluorescent labeling of filamentous actin (F-actin) in various biological samples. Phalloidin is a bicyclic peptide isolated from the poisonous mushroom Amanita phalloides that binds with high affinity to F-actin, preventing its depolymerization.[1][2] When conjugated to a bright and photostable fluorophore like Alexa Fluor 555, it becomes an invaluable tool for visualizing the actin cytoskeleton in fixed and permeabilized cells and tissues.[1][3] This method is widely applicable in studies of cytoskeletal organization, cell motility, morphology, and intracellular processes.[3]

I. Quantitative Data

The selection of a fluorescent probe is critical for successful imaging experiments. Here, we summarize the key quantitative properties of AF 555 phalloidin and its equivalents.

PropertyValueSource
Excitation Maximum 555 nm[1][4]
Emission Maximum 565 nm[1][4]
Molar Extinction Coefficient (ε) ≥100,000 cm⁻¹M⁻¹[5]
Quantum Yield (Φ) ~0.1[6]
Recommended Concentration 100–200 nM[7]

II. Experimental Protocols

Detailed methodologies for common applications of AF 555 phalloidin are provided below. It is important to note that optimal conditions may vary depending on the cell type, tissue, and experimental setup.

A. Staining of F-actin in Cultured Adherent Cells

This protocol outlines the steps for staining F-actin in cells grown on coverslips or in culture dishes.

Materials:

  • Cells cultured on sterile glass coverslips or imaging dishes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde (3-4% in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[3][8]

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)[3][9]

  • AF 555 Phalloidin stock solution (e.g., reconstituted in anhydrous DMSO)[1][4]

  • Staining Solution (AF 555 Phalloidin diluted in Blocking Buffer)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Preparation: Grow cells to the desired confluency on coverslips or imaging dishes.

  • Washing: Gently wash the cells two to three times with pre-warmed PBS.[9]

  • Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[1][3] Note: Avoid using methanol-containing fixatives as they can disrupt the actin cytoskeleton.[8][9]

  • Washing: Wash the cells two to three times with PBS for 5 minutes each.[1][4]

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 3-15 minutes at room temperature.[3][10] The duration depends on the cell type.

  • Washing: Wash the cells two to three times with PBS.[8][10]

  • Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with Blocking Buffer for 20-30 minutes at room temperature.[3][9]

  • Staining: Dilute the AF 555 phalloidin stock solution to the desired final concentration (typically 1:100 to 1:1000) in Blocking Buffer.[3][4] Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[3][11]

  • Washing: Wash the cells two to three times with PBS for 5 minutes each to remove unbound phalloidin.[3]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[10]

  • Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filter sets for the AF 555 fluorophore (Excitation/Emission: ~555/565 nm).[1][4]

B. Staining of F-actin in Suspension Cells

For non-adherent cells, the protocol requires steps to attach the cells to a solid support for imaging.

Materials:

  • Suspension cells

  • Poly-D-lysine or other suitable coating agent

  • Microplates or coverslips

  • All other materials as listed in Protocol A

Protocol:

  • Cell Attachment: Coat microplates or coverslips with poly-D-lysine according to the manufacturer's instructions.

  • Cell Seeding: Centrifuge the suspension cells and resuspend them in fresh media. Seed the cells onto the coated surface and allow them to attach.

  • Staining: Proceed with the staining protocol for adherent cells (Protocol A) starting from the washing step (Step 2).[3]

C. Staining of F-actin in Tissue Sections

This protocol is suitable for staining F-actin in frozen or paraffin-embedded tissue sections.

Materials:

  • Frozen or paraffin-embedded tissue sections on microscope slides

  • Deparaffinization reagents (for paraffin-embedded sections, e.g., xylene, ethanol series)

  • Antigen retrieval buffer (if performing co-staining with antibodies)

  • All other materials as listed in Protocol A

Protocol:

  • Deparaffinization (for paraffin-embedded sections): Deparaffinize the tissue sections by incubating them in xylene followed by a graded series of ethanol washes and rehydration in water.

  • Antigen Retrieval (Optional): If performing immunohistochemistry in conjunction with phalloidin staining, perform antigen retrieval at this step according to the antibody manufacturer's protocol.

  • Washing: Wash the slides with PBS.

  • Permeabilization: Permeabilize the tissue sections with Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes.

  • Washing: Wash the slides with PBS.

  • Blocking: Incubate the sections with Blocking Buffer for 30-60 minutes to minimize non-specific binding.[10]

  • Staining: Incubate the tissue sections with the AF 555 phalloidin staining solution for 1-2 hours at room temperature in a humidified chamber, protected from light.[10]

  • Washing: Wash the slides three times with PBS for 5-10 minutes each.

  • Mounting: Mount the slides with an antifade mounting medium and a coverslip.[10]

  • Imaging: Visualize the stained F-actin using a fluorescence microscope.

III. Visualizations

Diagrams illustrating the experimental workflow and the underlying principle of actin staining.

G cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging start Start: Cultured Cells or Tissue Sections wash1 Wash with PBS start->wash1 fix Fixation (3-4% Formaldehyde) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (0.1-0.5% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 block Blocking (1% BSA in PBS) wash3->block stain Incubate with AF 555 Phalloidin block->stain wash4 Wash with PBS stain->wash4 mount Mount with Antifade Medium wash4->mount image Fluorescence Microscopy (Ex: 555 nm, Em: 565 nm) mount->image G cluster_actin Cellular Environment cluster_stain Staining Mechanism g_actin G-actin (Monomer) f_actin F-actin (Filament) g_actin->f_actin Polymerization f_actin->g_actin Depolymerization stained_actin Stabilized & Labeled F-actin f_actin->stained_actin Binding phalloidin AF 555 Phalloidin phalloidin->f_actin

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alexa Fluor 555 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Alexa Fluor 555 (AF 555) in their experiments.

Frequently Asked Questions (FAQs)

General Information

1. What are the spectral properties of Alexa Fluor 555?

Alexa Fluor 555 is a bright, orange-fluorescent dye with an excitation peak at approximately 555 nm and an emission peak at around 565 nm.[1][2] It is spectrally similar to other common dyes like Cy3 and TRITC, and optical filter sets designed for Cy3 are also suitable for AF 555.[3]

2. What are the main advantages of using Alexa Fluor 555?

Alexa Fluor 555 offers several advantages for fluorescence imaging:

  • Brightness: AF 555 conjugates are typically brighter than spectrally similar dyes like Cy3.[3][4]

  • Photostability: It is more photostable than many other fluorophores, allowing for longer exposure times during image acquisition with less signal loss.[4][5]

  • pH Insensitivity: It remains highly fluorescent over a wide pH range (pH 4 to 10), making it suitable for a variety of experimental conditions.[5]

  • High Water Solubility: Its hydrophilic nature prevents precipitation and allows for conjugation to proteins without the use of organic solvents.[5]

Troubleshooting: Weak or No Signal

3. My AF 555 signal is very weak or completely absent. What are the possible causes?

A weak or non-existent signal can stem from several factors, ranging from incorrect filter and laser settings to issues with the staining protocol itself. Common causes include:

  • Incorrect Imaging Settings: The microscope's excitation laser and emission filters may not be correctly aligned with AF 555's spectral profile.

  • Antibody-Related Issues: The primary or secondary antibody concentration may be too low, or the antibodies may not be validated for the specific application.[6][7]

  • Low Target Abundance: The protein of interest may be expressed at very low levels in your sample.[7]

  • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore.

  • Quenching: The fluorescence of AF 555 can be quenched by proximity to certain amino acid residues, such as Tryptophan (Trp).[8]

  • Improper Sample Preparation: Issues with fixation, permeabilization, or blocking can prevent antibodies from reaching their target.

Troubleshooting Workflow for Low Signal

This decision tree can guide you through a systematic approach to identifying the source of a weak signal.

low_signal_troubleshooting start Start: Low AF 555 Signal check_scope Verify Microscope Settings (Excitation: ~555nm, Emission: ~565nm) start->check_scope check_positive_control Run Positive Control Sample check_scope->check_positive_control signal_ok Signal OK? check_positive_control->signal_ok no_signal Still No/Low Signal signal_ok->no_signal No problem_solved Problem Solved signal_ok->problem_solved Yes antibody_issue Potential Antibody Issue no_signal->antibody_issue Suspect Antibody protocol_issue Potential Protocol Issue no_signal->protocol_issue Suspect Protocol titrate_ab Titrate Primary & Secondary Antibody Concentrations antibody_issue->titrate_ab validate_ab Confirm Antibody Specificity (e.g., Western Blot, Knockout sample) titrate_ab->validate_ab validate_ab->problem_solved check_fixation Optimize Fixation/ Permeabilization protocol_issue->check_fixation check_blocking Optimize Blocking Step check_fixation->check_blocking use_antifade Use Antifade Mountant check_blocking->use_antifade use_antifade->problem_solved immunofluorescence_workflow start Start: Cells on Coverslips wash_pbs Wash with PBS start->wash_pbs fix Fix Cells (e.g., 4% PFA, 15 min) wash_pbs->fix wash_pbs_2 Wash with PBS fix->wash_pbs_2 Wash x3 permeabilize Permeabilize (if intracellular) (e.g., 0.1% Triton X-100, 10 min) wash_pbs_3 Wash with PBS permeabilize->wash_pbs_3 Wash x3 block Block (e.g., 1% BSA, 1 hr) primary_ab Incubate with Primary Antibody (Optimal Dilution, 1 hr at RT or O/N at 4°C) block->primary_ab wash_pbs_4 Wash with PBS primary_ab->wash_pbs_4 Wash x3 secondary_ab Incubate with AF 555 Secondary Antibody (Optimal Dilution, 1 hr at RT, in dark) wash_pbs_5 Wash with PBS secondary_ab->wash_pbs_5 Wash x3 counterstain Counterstain (Optional) (e.g., DAPI for nuclei) mount Mount Coverslip (with Antifade Medium) counterstain->mount image Image on Microscope mount->image wash_pbs_2->permeabilize wash_pbs_3->block wash_pbs_4->secondary_ab wash_pbs_5->counterstain

References

Technical Support Center: Reducing Alexa Fluor 555 Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Alexa Fluor 555 (AF555) in microscopy experiments.

Troubleshooting Guide

This guide addresses common issues encountered during fluorescence microscopy that can lead to rapid signal loss of Alexa Fluor 555.

Problem Potential Cause Recommended Solution
Rapid signal fading during image acquisition. - Excitation light is too intense.- Exposure time is too long.- Inadequate or no antifade reagent is being used.- Reduce the laser power or illumination intensity. Use neutral density filters if available.[1][2][3]- Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio.[2]- Use a high-quality antifade mounting medium appropriate for your sample type (fixed or live cells).[1][2]
Fluorescence is bright initially but diminishes quickly over a time-lapse experiment. - Cumulative phototoxicity and photobleaching from repeated exposures.- Oxygen-mediated photodamage.- Minimize the frequency of image acquisition to essential time points.[1]- For live-cell imaging, use specialized reagents that reduce phototoxicity and photobleaching, such as those containing oxygen scavengers.[1][4]- For fixed samples, ensure the antifade reagent has fully cured and is effectively scavenging oxygen.[2]
Signal is weak even with high excitation power. - Low abundance of the target molecule.- Suboptimal filter sets.- The fluorophore may have already been bleached during sample preparation or initial setup.- Use brighter, more photostable fluorophores if possible, although AF555 is generally considered photostable.[5][6]- Ensure your microscope's filter sets are optimized for AF555 (Excitation max ~555 nm, Emission max ~565 nm).[7]- Minimize light exposure during sample handling and when locating the region of interest. Use transmitted light to find your target area before switching to fluorescence.[2][3]
Inconsistent fluorescence intensity between different samples. - Variation in mounting medium application.- Different storage conditions of stained slides.- Apply a consistent volume of antifade medium to each slide.- Store all stained slides protected from light at 4°C to preserve the fluorescent signal.[2]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce. It occurs when the fluorophore is in an excited state and undergoes chemical reactions, often involving molecular oxygen, that alter its structure.[2] Factors that accelerate photobleaching include high-intensity excitation light, prolonged exposure to light, and the presence of oxygen.[1]

Q2: How can I choose the right antifade mounting medium for Alexa Fluor 555?

For fixed cells, several commercial antifade reagents are effective at reducing the photobleaching of Alexa Fluor dyes. Popular choices include ProLong Gold, VECTASHIELD, and SlowFade.[1][2] These reagents work by scavenging free radicals and reducing the amount of oxygen available to react with the excited fluorophore.[2] For live-cell imaging, traditional mounting media are often toxic. In these cases, specialized antifade reagents designed for live cells, such as ProLong Live Antifade Reagent or VectaCell™ Trolox Antifade Reagent, should be used.[4]

Q3: What are the optimal microscopy settings to minimize AF555 photobleaching?

To reduce photobleaching, the goal is to minimize the total number of photons that hit the sample. This can be achieved by:

  • Reducing Illumination Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal. Neutral density filters are useful for this.[1][2]

  • Minimizing Exposure Time: Use the shortest possible exposure time that allows for a clear image. This can be facilitated by using a high-sensitivity detector.[2]

  • Controlling Exposure: Use shutters to ensure the sample is only illuminated during image acquisition.[2]

  • Choosing the Right Optics: Use objectives with a high numerical aperture (NA) to collect more emitted light, which can allow for a reduction in excitation intensity.

Q4: Is Alexa Fluor 555 considered a photostable dye?

Yes, Alexa Fluor 555 is known for its high photostability, especially when compared to older dyes like Cy3.[5][6][8] In direct comparisons, AF555 demonstrated a slower rate of photobleaching than Cy3. After 95 seconds of continuous illumination, AF555 retained nearly 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[9][10]

Q5: Can I prepare my own antifade solution?

Yes, homemade antifade solutions can be prepared. A common active ingredient is n-propyl gallate (NPG). However, the performance of homemade reagents can be variable, and commercial preparations are often optimized for consistency and efficacy.

Quantitative Data: Alexa Fluor 555 Properties

The following table summarizes key photophysical properties of Alexa Fluor 555.

PropertyValueNotes
Excitation Maximum ~555 nm[7]
Emission Maximum ~565 nm[7]
Molar Extinction Coefficient ~155,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (QY) 0.10For the free dye in aqueous solution.[11]
Fluorescence Lifetime (τ) 0.3 nsFor the free dye in aqueous solution.[11]
Comparative Photostability Retains ~90% fluorescence after 95sCompared to Cy3, which retains ~75% under the same conditions.[9][10]

Performance of Common Antifade Reagents with Alexa Fluor Dyes

Antifade ReagentGeneral Performance & Compatibility
ProLong Gold / Diamond Often recommended for Alexa Fluor dyes, providing significant protection against photobleaching with low initial quenching.[5][12]
VECTASHIELD A widely used antifade mountant, though some reports suggest it may not be optimal for all cyanine-based dyes.[1]
SlowFade Gold / Diamond Designed to protect a wide range of fluorescent dyes from photobleaching.[2]
n-Propyl gallate (NPG) A common component in homemade and some commercial antifade reagents.
ProLong Live Antifade Reagent Specifically formulated for live-cell imaging to reduce photobleaching and phototoxicity.[4]

Experimental Protocols

Protocol: Quantitative Comparison of Antifade Reagents for AF555

This protocol allows for the systematic evaluation of different antifade mounting media to determine the best option for your specific experimental conditions.

Objective: To quantify the photobleaching rate of Alexa Fluor 555 in different antifade media.

Materials:

  • Cells or tissue sections stained with an Alexa Fluor 555 conjugate.

  • Microscope slides and coverslips.

  • A selection of antifade mounting media to be tested (e.g., ProLong Gold, VECTASHIELD, homemade NPG solution).

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare multiple identical slides of your AF555-stained sample.

  • Mounting: Mount one slide with each of the antifade reagents you wish to compare. Follow the manufacturer's instructions for curing time, if applicable.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Place the first slide on the microscope stage.

    • Using transmitted light, locate a representative region of interest.

    • Switch to fluorescence and select the appropriate filter set for AF555.

    • Adjust the illumination intensity and camera exposure time to obtain a bright, but not saturated, image. Crucially, keep these settings identical for all subsequent acquisitions.

  • Photobleaching Experiment:

    • Acquire a time-lapse series of the same field of view. For example, take an image every 5 seconds for a total of 2 minutes under continuous illumination.

    • Ensure the shutter is open only during the image capture to minimize unintended bleaching.

  • Data Acquisition:

    • Repeat the photobleaching experiment for each slide (i.e., for each antifade reagent), ensuring all imaging parameters are kept constant.

    • For each condition, acquire data from at least 3-5 different regions of interest to ensure reproducibility.

  • Image Analysis:

    • Open the time-lapse image series in your analysis software.

    • Define a region of interest (ROI) around a clearly stained structure.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Normalize the intensity values by dividing the intensity at each time point by the intensity of the first time point (t=0) and multiplying by 100.

  • Data Presentation:

    • Plot the normalized fluorescence intensity as a function of time for each antifade reagent.

    • The resulting curves will represent the photobleaching rate for AF555 in each medium. A slower decay indicates better photoprotection.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) Excitation Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 ISC Fluorescence Fluorescence Emission ISC Intersystem Crossing (ISC) Reaction Photochemical Reaction T1->Reaction Excitation->S1 Bleached Bleached State (Non-fluorescent) Reaction->Bleached Leads to Oxygen Molecular Oxygen (O2) Oxygen->Reaction

Caption: The Jablonski diagram illustrates the process of photobleaching.

Workflow_Minimize_Photobleaching cluster_Prep Sample Preparation cluster_Setup Microscope Setup cluster_Imaging Image Acquisition cluster_Result Result A Choose Photostable Dye (e.g., Alexa Fluor 555) B Apply Antifade Mounting Medium A->B C Use High NA Objective B->C D Optimize Filter Sets C->D E Use Sensitive Detector D->E F Minimize Illumination Intensity E->F G Minimize Exposure Time F->G H Limit Time-lapse Frequency G->H I High-Quality Image with Minimal Fading H->I

Caption: Workflow for minimizing photobleaching in fluorescence microscopy.

References

Technical Support Center: AF 555 Dye Nonspecific Binding in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence experiments. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering issues with nonspecific binding and high background when using AF 555 dye.

Frequently Asked Questions (FAQs)

Q1: What is nonspecific binding in immunofluorescence?

A1: Nonspecific binding occurs when antibodies, either primary or secondary, attach to unintended targets within your sample. This can be due to several factors, including ionic, hydrophobic, or other intermolecular forces. This unwanted binding creates background noise that can obscure the specific signal from your target antigen, making results difficult to interpret.[1][2]

Q2: Is AF 555 dye particularly prone to nonspecific binding?

A2: Alexa Fluor dyes, including AF 555, are generally hydrophilic and negatively charged due to sulfonation, which can help reduce nonspecific binding compared to more hydrophobic dyes.[3] However, nonspecific binding is a common issue in all immunofluorescence experiments and is not unique to a specific dye.[4] The primary causes are more often related to the experimental protocol rather than the dye itself.[5]

Q3: What are the most common causes of high background with AF 555?

A3: The most frequent culprits for high background staining are:

  • Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high is a leading cause of nonspecific binding.[5][6][7][8]

  • Insufficient Blocking: Failing to adequately block nonspecific binding sites on the tissue or cells allows antibodies to adhere to unintended locations.[5][6][7]

  • Inadequate Washing: Not washing thoroughly enough between antibody incubation steps can leave unbound antibodies behind, contributing to background.[7][9]

  • Autofluorescence: Some tissues have endogenous molecules that fluoresce naturally, which can be mistaken for specific staining.[10][11]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins in the sample, especially when using a mouse primary antibody on mouse tissue.[11]

Q4: How can I distinguish between nonspecific binding and autofluorescence?

A4: To check for autofluorescence, examine an unstained sample under the microscope using the same filter sets.[10] If you observe fluorescence, it is likely autofluorescence. To test for nonspecific binding from the secondary antibody, prepare a control sample where the primary antibody is omitted.[6] Any signal observed in this control is due to the secondary antibody binding nonspecifically.[6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of nonspecific binding in your immunofluorescence experiments using AF 555 dye.

Step 1: Identify the Source of the Background

The first step is to run the proper controls to pinpoint the source of the unwanted signal.

Control SamplePurposePotential Issue Indicated by Signal
Unstained Sample To check for tissue autofluorescence.Autofluorescence
Secondary Antibody Only To check for nonspecific binding of the secondary antibody.Secondary antibody concentration too high, improper blocking, or cross-reactivity.
Primary Antibody Only To check for nonspecific binding of the primary antibody (requires a fluorescently-labeled primary).Primary antibody concentration too high or improper blocking.
Step 2: Optimize Your Protocol

Based on your control results, follow the relevant troubleshooting steps below.

Issue 1: High Autofluorescence

If your unstained sample shows significant background, the issue is likely autofluorescence.

  • Quenching: Treat samples with a quenching agent like Sudan Black B or a commercial reagent.[12]

  • Fixation Choice: Aldehyde fixatives like formalin can increase autofluorescence.[13] Consider using an organic solvent like chilled methanol if compatible with your antigen.

  • Spectral Separation: Use fluorophores that emit light in the far-red spectrum, as autofluorescence is often more prominent in the green and red channels.[13]

Issue 2: Nonspecific Binding of Secondary Antibody

If the "secondary antibody only" control shows high background, focus on the following:

  • Optimize Secondary Antibody Concentration: This is the most common cause of nonspecific binding.[5][7][10] Perform a titration to find the lowest concentration that still provides a strong specific signal.

  • Improve Blocking:

    • Choice of Blocking Agent: The standard is to use normal serum from the same species as the secondary antibody was raised in (e.g., use normal goat serum for a goat anti-mouse secondary).[1][14][15] Other options include Bovine Serum Albumin (BSA) or casein.[1][14]

    • Blocking Time: Increase the blocking incubation time (e.g., from 30 minutes to 1 hour or even overnight at 4°C).[1][6]

  • Enhance Washing Steps:

    • Increase the number and duration of washes after secondary antibody incubation. Three washes of 5 minutes each in PBS are recommended.[9]

    • Consider adding a small amount of detergent like Tween-20 to your wash buffer to help remove nonspecifically bound antibodies, but be aware this could also reduce the specific signal.[16]

Issue 3: Nonspecific Binding of Primary Antibody

If you suspect the primary antibody is the issue (or if optimizing the secondary antibody steps is not sufficient):

  • Optimize Primary Antibody Concentration: Just like with the secondary antibody, a high concentration of the primary antibody can lead to off-target binding.[5][11] Perform a titration to determine the optimal dilution.

  • Incubation Time and Temperature: Reduce the incubation time or perform the incubation at a lower temperature (e.g., 4°C overnight) to favor specific, higher-affinity binding.[6]

  • Antibody Quality: Polyclonal antibodies can sometimes result in higher background compared to monoclonal antibodies due to binding to multiple epitopes.[5] Ensure your primary antibody is validated for immunofluorescence.

Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Wash cells briefly with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization (if targeting intracellular antigens): Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block with 5% Normal Goat Serum (if using a goat secondary antibody) and 1% BSA in PBS for 1 hour at room temperature.[14][17]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.[9]

  • Secondary Antibody Incubation: Dilute the AF 555-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.[9]

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filter set for AF 555 (Excitation/Emission: ~555/565 nm).[18][19][20]

Quantitative Data Summary

Optimizing antibody concentration is critical. The following table provides a general guideline for antibody dilutions. The optimal dilution for your specific antibody and sample must be determined empirically.

AntibodyStarting Dilution Range for Titration
Primary Antibody 1:50 - 1:1000
Secondary Antibody 1:200 - 1:2000
Visual Troubleshooting Guides

Below are diagrams to help visualize the concepts of nonspecific binding and the troubleshooting workflow.

Mechanisms of Antibody Binding in Immunofluorescence cluster_0 Specific Binding (High Signal-to-Noise) cluster_1 Nonspecific Binding (High Background) Antigen Target Antigen PrimaryAb_S Primary Antibody Antigen->PrimaryAb_S Specific Binding SecondaryAb_S AF 555 Secondary Ab PrimaryAb_S->SecondaryAb_S Specific Binding NonspecificSite Nonspecific Site PrimaryAb_NS Primary Antibody NonspecificSite->PrimaryAb_NS Nonspecific Binding SecondaryAb_NS AF 555 Secondary Ab NonspecificSite->SecondaryAb_NS Nonspecific Binding Troubleshooting Workflow for High Background Start High Background Observed CheckControls Run Controls: 1. Unstained 2. Secondary Ab Only Start->CheckControls Autofluorescence Signal in Unstained Control? CheckControls->Autofluorescence SecondaryBinding Signal in Secondary Only Control? Autofluorescence->SecondaryBinding No SolveAutofluorescence Address Autofluorescence: - Use Quenching Agent - Change Fixative Autofluorescence->SolveAutofluorescence Yes SolveSecondary Optimize Secondary Ab: - Titrate Concentration - Improve Blocking - Enhance Washing SecondaryBinding->SolveSecondary Yes SolvePrimary Optimize Primary Ab: - Titrate Concentration - Adjust Incubation SecondaryBinding->SolvePrimary No SolveAutofluorescence->SecondaryBinding End Clear Signal SolveSecondary->End SolvePrimary->End

References

Technical Support Center: Troubleshooting Background Fluorescence with Alexa Fluor™ 555 Dye

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Alexa Fluor™ 555 (AF 555) dye. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with background fluorescence and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using AF 555?

High background fluorescence can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include cellular components like NADH, flavins, collagen, and elastin.[1][2] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[3]

  • Non-specific binding: The fluorescently labeled secondary antibody may bind to sites other than the primary antibody. This can be due to electrostatic or hydrophobic interactions with proteins or other molecules in the sample.[4]

  • Excess antibody: Insufficient washing or using too high a concentration of the primary or secondary antibody can lead to a generalized high background.[5]

  • Issues with the fluorophore: While AF 555 is a bright and photostable dye, issues like dye aggregation at high labeling densities can lead to quenching and perceived background.

Q2: What are the key photophysical properties of Alexa Fluor™ 555?

Understanding the spectral characteristics of AF 555 is crucial for optimal experimental design and troubleshooting.

PropertyValueReference
Excitation Maximum 555 nm[6][7]
Emission Maximum 565 nm[6][7]
Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹[6]
Recommended Laser Line 532 nm or 561 nm
Common Emission Filter 575/36 (or similar bandpass)[6]

Q3: When should I choose a serum-based blocking buffer versus a protein-based buffer like BSA?

The choice of blocking buffer is critical for minimizing non-specific binding.

Blocking Buffer TypeCompositionBest ForConsiderations
Normal Serum 5-10% normal serum from the species in which the secondary antibody was raised (e.g., goat serum for a goat anti-mouse secondary).[8]General immunofluorescence, especially when using a secondary antibody that may have cross-reactivity.The serum must match the host species of the secondary antibody to prevent the secondary from binding to the blocking antibodies.[4]
Bovine Serum Albumin (BSA) 1-5% BSA in PBS or TBS.[8]A good general-purpose blocking agent. It is a cost-effective option and works well for many applications.[9]Ensure the BSA is of high quality and free of contaminating immunoglobulins. Not recommended for biotin-avidin detection systems if the BSA contains endogenous biotin.[10]
Fish Gelatin 0.1-0.5% fish gelatin in PBS or TBS.Mammalian samples, as it is less likely to cross-react with mammalian antibodies compared to BSA or milk.[10]
Non-fat Dry Milk 1-5% non-fat dry milk in PBS or TBS.Western blotting and some IHC applications.Not recommended for immunofluorescence as it can contain phosphoproteins and biotin, which can interfere with certain detection systems and increase background.

Troubleshooting Guides

Problem 1: High Autofluorescence Obscuring the AF 555 Signal

Symptoms:

  • Unstained control samples show significant fluorescence in the AF 555 channel.

  • Cellular or tissue structures are visible in the absence of specific labeling.

  • A diffuse, hazy background is present across the entire sample.

Troubleshooting Workflow:

start High Autofluorescence Detected fixation Review Fixation Protocol start->fixation spectral Optimize Spectral Imaging start->spectral aldehyde Aldehyde-based fixative? fixation->aldehyde Yes lipofuscin Lipofuscin granules visible? fixation->lipofuscin No quenching Implement Autofluorescence Quenching sodium_borohydride Use Sodium Borohydride quenching->sodium_borohydride sudan_black Use Sudan Black B quenching->sudan_black far_red Consider a far-red dye (e.g., AF 647) spectral->far_red aldehyde->quenching lipofuscin->quenching

Caption: Troubleshooting workflow for high autofluorescence.

Solutions:

  • Optimize Fixation: Aldehyde-based fixatives can induce autofluorescence.[3]

    • Action: Reduce the concentration of the fixative or the fixation time.

    • Alternative: Consider using an organic solvent like cold methanol for fixation if compatible with your antibody and antigen.

  • Quench Autofluorescence:

    • For Aldehyde-Induced Autofluorescence: Treat samples with a reducing agent.

      • Method: Use Sodium Borohydride. See Experimental Protocol 1 .

    • For Lipofuscin Autofluorescence: Lipofuscin granules are a common source of autofluorescence in aged tissues.

      • Method: Use Sudan Black B. See Experimental Protocol 2 .

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the AF 555 signal from the autofluorescence spectrum.

Problem 2: Non-Specific Staining and High Background

Symptoms:

  • The negative control (secondary antibody only) shows significant staining.

  • High background is observed across the entire sample, not just in specific cellular compartments.

  • The signal-to-noise ratio is low.

Troubleshooting Workflow:

start High Non-Specific Background blocking Optimize Blocking Step start->blocking antibody_conc Titrate Antibody Concentrations start->antibody_conc washing Improve Washing Steps start->washing serum_block Use Normal Serum (5-10%) blocking->serum_block bsa_block Try BSA (1-5%) blocking->bsa_block primary_titration Decrease Primary Ab Concentration antibody_conc->primary_titration secondary_titration Decrease Secondary Ab Concentration antibody_conc->secondary_titration increase_washes Increase number and/or duration of washes washing->increase_washes add_tween Add Tween-20 (0.05%) to wash buffer washing->add_tween

Caption: Troubleshooting workflow for non-specific staining.

Solutions:

  • Optimize Blocking: Insufficient blocking is a common cause of non-specific antibody binding.[5]

    • Action: Increase the blocking incubation time (e.g., to 1-2 hours at room temperature).

    • Action: Switch to a different blocking agent. If you are using BSA, try normal serum from the host species of your secondary antibody, or vice versa. See the FAQ on blocking buffers for guidance.

  • Titrate Antibodies: The recommended antibody concentration is a starting point. The optimal concentration may be lower for your specific sample and experimental conditions.

    • Action: Perform a titration of both your primary and secondary antibodies to find the concentration that provides the best signal-to-noise ratio.

  • Improve Washing: Inadequate washing can leave unbound antibodies on the sample.

    • Action: Increase the number and duration of wash steps (e.g., 3-4 washes of 5-10 minutes each).

    • Action: Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound antibodies.

Problem 3: Photobleaching of AF 555 Signal

Symptoms:

  • The fluorescence signal fades rapidly during imaging.

  • Images taken later in a time-lapse series are significantly dimmer than the initial images.

Solutions:

  • Use an Antifade Mounting Medium: This is the most effective way to reduce photobleaching.

    • Action: Mount your coverslips with a commercially available antifade mounting medium (e.g., ProLong™ Gold Antifade Mountant).

  • Optimize Imaging Parameters:

    • Action: Reduce the excitation light intensity to the lowest level that still provides a detectable signal.

    • Action: Minimize the exposure time.

    • Action: Use a more sensitive detector (camera) if available.

  • Minimize Light Exposure:

    • Action: Locate the region of interest using brightfield or DIC before switching to fluorescence.

    • Action: Keep the sample covered to protect it from ambient light when not imaging.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is designed to reduce autofluorescence caused by aldehyde-based fixatives.

Materials:

  • Sodium Borohydride (NaBH₄)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Immediately before use, prepare a 0.1% (w/v) solution of sodium borohydride in PBS (e.g., 10 mg in 10 mL). Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • After the fixation and permeabilization steps, wash the samples twice with PBS.

  • Incubate the samples in the freshly prepared sodium borohydride solution for 10 minutes at room temperature.

  • Repeat the incubation with a fresh sodium borohydride solution two more times, for a total of three 10-minute incubations.

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with your standard immunofluorescence staining protocol, starting with the blocking step.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol

  • PBS

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and then filter the solution to remove any undissolved particles.

  • Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • After the final wash, incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Briefly rinse the samples with 70% ethanol.

  • Wash the samples extensively with PBS to remove excess Sudan Black B.

  • Mount the coverslips with an aqueous mounting medium.

Note: The timing of the Sudan Black B incubation may need to be optimized for your specific tissue type to achieve maximal quenching with minimal impact on the specific signal.

References

AF 555 dye aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing aggregation and precipitation issues with AF 555 dye and its conjugates.

Troubleshooting Guide & FAQs

Q1: My AF 555 dye solution appears cloudy or has visible precipitates. What are the common causes?

A1: Aggregation and precipitation of AF 555 dye can be influenced by several factors. The primary causes include:

  • High Dye Concentration: The tendency of dye molecules to aggregate increases with concentration.[1]

  • Suboptimal Buffer Conditions: The pH and composition of the buffer are critical. A pH outside the optimal range (typically pH 4-10 for Alexa Fluor dyes) can lead to precipitation.[2][3] The presence of certain ions, especially multivalent heavy metal ions, can also promote aggregation.[4]

  • Low Temperature: While many biological reagents are stored at low temperatures, this can sometimes decrease the solubility of dyes and promote aggregation.[1][4]

  • Presence of Organic Solvents: While sometimes used for initial dye dissolution, improper concentrations of organic solvents can denature proteins during conjugation, leading to precipitation of the conjugate.[5]

  • Impurities: The presence of impurities in the dye powder can act as nucleation sites for precipitation to begin.[2]

Q2: I am observing precipitation of my protein after labeling with AF 555 NHS ester. What could be the reason?

A2: Precipitation of protein-dye conjugates is a common issue and can arise from several factors during the labeling process:

  • Increased Hydrophobicity: The addition of multiple hydrophobic AF 555 molecules to a protein can increase its overall hydrophobicity, leading to reduced solubility in aqueous buffers and subsequent precipitation.[5]

  • High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein can cause it to become less water-soluble.[5] For IgGs, an optimal labeling ratio is typically 4-7 moles of dye per mole of antibody.

  • Inappropriate Buffer for Labeling: The labeling reaction with NHS esters requires a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the dye.[6] The recommended pH for the labeling reaction is typically around 8.3-8.5.[7] A sudden change in the ionic environment of the protein when adding the labeling buffer can also cause precipitation.[8]

  • Low Protein Concentration: Protein concentrations below 2 mg/mL may not label as efficiently and can make the removal of unconjugated dye more difficult, potentially leading to issues with the final conjugate's stability.[7]

  • Presence of Stabilizers in Antibody Formulation: Commercial antibodies often contain stabilizers like BSA or gelatin, which will also react with the dye, leading to a heterogeneous mixture and potential precipitation. These should be removed before labeling.[6][7]

Q3: How can I prevent AF 555 dye aggregation and precipitation?

A3: Proactive measures can significantly reduce the likelihood of aggregation and precipitation:

  • Proper Storage: Store the dye stock solution and conjugates as recommended by the manufacturer. For AF 555 conjugates, storage at 4°C, protected from light, is often recommended for short-term use.[9] For long-term storage, it is advisable to aliquot the conjugate into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[10] Always protect fluorescent reagents from light.[10]

  • Use High-Purity Reagents: Start with high-purity dye and ensure that all buffers and solvents are of high quality and free of contaminants.[2]

  • Optimize Labeling Conditions:

    • Carefully control the dye-to-protein molar ratio to avoid over-labeling.[5]

    • Ensure the protein is in a suitable amine-free buffer (e.g., PBS) at the recommended pH before starting the conjugation.[7]

    • Maintain an appropriate protein concentration, typically 2-10 mg/mL for optimal labeling.[7]

  • Post-Labeling Purification: Immediately after the conjugation reaction, purify the conjugate to remove unconjugated free dye using methods like size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[7][11]

  • Final Formulation and Storage of Conjugates:

    • Store the purified conjugate in a suitable buffer, such as PBS, at a concentration of at least 1 mg/mL.

    • For concentrations below 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.

    • Before use, it is good practice to centrifuge the conjugate solution to pellet any small aggregates that may have formed during storage.

Q4: What should I do if I already have a precipitated AF 555 conjugate solution?

A4: If you observe precipitation in your conjugate solution, you can try the following:

  • Centrifugation: Spin down the solution in a microcentrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the aggregates. Carefully collect the supernatant for use in your experiment.

  • Filtration: For larger volumes, you can filter the solution through a 0.22 µm filter to remove aggregates.[2]

  • Sonication: In some cases, brief sonication in a bath sonicator can help to disrupt reversible dye aggregates.[12] However, be cautious with protein conjugates as excessive sonication can lead to denaturation.

Data Summary

The following table summarizes key factors influencing AF 555 dye aggregation and precipitation.

FactorEffect on Aggregation/PrecipitationRecommendations
Dye Concentration Higher concentration increases the likelihood of aggregation.[1][4]Use the lowest effective concentration for your application. Prepare fresh dilutions from a concentrated stock.
Temperature Lower temperatures can decrease solubility and promote aggregation.[1][4]While long-term storage is often at -20°C, allow solutions to fully equilibrate to room temperature before use. Avoid repeated freeze-thaw cycles.[10]
pH Deviations from the optimal pH range (typically neutral to slightly basic for labeling) can cause precipitation.[2][4]Maintain the recommended pH for storage and experimental conditions. For labeling, a pH of ~8.3 is often optimal.
Electrolytes High concentrations of salts, especially multivalent ions, can promote aggregation.[4]Use buffers with appropriate physiological salt concentrations (e.g., PBS). Avoid buffers with high ionic strength unless required for the specific application.
Degree of Labeling (DOL) High DOL increases the hydrophobicity of proteins, leading to precipitation.[5]Optimize the dye-to-protein ratio. For antibodies, a DOL of 4-7 is often recommended.
Protein Concentration Low protein concentration (<2 mg/mL) can lead to inefficient labeling and purification.[7]Concentrate the protein to 2-10 mg/mL before labeling.[7]
Buffer Composition Buffers containing primary amines (Tris, glycine) will interfere with NHS ester labeling reactions.[6]Use amine-free buffers like PBS or bicarbonate for labeling.

Experimental Protocols

Protocol: Troubleshooting Precipitation During Protein Labeling with AF 555 NHS Ester

This protocol outlines steps to identify and resolve the cause of precipitation during protein labeling.

  • Initial Protein and Dye Preparation:

    • Ensure the protein to be labeled is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 1X PBS, pH 7.2-7.4).[7] If the protein is in a buffer containing Tris or glycine, dialyze against PBS.[7]

    • Prepare a fresh 10 mM stock solution of AF 555 NHS ester in anhydrous DMSO.[7] Use this stock solution promptly.[11]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.5 ± 0.5 by adding 1/10th volume of 1 M sodium bicarbonate.[7]

    • Troubleshooting Step: If precipitation occurs at this stage, the protein may be unstable at this pH or ionic concentration.[8] Try a different buffering system, such as phosphate buffer at pH 8.0-9.0, or test a range of salt concentrations (e.g., 50-150 mM NaCl) to find a condition where the protein remains soluble.[8]

    • Add the AF 555 NHS ester stock solution to the protein solution to achieve the desired molar ratio (start with a 10:1 dye:protein ratio for antibodies).[7]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[7]

  • Purification of the Conjugate:

    • Immediately after incubation, purify the conjugate from unreacted dye using a Sephadex G-25 column pre-equilibrated with PBS.[7][11]

    • Collect the colored fractions corresponding to the labeled protein.

  • Analysis and Storage:

    • Measure the absorbance of the purified conjugate at 280 nm and 555 nm to determine the protein concentration and degree of labeling.

    • Store the final conjugate at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage.[9] Add a stabilizer like BSA if the final concentration is below 1 mg/mL.

Visualizations

AF555_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solutions Solutions observe Precipitation Observed (Cloudy Solution / Visible Particles) diagnose Identify Stage of Precipitation observe->diagnose solution_dye Dye Stock Solution: - Check concentration - Use fresh DMSO - Filter stock solution (0.22 µm) diagnose->solution_dye In Dye Stock solution_labeling During Labeling Reaction: - Verify buffer (amine-free, pH 8.3-8.5) - Optimize dye:protein ratio - Check protein concentration (2-10 mg/mL) diagnose->solution_labeling During Labeling solution_storage Post-Labeling / During Storage: - Centrifuge to remove aggregates - Add stabilizer (e.g., BSA) - Aliquot and store at -20°C - Protect from light diagnose->solution_storage Post-Labeling

Caption: Troubleshooting workflow for AF 555 dye precipitation.

Factors_Leading_to_Aggregation cluster_chemical Chemical Factors cluster_physical Physical Factors center_node AF 555 Aggregation & Precipitation high_conc High Dye Concentration high_conc->center_node wrong_ph Suboptimal pH wrong_ph->center_node high_dol High Degree of Labeling (DOL) high_dol->center_node buffer_comp Incompatible Buffer (e.g., Tris, amines) buffer_comp->center_node low_temp Low Temperature (Storage/Handling) low_temp->center_node freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->center_node light_exp Light Exposure light_exp->center_node (photobleaching can sometimes lead to insoluble products)

Caption: Key factors contributing to AF 555 dye aggregation.

References

Technical Support Center: Troubleshooting AF 555 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation with AF 555 NHS Ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with AF 555 NHS ester?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (like the lysine residues on an antibody) is between 7.2 and 8.5, with the ideal range being 8.3-8.5.[1] Within this range, the primary amine groups are sufficiently deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester is minimized. At lower pH, the amines are protonated and less reactive. At a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, reducing the amount of active dye available to react with the protein.[2]

Q2: Which buffers are compatible with AF 555 NHS ester labeling?

It is critical to use buffers that are free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, and borate buffer, all adjusted to the optimal pH range of 8.3-8.5. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target protein for the NHS ester, leading to significantly lower labeling efficiency. If your protein is in an incompatible buffer, a buffer exchange must be performed before labeling.

Q3: How should I store and handle the AF 555 NHS ester?

AF 555 NHS ester is sensitive to moisture and should be stored desiccated at -20°C and protected from light.[3][4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before the labeling reaction.[5][6] Avoid repeated freeze-thaw cycles of stock solutions.

Q4: What is the primary side reaction that reduces labeling efficiency?

The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction inactivates the dye by converting the NHS ester to a non-reactive carboxylic acid. The rate of this hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.

Q5: My protein precipitated after adding the AF 555 NHS ester solution. What happened?

Protein precipitation can occur for a few reasons. A high concentration of the organic solvent (DMSO or DMF) used to dissolve the dye can denature the protein. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% (v/v). Additionally, over-labeling the protein can alter its solubility, leading to precipitation.

Troubleshooting Guide: Poor Labeling Efficiency

This guide addresses the common problem of low or no labeling with AF 555 NHS ester.

Problem: The degree of labeling (DOL) is too low.

Potential CauseRecommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.
Incompatible Buffer Components If your buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.
Hydrolyzed AF 555 NHS Ester Always allow the dye vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. Discard old stock solutions.
Low Protein Concentration For optimal results, the protein concentration should be at least 2 mg/mL.[7] If your protein solution is too dilute, concentrate it before labeling.
Inappropriate Dye-to-Protein Molar Ratio The optimal molar ratio of dye to protein needs to be determined empirically. Start with a 10:1 to 20:1 molar excess of dye to protein and optimize from there.[3]
Inaccessible Primary Amines The primary amines on your protein may be sterically hindered. If possible, consult the protein's structure. If amines are not accessible, consider a different labeling chemistry that targets other functional groups.

Quantitative Data

NHS Ester Stability vs. pH

The stability of the NHS ester is critically dependent on the pH of the reaction buffer. Higher pH increases the rate of hydrolysis, which competes with the labeling reaction.

pHApproximate Half-life of NHS Ester
7.04-5 hours
8.01 hour
8.610 minutes

Data is for a generic NHS ester and serves as a guideline.

Molar Ratio and Degree of Labeling (DOL)

The molar ratio of AF 555 NHS ester to the protein is a key parameter in controlling the final DOL. The optimal DOL for an IgG antibody is typically between 4 and 7.[8] Over-labeling can lead to fluorescence quenching and reduced antibody activity.

The following table provides a general guideline for the expected DOL for an IgG antibody (MW ~150 kDa) based on the initial molar excess of a similar dye, Alexa Fluor 647. This can be used as a starting point for optimization with AF 555.

Protein (MW)Molar Ratio for Lower DOLMolar Ratio for Optimal DOLMolar Ratio for Higher DOL
IgG (150 kDa)≤1010-20≥28

Adapted from a protocol for Alexa Fluor 647 Microscale Protein Labeling Kit and should be used as a general guide.[9] For best results, it is recommended to test a range of molar ratios, such as 5:1, 10:1, 15:1, and 20:1.[3]

Experimental Protocols

Protocol: Labeling of IgG with AF 555 NHS Ester

This protocol is a general guideline for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg IgG in amine-free buffer (e.g., PBS)

  • AF 555 NHS Ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye Stock Solution:

    • Allow the vial of AF 555 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This must be prepared fresh.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio (a 10:1 to 20:1 ratio is a good starting point).

    • Slowly add the dye stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

    • The first colored band to elute will be the antibody-dye conjugate.

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and 555 nm (for the AF 555 dye).

    • Calculate the DOL using the following formula: DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF)) × ε_dye]

      • A₅₅₅ and A₂₈₀ are the absorbances at 555 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~203,000 M⁻¹cm⁻¹).

      • ε_dye is the molar extinction coefficient of AF 555 at 555 nm (~150,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (for AF 555, this is ~0.08).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_antibody Prepare Antibody (2-10 mg/mL in PBS) adjust_ph Adjust pH to 8.3 (add 1M NaHCO₃) prep_antibody->adjust_ph add_dye Add Dye to Antibody (10-20x molar excess) adjust_ph->add_dye prep_dye Prepare Dye Stock (10 mg/mL in DMSO) prep_dye->add_dye incubate Incubate 1 hr at RT (Protect from light) add_dye->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for labeling an antibody with AF 555 NHS ester.

Caption: Troubleshooting decision pathway for poor labeling efficiency.

References

Navigating the Spectrum: A Guide to AF 555 and Fluorophore Overlap

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges of spectral overlap when using the popular fluorophore AF 555 in multicolor fluorescence experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you design and execute successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem?

Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[1][2] This can lead to false-positive signals, inaccurate quantification of fluorescence intensity, and misinterpretation of colocalization data.[3]

Q2: Which common fluorophores have significant spectral overlap with AF 555?

AF 555 (Alexa Fluor™ 555) has an excitation peak around 555 nm and an emission peak at approximately 565 nm.[4] It shares considerable spectral similarity with several other fluorophores, including:

  • Cy®3 : The spectra of AF 555 and Cy3 are nearly identical.[5]

  • TRITC (Tetramethylrhodamine) [4]

  • iFluor® 555 [4]

  • PE (Phycoerythrin) : While PE is often excited by a 488 nm or 561 nm laser, its broad emission can overlap with the AF 555 channel.[6][7]

  • mCherry : This red fluorescent protein has an emission spectrum that can partially overlap with that of AF 555.

Q3: What are the primary methods to correct for spectral overlap?

The two main techniques for correcting spectral overlap are:

  • Fluorescence Compensation : A mathematical correction used primarily in flow cytometry to subtract the spectral spillover from one fluorophore into another's detector.[2]

  • Spectral Unmixing : A computational method used in fluorescence microscopy to separate the individual emission spectra of multiple fluorophores from a composite signal.[8]

Q4: How can I minimize spectral overlap during experimental design?

  • Fluorophore Selection : Choose fluorophores with the largest possible separation between their emission spectra.[9] Online spectra viewers are excellent tools for this purpose.[10]

  • Filter Selection : Use narrow bandpass filters to specifically detect the peak emission of each fluorophore and minimize the collection of off-target signals.

  • Instrument Configuration : Optimize the laser lines and detector settings on your microscope or flow cytometer to selectively excite and detect each fluorophore.[3] For example, using a 561 nm laser for PE can help reduce its excitation by the 488 nm laser, which might also excite a green fluorophore in your panel.[6]

Data Presentation: Spectral Properties of AF 555 and Overlapping Fluorophores

The following table summarizes the key spectral properties of AF 555 and other commonly used fluorophores that may exhibit spectral overlap. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a practical measure of a fluorophore's performance.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
AF 555 ~555~565~150,000~0.1015,000
Cy3 ~550~570~150,000~0.1522,500
TRITC ~550~573~95,000~0.2422,800
PE (R-Phycoerythrin) ~496, ~566~5781,960,000~0.821,607,200
mCherry ~587~610~72,000~0.2215,840
AF 546 ~556~573>80,000--
AF 568 ~578~603>80,0000.69>55,200
FITC ~495~517~75,000~0.9269,000
AF 488 ~496~519~71,000~0.9265,320

Note: Spectral properties can vary slightly depending on the solvent and conjugation partner. Brightness values are for comparative purposes.

Experimental Protocols

Protocol 1: Fluorescence Compensation in Multicolor Flow Cytometry

This protocol outlines the general steps for performing fluorescence compensation. Always refer to your specific instrument and software manuals for detailed instructions.

  • Prepare Single-Stain Controls : For each fluorophore in your experiment, prepare a separate sample of cells or compensation beads stained with only that single fluorophore. You will also need an unstained sample to set the baseline fluorescence.[11]

  • Instrument Setup :

    • Perform daily quality control on your flow cytometer using standardized beads.

    • Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize your cell population of interest.

    • Adjust the fluorescence detector voltages (gains) so that the autofluorescence of the unstained population is on scale.[12]

  • Acquire Single-Stain Controls :

    • Run each single-stain control and ensure that the positive signal is on scale and is at least as bright as what you expect in your fully stained samples.[11]

  • Calculate the Compensation Matrix :

    • Using your flow cytometry software's automated compensation setup, gate on the positive and negative populations for each single-stain control. The software will then calculate the percentage of signal from each fluorophore that is detected in other channels (spillover) and generate a compensation matrix.[2]

  • Apply and Verify Compensation :

    • Apply the calculated compensation matrix to your multicolor samples.

    • Visually inspect the compensated data. The median fluorescence intensity of the negative population should be the same as the median of the positive population in the spillover channel.[11] Properly compensated data should show distinct populations without "smiling" or "frowning" artifacts.

Protocol 2: Spectral Unmixing in Confocal Microscopy

This protocol provides a general workflow for spectral unmixing. Specific steps will vary depending on the microscope and software (e.g., Zeiss ZEN, Leica LAS X, Nikon NIS-Elements).

  • Prepare Single-Stain Reference Samples : Prepare separate samples, each stained with only one of the fluorophores used in your experiment. An unstained sample should also be prepared to record the autofluorescence spectrum.[13]

  • Acquire Reference Spectra (Lambda Stacks) :

    • For each single-stain sample and the unstained sample, acquire a "lambda stack." This is a series of images taken at different emission wavelengths across the spectral range of interest.[14]

    • From these lambda stacks, the software will generate a reference emission spectrum for each fluorophore and for autofluorescence.[13]

  • Acquire Experimental Image Data :

    • Using the same imaging settings as for the reference spectra, acquire a lambda stack of your multi-labeled experimental sample.[13]

  • Perform Linear Unmixing :

    • In the analysis software, open the linear unmixing function.

    • Provide the software with the reference spectra you acquired.

    • The software will then apply a linear unmixing algorithm to the lambda stack of your experimental sample. This algorithm calculates the contribution of each fluorophore to the signal in every pixel, effectively separating the overlapping spectra.[8] The output will be a set of images, each representing the signal from a single fluorophore.

Mandatory Visualization

cluster_0 Fluorophore Excitation & Emission cluster_1 Detection Excitation Light Excitation Light Fluorophore A Fluorophore A Excitation Light->Fluorophore A Ex λ1 Fluorophore B Fluorophore B Excitation Light->Fluorophore B Ex λ2 Emission A Emission A Fluorophore A->Emission A Em λ1 Detector 1 Detector 1 Emission A->Detector 1 Detector 2 Detector 2 Emission A->Detector 2 Spectral Overlap Emission B Emission B Fluorophore B->Emission B Em λ2 Emission B->Detector 2

Caption: Conceptual diagram of spectral overlap where emission from Fluorophore A bleeds into Detector 2.

cluster_workflow Troubleshooting Spectral Overlap Start Spectral Overlap Detected CheckDesign Review Experimental Design Start->CheckDesign SingleStains Run Single-Stain Controls CheckDesign->SingleStains AcquireData Acquire Data for Compensation/ Unmixing SingleStains->AcquireData ApplyCorrection Apply Compensation/ Spectral Unmixing AcquireData->ApplyCorrection Evaluate Overlap Corrected? ApplyCorrection->Evaluate Optimize Optimize Fluorophore Choice or Filter Combination Evaluate->Optimize No End Proceed with Analysis Evaluate->End Yes Reacquire Re-acquire Reference Spectra and Experimental Data Optimize->Reacquire Reacquire->ApplyCorrection

Caption: A streamlined workflow for troubleshooting and correcting spectral overlap in fluorescence experiments.

References

Technical Support Center: Alexa Fluor 555 Excitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for selecting the appropriate laser line for exciting Alexa Fluor 555 (AF 555) in fluorescence microscopy and flow cytometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the spectral characteristics of Alexa Fluor 555?

Alexa Fluor 555 has an excitation maximum at approximately 555 nm and an emission maximum at around 565 nm[1][2][3]. For optimal performance, the excitation source should be as close to the 555 nm peak as possible.

Q2: Which laser line is optimal for exciting Alexa Fluor 555?

The ideal laser for exciting Alexa Fluor 555 is the 561 nm (yellow-green) laser. This laser line is very close to the 555 nm excitation peak of AF 555, resulting in efficient excitation and bright fluorescence signals.

Q3: Can I use a 532 nm laser to excite Alexa Fluor 555?

Yes, a 532 nm (green) laser can be used to excite Alexa Fluor 555, and it is a common laser line in many systems[1][4]. However, since it is further from the excitation peak than the 561 nm laser, the excitation will be less efficient, leading to a comparatively dimmer signal.

Q4: Is the 488 nm laser suitable for exciting Alexa Fluor 555?

No, the 488 nm (blue) laser is a poor choice for exciting Alexa Fluor 555. The excitation efficiency at this wavelength is extremely low, which will result in a very weak or undetectable signal.

Troubleshooting Guide

Problem: Weak or no signal from Alexa Fluor 555.

Possible Cause Troubleshooting Step
Suboptimal Laser Line Ensure you are using the most appropriate laser line available on your instrument. A 561 nm laser is optimal, followed by a 532 nm laser. Using a 488 nm laser will result in a very poor signal.
Incorrect Filter Set Verify that your emission filter is appropriate for the 565 nm emission peak of AF 555. A common filter for AF 555 is a 575/36 bandpass filter[1].
Low Laser Power Increase the laser power for the selected excitation laser. Be cautious, as excessive power can lead to photobleaching.
Photobleaching Minimize the exposure time of the sample to the laser. If photostability is an issue, consider using an antifade mounting medium.

Problem: High background or bleed-through into other channels.

Possible Cause Troubleshooting Step
Spectral Overlap If using a suboptimal laser (e.g., 532 nm), the broader excitation might lead to off-target excitation of other fluorophores in your panel.
Incorrect Emission Filter Ensure your emission filters are specific enough to isolate the AF 555 signal from other fluorophores. Use a spectral viewer tool to check for potential overlaps.
Compensation Issues (Flow Cytometry) If performing multi-color flow cytometry, ensure that proper compensation has been applied to correct for spectral overlap between channels.

Laser Line Excitation Efficiency for Alexa Fluor 555

The following table summarizes the suitability of common laser lines for the excitation of Alexa Fluor 555.

Laser Line (nm)WavelengthExcitation EfficiencyRecommended Use
561Yellow-GreenOptimalHighly Recommended
532GreenModerateAcceptable Alternative
488BlueVery LowNot Recommended
633/640RedNoneNot Suitable

Experimental Protocol: Selecting the Right Laser and Filter Combination

  • Confirm Fluorophore Spectra: Always check the excitation and emission spectra of your specific Alexa Fluor 555 conjugate. The peak excitation is approximately 555 nm, and the peak emission is around 565 nm[1][5].

  • Identify Available Lasers: Determine the available laser lines on your fluorescence microscope or flow cytometer. Common laser lines include 405 nm, 488 nm, 532 nm, 561 nm, and 633/640 nm[6][7][8].

  • Select the Optimal Laser:

    • Ideal Choice: If available, select the 561 nm laser for the most efficient excitation.

    • Alternative Choice: If a 561 nm laser is not available, the 532 nm laser is the next best option.

  • Choose the Correct Emission Filter: Select a bandpass emission filter that is centered around the emission peak of AF 555 (565 nm). A common choice is a filter that collects light between approximately 570 nm and 610 nm (e.g., a 590/40 bandpass filter).

  • Set Up and Acquire: Configure your instrument software to use the selected laser and emission channel. Adjust laser power and detector settings to achieve a bright signal with low background.

  • Multi-Color Experiments: In multi-color experiments, use a spectral viewer tool to check for and manage any potential spectral overlap between Alexa Fluor 555 and other fluorophores in your panel.

Workflow for Laser Line Selection

LaserSelection cluster_input cluster_decision Decision Process cluster_output Start Fluorophore: Alexa Fluor 555 Check561 Is a 561 nm laser available? Start->Check561 Check532 Is a 532 nm laser available? Check561->Check532 No Use561 Use 561 nm Laser (Optimal) Check561->Use561 Yes Use532 Use 532 nm Laser (Suboptimal) Check532->Use532 Yes Reconsider Reconsider Fluorophore Choice Check532->Reconsider No

References

AF 555 Technical Support Center: Stability in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 555 (AF 555). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of AF 555 in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of AF 555 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of AF 555 in common biological buffers?

A1: Alexa Fluor™ 555 is a highly robust and stable fluorescent dye, making it suitable for a wide range of applications. It is known to be photostable, allowing for longer image acquisition times with less signal loss compared to other similar dyes like Cy3.[1] Chemically, it is stable across a broad pH range, typically from pH 4 to 10, and is compatible with many common biological buffers such as PBS, Tris, and HEPES.[2]

Q2: How does the choice of buffer (e.g., PBS vs. Tris vs. HEPES) affect the stability of AF 555?

A2: While AF 555 is stable in all these buffers, the specific composition can have subtle effects on its performance.

  • PBS (Phosphate-Buffered Saline): This is a widely used buffer in which AF 555 exhibits good stability. The quantum yield of AF 555 has been measured in PBS, indicating its suitability for fluorescence-based assays in this buffer.[3] However, PBS is incompatible with divalent cations like Ca²⁺ and Zn²⁺ as it can lead to precipitation.

  • Tris (tris(hydroxymethyl)aminomethane): Tris is another common buffer in which AF 555 is stable. It is important to note that the pH of Tris is highly sensitive to temperature changes.[4] Additionally, as a primary amine, Tris can react with aldehydes and ketones.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): HEPES provides stable buffering in the physiological pH range of 6.8 to 8.2 and is less sensitive to temperature changes than Tris.[5][6] It is generally inert and has minimal interaction with metal ions, making it a good choice for many applications.[4]

For optimal performance, the choice of buffer should be guided by the specific requirements of your experiment, such as the need for a stable pH at different temperatures or the presence of other reactive molecules.

Q3: Can I use reducing agents like DTT or β-mercaptoethanol with AF 555?

A3: Caution should be exercised when using reducing agents with fluorescent dyes.

  • β-mercaptoethanol (BME): Some studies have shown that BME can cause quenching of fluorescently labeled proteins.[7]

  • Dithiothreitol (DTT): The effect of DTT can be complex. While some reports suggest it does not cause the same quenching effect as BME, other studies have shown that DTT can adversely affect certain fluorescent dyes, leading to inaccurate quantification in qPCR assays.[7][8][9][10] It is generally recommended to avoid DTT and BME during labeling reactions with maleimide chemistry.[11]

If a reducing agent is necessary for your experiment, Tris(2-carboxyethyl)phosphine (TCEP) can be considered as a non-thiol alternative.[7] It is always advisable to test the compatibility of any reducing agent with your AF 555 conjugate in a pilot experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no fluorescence signal Buffer pH outside the optimal range (4-10): Extreme pH can affect the fluorescence of the dye.Ensure your buffer pH is within the recommended range for AF 555.
Presence of quenching agents: Components in your buffer or sample may be quenching the fluorescence.Identify and remove potential quenching agents. See the FAQ on reducing agents. Certain amino acids like Tryptophan, Tyrosine, Histidine, and Methionine can also quench fluorescence.
Photobleaching: Excessive exposure to excitation light can lead to irreversible loss of fluorescence.Minimize light exposure. Use an antifade mounting medium for microscopy. Optimize imaging settings to use the lowest possible excitation power.
Inconsistent signal between experiments Buffer variability: Differences in buffer preparation, pH, or the presence of contaminants can affect fluorescence.Use a consistent and high-quality buffer preparation protocol. Verify the pH of your buffer before each experiment.
Temperature fluctuations: The pH of some buffers (especially Tris) is temperature-dependent, which can affect fluorescence intensity.Use a buffer with low temperature sensitivity (e.g., HEPES) or ensure all experiments are performed at a consistent temperature.
Signal decreases over time (Chemical Instability) Reaction with buffer components: Although rare for AF 555, some buffer components could potentially react with the dye over long incubation periods.If long-term stability is an issue, consider performing a stability test with different buffers to identify the most suitable one for your experimental timeframe. A protocol for this is provided below.

Quantitative Data on AF 555 Stability

Quantitative data on the stability of AF 555 in various buffers over extended periods is not extensively published. The stability is highly dependent on the specific experimental conditions (temperature, light exposure, presence of other molecules). However, the general consensus from product literature and scientific publications is that AF 555 is a highly stable fluorophore.

To provide a quantitative measure of stability for your specific experimental conditions, we recommend performing a stability assessment. A detailed protocol is provided below.

Parameter Buffer Expected Stability Considerations
pH Range GenericHigh stability between pH 4 and 10.[2]Extreme pH values can lead to a loss of fluorescence.
Photostability Common Imaging BuffersHigh. More photostable than Cy3.[1]Can be further enhanced with antifade reagents.
Chemical Stability PBSGoodAvoid divalent cations.
TrisGoodpH is temperature-sensitive.
HEPESGoodLess pH sensitivity to temperature changes.
Reducing Agents Buffers with DTT or BMEPotential for signal quenching.[7][8][9][10]TCEP is a recommended alternative.[7]

Experimental Protocols

Protocol 1: Assessment of AF 555 Chemical Stability in Different Buffers

This protocol allows for the direct comparison of AF 555 stability in your buffers of choice over a time course.

Materials:

  • AF 555 dye or AF 555-conjugated molecule of interest

  • A selection of buffers to be tested (e.g., PBS, Tris-HCl, HEPES, RIPA) at the desired pH and concentration

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates suitable for fluorescence measurements

Procedure:

  • Sample Preparation: Prepare a stock solution of AF 555 or your AF 555 conjugate. Dilute the stock solution to a working concentration (e.g., 1 µM) in each of the buffers to be tested. Prepare a sufficient volume for all time points.

  • Initial Measurement (T=0): Immediately after preparation, measure the fluorescence intensity of an aliquot from each buffer solution. Use the excitation and emission maxima for AF 555 (approximately 555 nm and 565 nm, respectively).[2]

  • Incubation: Store the remaining solutions under your desired experimental conditions (e.g., room temperature, 4°C, 37°C) and protect them from light.

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution and measure its fluorescence intensity.

  • Data Analysis:

    • For each buffer, normalize the fluorescence intensity at each time point to the initial intensity at T=0.

    • Plot the normalized fluorescence intensity as a function of time for each buffer.

    • Compare the decay curves to determine the relative stability of AF 555 in each buffer.

Protocol 2: Assessment of AF 555 Photostability

This protocol measures the rate of photobleaching of AF 555 under continuous illumination.

Materials:

  • AF 555-labeled sample

  • Fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample for microscopy (e.g., cells labeled with an AF 555 conjugate mounted on a slide).

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate filter set for AF 555.

    • Focus on the sample and adjust the illumination intensity to a level typical for your experiments.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence has significantly decreased.

  • Data Analysis:

    • Open the image series in your analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image.

    • Correct for background fluorescence by measuring the intensity of a region without your sample.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time to visualize the photobleaching decay curve.

Visualizations

FactorsAffectingAF555Stability cluster_chemical Chemical Environment cluster_physical Physical Environment AF555 AF 555 Stability Buffer_pH Buffer pH AF555->Buffer_pH Optimal pH 4-10 Reducing_Agents Reducing Agents (DTT, BME) AF555->Reducing_Agents Potential Quenching Quenchers Other Quenchers (e.g., certain amino acids) AF555->Quenchers Signal Loss Temperature Temperature AF555->Temperature Affects Buffer pH (e.g., Tris) Light_Exposure Light Exposure AF555->Light_Exposure Photobleaching

Caption: Factors influencing the stability of AF 555 fluorescence.

Caption: Troubleshooting workflow for low or inconsistent AF 555 signal.

References

Technical Support Center: AF 555 Dye Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unconjugated Alexa Fluor™ 555 (AF 555) dye from protein and antibody samples after conjugation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your AF 555-conjugated samples.

Issue: High background fluorescence in my imaging application (e.g., Immunofluorescence).

High background is a common problem often caused by residual, unconjugated AF 555 dye in the sample.[1][2][3] This free dye can bind non-specifically to cells or tissues, obscuring the true signal from your labeled protein.[4][5]

Possible Causes & Solutions:

  • Incomplete Removal of Free Dye: The purification method was not sufficient to remove all unbound dye.

    • Solution: Re-purify the sample. If you used a spin column, consider processing the sample a second time or switching to dialysis for a more thorough purification.[6] For dialysis, ensure you are using a sufficient volume of dialysis buffer and performing enough buffer changes over an adequate period.[7]

  • Antibody Concentration Too High: Using too much-labeled antibody can lead to non-specific binding and increased background.[1][5]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[2]

  • Insufficient Blocking: The blocking step in your protocol was inadequate, leaving non-specific binding sites exposed.

    • Solution: Increase the blocking incubation time or try a different blocking agent, such as 5% Normal Goat Serum or Bovine Serum Albumin (BSA).[2][3]

  • Insufficient Washing: Wash steps were not stringent enough to remove loosely bound antibodies or free dye.

    • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Using a buffer containing a mild detergent (e.g., PBS-T) can also help.[2]

Issue: Low or No Signal from the Labeled Protein.

Possible Causes & Solutions:

  • Protein Loss During Purification: A significant amount of the protein-dye conjugate was lost during the purification steps.

    • Solution: If using spin columns, ensure you are using the correct resin type and MWCO for your protein to prevent it from being retained in the column.[8] With dialysis, check for leaks in the membrane and ensure the MWCO is significantly smaller than your protein to prevent its loss.[9]

  • Inefficient Conjugation Reaction: The labeling reaction itself was inefficient, resulting in a low degree of labeling (DOL).

    • Solution: Ensure the protein buffer is free of primary amines (e.g., Tris) or ammonium salts, which compete with the protein for the dye.[10] The pH of the reaction should be between 8.0 and 9.0 for optimal labeling.[11]

  • Photobleaching: The fluorophore has been damaged by exposure to light.

    • Solution: Protect the dye and the labeled conjugate from light at all times by using amber tubes and storing them in the dark.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unconjugated AF 555 dye?

The two most common and effective methods are Size Exclusion Chromatography (often using pre-packed spin columns) and Dialysis.

  • Spin Columns/Gel Filtration: This is a fast and efficient method for removing small molecules like free dye from larger protein conjugates.[12] It is ideal for small sample volumes and provides good protein recovery.[13]

  • Dialysis: This method involves the passive diffusion of small molecules across a semi-permeable membrane. It is very thorough but more time-consuming, often requiring several buffer changes over many hours or overnight.[7]

The choice depends on your sample volume, time constraints, and the required purity. For most standard applications, a spin column is sufficient. For applications requiring very low background, dialysis is recommended.

Q2: How do I choose the right spin column or dialysis membrane?

The key parameter is the Molecular Weight Cut-Off (MWCO). The MWCO should be large enough to allow the free dye (MW of AF 555 is ~1 kDa) to pass through but small enough to retain your protein conjugate.

  • General Rule: Select a spin column resin or dialysis membrane with an MWCO that is at least 5-10 times smaller than the molecular weight of your protein. For example, to purify a labeled IgG antibody (~150 kDa), a 10 kDa to 30 kDa MWCO is suitable.[8][9]

Q3: Can I use precipitation to remove the free dye?

Yes, methods like trichloroacetic acid (TCA) or acetone precipitation can be used to pellet the protein, leaving the smaller, soluble dye in the supernatant.[14][15] However, these methods can denature the protein, making them unsuitable for applications where protein conformation and activity are critical.[14]

Q4: My protein is in a buffer containing Tris. Can I still label it with AF 555 NHS Ester?

No, you must first remove the Tris buffer. The NHS ester chemistry of AF 555 reacts with primary amines (-NH2). Tris contains a primary amine and will compete with your protein for the dye, significantly reducing labeling efficiency.[10] You must exchange the buffer to one that is amine-free, such as Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-9.0), before starting the conjugation.[10][11]

Experimental Workflows & Protocols

Diagram: General Workflow for Antibody Labeling and Purification

This diagram outlines the key steps from antibody preparation to the final purified conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_qc Quality Control A 1. Prepare Antibody (Buffer Exchange to Amine-Free Buffer, pH 8-9) C 3. Conjugation (Mix Antibody and Dye, Incubate 1 hr at RT) A->C B 2. Prepare AF 555 Dye (Dissolve in DMSO) B->C D 4. Remove Unconjugated Dye (Spin Column or Dialysis) C->D Reaction Mixture E 5. Characterize Conjugate (Measure Degree of Labeling) D->E Purified Conjugate F Purified AF 555 Labeled Antibody E->F

Caption: Workflow for AF 555 conjugation and purification.

Diagram: Troubleshooting High Background Fluorescence

This decision tree helps diagnose the cause of high background in your experiments.

G Start High Background Signal Observed Q1 Did you run a 'secondary antibody only' control? Start->Q1 A1_Yes High background in control Q1->A1_Yes Yes A1_No No background in control Q1->A1_No No Fix1 Issue is with secondary Ab or blocking. - Check secondary Ab specificity - Optimize blocking step A1_Yes->Fix1 Q2 Is primary antibody concentration optimized? A1_No->Q2 A2_Yes Concentration is optimal Q2->A2_Yes Yes A2_No Concentration may be too high Q2->A2_No No Q3 Was purification sufficient? A2_Yes->Q3 Fix2 Titrate primary antibody to find the optimal concentration. A2_No->Fix2 A3_Yes Purification method is robust Q3->A3_Yes Yes A3_No Possible free dye contamination Q3->A3_No No/Unsure Fix3 Re-purify the conjugate. - Use a fresh spin column - Perform dialysis A3_No->Fix3

Caption: Decision tree for troubleshooting high background.

Key Experimental Parameters & Protocols

Protocol 1: Purification via Spin Column (Size Exclusion Chromatography)

This method is rapid and ideal for sample volumes typically up to 500 µL.

Methodology:

  • Prepare the Column: Invert the spin column sharply several times to resuspend the resin. Remove the top cap, then snap off the bottom tip.

  • Equilibration: Place the column in a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer.

  • Washing: Add your desired final buffer (e.g., PBS) to the column. Centrifuge again at 1,500 x g for 2 minutes. Discard the flow-through. Repeat this wash step 2-3 times.[9]

  • Sample Loading: Place the column in a new, clean collection tube. Carefully apply your conjugation reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column for 2-5 minutes at 1,500 x g.[9][16]

  • Collection: The purified protein-dye conjugate is now in the collection tube. The unconjugated AF 555 dye is retained in the resin.

ParameterGuidelineSource(s)
Resin Type Sephadex® G-25, BioGel® P-6DG, or equivalent[8][16]
MWCO Choose resin with MWCO >5 kDa for IgG[8]
Centrifugation Speed 1,000 - 2,000 x g[9][16]
Protein Recovery Typically >90%[13][17]
Protocol 2: Purification via Dialysis

This method is highly effective for complete removal of free dye and buffer exchange but requires more time.

Methodology:

  • Membrane Preparation: Select a dialysis membrane (tubing or cassette) with an appropriate MWCO (e.g., 10 kDa for an IgG antibody of ~150 kDa).[9] Prepare the membrane according to the manufacturer's instructions.

  • Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis device in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 200-500 times the sample volume.[7]

  • Stirring: Stir the dialysate gently on a magnetic stir plate at room temperature or 4°C.[7]

  • Buffer Changes:

    • Change the dialysate after 1-2 hours.

    • Repeat the buffer change after another 1-2 hours.

    • Change the buffer a final time and allow dialysis to proceed overnight at 4°C to ensure complete removal of small molecules.[7][9]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.

ParameterGuidelineSource(s)
Membrane MWCO 3-10 times smaller than the protein MW[9]
Dialysate:Sample Ratio ≥ 200:1[7]
Number of Buffer Changes Minimum of 3[7][9]
Total Dialysis Time 6 hours to overnight[9]
Temperature 4°C for overnight incubations to maintain protein stability[7]

References

Technical Support Center: Troubleshooting Autofluorescence Interference with AF 555 Signal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence interference with the Alexa Fluor 555 (AF 555) signal in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why does it interfere with my AF 555 signal?

A1: Autofluorescence is the natural emission of light by biological materials when they are excited by a light source.[1][2] This phenomenon can be a significant source of background noise in fluorescence microscopy, potentially masking the specific signal from your fluorescent probes.[2][3] Several endogenous molecules, such as collagen, elastin, NADH, and lipofuscin, contribute to autofluorescence.[2][3][4][5] The emission spectra of these molecules are often broad and can overlap with the emission spectrum of AF 555 (approximately 565 nm), making it difficult to distinguish the true signal from the background noise.[3][6]

Q2: What are the primary causes of autofluorescence in my samples?

A2: Autofluorescence can originate from several sources:

  • Endogenous Fluorophores: Many biological molecules and structures naturally fluoresce. Common examples include collagen, elastin, riboflavins, NADH, and lipofuscin.[2][3][4][5] Red blood cells also exhibit autofluorescence due to the heme group.[3]

  • Fixation Methods: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde are known to induce autofluorescence by reacting with amines in the tissue to form fluorescent Schiff bases.[2][3][4][7] Glutaraldehyde generally causes more autofluorescence than paraformaldehyde or formaldehyde.[7]

  • Heat and Dehydration: Processing steps that involve heat and dehydration can increase the level of autofluorescence, particularly in the red spectrum.[1][3]

  • Culture Media Components: Some components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[5][8]

Q3: How can I determine if autofluorescence is affecting my results?

A3: The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your stained samples, including fixation and mounting, but without the addition of any fluorescently labeled antibodies or probes.[4] By examining this control under the microscope using the same settings as your experimental samples, you can visualize the level and localization of the endogenous autofluorescence.[4]

Q4: Can I use a different fluorophore to avoid autofluorescence?

A4: Yes, selecting a fluorophore with an emission spectrum that is spectrally distinct from the autofluorescence in your sample is a common and effective strategy.[4] Autofluorescence is often most prominent in the blue and green regions of the spectrum.[5] Therefore, using fluorophores that emit in the far-red or near-infrared regions, such as Alexa Fluor 647, can often reduce interference.[3][8] However, some autofluorescent components like lipofuscin can have broad emission spectra that extend into the red and far-red regions.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating autofluorescence in your experiments using AF 555.

Problem: High background signal obscuring the AF 555 staining.

Is the background present in your unstained control sample?

  • Yes: The background is likely due to autofluorescence. Proceed to the troubleshooting steps below.

  • No: The background may be due to non-specific antibody binding or other experimental artifacts. Optimize your blocking and washing steps.

Strategies to Reduce Autofluorescence

Optimization of Sample Preparation and Fixation

Question: Can my sample preparation protocol be modified to reduce autofluorescence?

Answer: Yes, several modifications to your sample preparation protocol can significantly reduce autofluorescence.

  • Perfusion: If working with tissues, perfusing the tissue with phosphate-buffered saline (PBS) before fixation can help to remove red blood cells, a common source of autofluorescence.[3][4][8]

  • Choice of Fixative: Aldehyde fixatives are a major contributor to autofluorescence.[2][3][4] Consider using an alternative fixative. Organic solvents like ice-cold methanol or ethanol are often good alternatives for cell surface markers.[4][7]

  • Fixation Time: If you must use an aldehyde fixative, minimize the fixation time to the shortest duration necessary to preserve the tissue structure adequately.[1][3][7]

Comparison of Common Fixatives and Their Impact on Autofluorescence

FixativeAutofluorescence LevelAdvantagesDisadvantages
Glutaraldehyde HighExcellent preservation of morphologyInduces significant autofluorescence[3][7]
Formaldehyde/Paraformaldehyde ModerateGood preservation of morphology, widely usedInduces autofluorescence, can mask epitopes[3][7][10]
Methanol/Ethanol (ice-cold) LowLower autofluorescenceMay not be suitable for all antigens, can alter protein conformation[4][7]
Chemical Quenching of Autofluorescence

Question: What chemical treatments can I use to quench autofluorescence?

Answer: Several chemical reagents can be used to reduce autofluorescence after fixation. The effectiveness of each quencher can be tissue-dependent.

  • Sodium Borohydride (NaBH₄): This reducing agent can be used to decrease autofluorescence induced by aldehyde fixatives by reducing Schiff bases.[2][3][4]

  • Sudan Black B: This lipophilic dye is effective at quenching autofluorescence from lipofuscin.[3][11][12]

  • Eriochrome Black T: This reagent can also reduce lipofuscin and formalin-induced autofluorescence.[3]

  • Trypan Blue: Can be used to reduce background fluorescence, but it fluoresces in the red region, so it may not be suitable for all multi-labeling experiments.[13]

  • Commercial Reagents: Several commercially available kits, such as TrueVIEW and TrueBlack, are designed to quench autofluorescence from various sources.[3][12]

Overview of Common Autofluorescence Quenching Methods

Quenching AgentTarget AutofluorescenceNotes
Sodium Borohydride Aldehyde-inducedResults can be variable[3][7]
Sudan Black B LipofuscinCan introduce its own background in some channels[3][9][11][12]
Eriochrome Black T Lipofuscin, formalin-induced---
Copper Sulfate GeneralCan be useful for formalin-fixed tissue[14]
Trypan Blue GeneralEmits in the red spectrum, use with caution[13]
TrueVIEW™ Non-lipofuscin (collagen, elastin, RBCs)Stains tissue blue, effective in kidney and spleen[12]
TrueBlack™ Primarily LipofuscinCan be used before or after immunofluorescence staining[9][12]
Advanced Technique: Spectral Unmixing

Question: What is spectral unmixing and can it help with my autofluorescence problem?

Answer: Spectral unmixing is a powerful image analysis technique that can computationally separate the emission spectra of different fluorophores, including the broad spectrum of autofluorescence.[15][16]

Experimental Protocol for Spectral Unmixing:

  • Acquire a Reference Spectrum for Autofluorescence: Prepare an unstained control sample and acquire an image to capture the emission spectrum of the autofluorescence in your tissue.

  • Acquire a Reference Spectrum for AF 555: Prepare a sample stained only with your AF 555 conjugate and acquire its emission spectrum.

  • Acquire an Image of Your Fully Stained Sample: Image your experimental sample, acquiring data across a range of emission wavelengths.

  • Apply Spectral Unmixing Algorithm: Use software with spectral unmixing capabilities to mathematically separate the autofluorescence spectrum from the AF 555 spectrum in your experimental image.[15][17] This will generate an image that shows only the specific AF 555 signal.

This technique is particularly useful when autofluorescence is strong and cannot be sufficiently reduced by other methods.[15]

Visual Guides

Troubleshooting Workflow for Autofluorescence Interference

G A High background signal observed B Prepare unstained control sample A->B C Is background present in control? B->C D Yes: Autofluorescence is present C->D Yes E No: Troubleshoot non-specific binding C->E No F Optimize Sample Preparation D->F G Use Chemical Quenching D->G H Perform Spectral Unmixing D->H L Change Fixative (e.g., Methanol) F->L M Reduce Fixation Time F->M N Perfuse to remove RBCs F->N O Apply Sodium Borohydride, Sudan Black B, or commercial quencher G->O I Signal-to-noise ratio improved? H->I J Yes: Problem solved I->J Yes K No: Re-evaluate strategy or consider alternative fluorophore I->K No L->I M->I N->I O->I

Caption: A logical workflow for troubleshooting autofluorescence.

Sources and Mitigation of Autofluorescence

G cluster_sources Sources of Autofluorescence cluster_mitigation Mitigation Strategies S1 Endogenous Molecules (Collagen, NADH, Lipofuscin) AF Autofluorescence Interference S1->AF S2 Fixatives (e.g., Formaldehyde) S2->AF S3 Red Blood Cells S3->AF M1 Chemical Quenching (e.g., Sudan Black B) M2 Alternative Fixation (e.g., Methanol) M3 Perfusion with PBS M4 Spectral Unmixing AF->M1 AF->M2 AF->M3 AF->M4

Caption: Key sources of autofluorescence and corresponding mitigation strategies.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with AF 555

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your experiments using Alexa Fluor 555 (AF 555). This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve a high signal-to-noise ratio in your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during immunofluorescence staining with AF 555.

Issue: High Background Staining

High background can obscure your specific signal, making data interpretation difficult. Here are potential causes and solutions:

Potential Cause Recommended Solution
Antibody concentration is too high. Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. Overly high concentrations can lead to non-specific binding.[1][2][3]
Inadequate blocking. Increase the blocking incubation time or try a different blocking agent. A common recommendation is to use 10% normal serum from the species in which the secondary antibody was raised for at least one hour.[4]
Non-specific binding of the secondary antibody. Run a control experiment without the primary antibody. If staining is still observed, your secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[4][5]
Autofluorescence of the sample. View an unstained sample under the microscope to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching reagent or a dye with a more red-shifted emission spectrum.[6][7][8]
Issues with the fixation process. Some fixatives like glutaraldehyde can induce autofluorescence. If possible, switch to a different fixative or treat with a quenching agent like sodium borohydride after fixation.[7][9]
Sample drying out during staining. Ensure your samples remain hydrated throughout the staining protocol by using a humidified chamber.[4]

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_unstained Check Unstained Control for Autofluorescence start->check_unstained autofluorescence_present Autofluorescence Present? check_unstained->autofluorescence_present use_quencher Use Autofluorescence Quencher autofluorescence_present->use_quencher Yes no_autofluorescence No Significant Autofluorescence autofluorescence_present->no_autofluorescence No secondary_control Run Secondary Antibody Only Control use_quencher->secondary_control no_autofluorescence->secondary_control secondary_staining Staining with Secondary Only? secondary_control->secondary_staining change_secondary Use Pre-adsorbed Secondary or Different Lot secondary_staining->change_secondary Yes no_secondary_staining No Staining with Secondary Only secondary_staining->no_secondary_staining No end Improved Signal-to-Noise change_secondary->end optimize_blocking Optimize Blocking Step (Increase time, change agent) no_secondary_staining->optimize_blocking titrate_antibodies Titrate Primary and Secondary Antibodies optimize_blocking->titrate_antibodies titrate_antibodies->end

Caption: Troubleshooting workflow for high background staining.

Issue: Weak or No Signal

A faint or absent signal can be equally frustrating. The following table outlines common causes and their solutions.

Potential Cause Recommended Solution
Antibody concentration is too low. Titrate your primary and secondary antibodies to find the optimal concentration that yields a strong signal without increasing background.[2]
Suboptimal filter set for AF 555. Ensure you are using a filter set appropriate for AF 555. The excitation and emission spectra of AF 555 are very similar to Cy3, so filter sets designed for Cy3 are often suitable.
Photobleaching of the fluorophore. Minimize the exposure of your sample to the excitation light. Use an antifade mounting medium to protect your sample. AF 555 is known to be more photostable than dyes like Cy3.[10][11][12]
Incorrect secondary antibody. Verify that your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[7]
Low abundance of the target protein. Consider using a signal amplification technique, such as a biotin-streptavidin system, to enhance the signal from your target.[13]
Issues with sample preparation. Ensure proper fixation and permeabilization (for intracellular targets) to allow antibody access to the epitope.[7]

Workflow for Optimizing Weak Signal

weak_signal_workflow start Weak or No Signal check_filters Verify Correct Filter Set for AF 555 start->check_filters filters_ok Filter Set Correct? check_filters->filters_ok replace_filters Use Appropriate Filter Set filters_ok->replace_filters No no_filter_issue Filter Set is Correct filters_ok->no_filter_issue Yes end Improved Signal Strength replace_filters->end check_secondary Confirm Secondary Antibody Compatibility no_filter_issue->check_secondary secondary_ok Secondary Compatible? check_secondary->secondary_ok replace_secondary Use Correct Secondary Antibody secondary_ok->replace_secondary No no_secondary_issue Secondary is Compatible secondary_ok->no_secondary_issue Yes replace_secondary->end titrate_antibodies Titrate Primary and Secondary Antibody Concentrations no_secondary_issue->titrate_antibodies check_photobleaching Assess for Photobleaching titrate_antibodies->check_photobleaching photobleaching_issue Signal Fades Rapidly? check_photobleaching->photobleaching_issue use_antifade Use Antifade Mountant and Minimize Light Exposure photobleaching_issue->use_antifade Yes no_photobleaching No Significant Photobleaching photobleaching_issue->no_photobleaching No use_antifade->end signal_amplification Consider Signal Amplification no_photobleaching->signal_amplification signal_amplification->end

Caption: Workflow for troubleshooting weak or no signal.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima for Alexa Fluor 555?

A1: The approximate excitation maximum for AF 555 is 555 nm, and the emission maximum is 565 nm.

Q2: How does the photostability of Alexa Fluor 555 compare to other common dyes like Cy3?

A2: Alexa Fluor 555 is significantly more photostable than Cy3, which means it is more resistant to fading upon exposure to excitation light. This allows for longer imaging times and more reliable quantitative analysis.[10]

Q3: Can I use filter sets designed for Cy3 with Alexa Fluor 555?

A3: Yes, the excitation and emission spectra of AF 555 are an almost exact match to those of Cy3. Therefore, filter sets designed for Cy3 are generally compatible with AF 555.

Q4: What is the optimal degree of labeling (DOL) for an antibody with AF 555?

A4: For IgG antibodies, an optimal labeling of 4-7 moles of AF 555 dye per mole of antibody is often recommended.[14] However, the optimal DOL can vary, and it is best to determine it empirically for your specific antibody and application.

Q5: How can I reduce autofluorescence in my samples?

A5: Autofluorescence can be reduced by several methods:

  • Use a quenching agent: Commercially available reagents can help to quench autofluorescence.

  • Choose a different fluorophore: Dyes that emit in the far-red spectrum often have less interference from autofluorescence.[6][8]

  • Optimize your fixation protocol: Avoid fixatives like glutaraldehyde that can increase autofluorescence.[7]

  • Perform a pre-bleaching step: Exposing the sample to light before staining can sometimes reduce autofluorescence.

Data Presentation

Table 1: Photophysical Properties of AF 555 and a Common Alternative

PropertyAlexa Fluor 555Cyanine3 (Cy3)
Excitation Maximum ~555 nm~550 nm
Emission Maximum ~565 nm~570 nm
Quantum Yield HighModerate
Photostability HigherLower
Brightness Brighter than Cy3 conjugates-

Data compiled from multiple sources indicating the superior brightness and photostability of AF 555 conjugates compared to Cy3.[10]

Experimental Protocols

Detailed Protocol for Immunofluorescence Staining with AF 555-conjugated Secondary Antibody

This protocol provides a general guideline for immunofluorescence staining in cultured cells. Optimization may be required for specific cell types and target antigens.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody (specific to the target protein)

  • AF 555-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 555)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the AF 555-conjugated secondary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Final Washes:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a filter set appropriate for AF 555 (e.g., a TRITC or Cy3 filter set).

Experimental Workflow Diagram

immunofluorescence_workflow start Start: Cells on Coverslips fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 10% Normal Goat Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash1 Wash (3x with PBS) primary_ab->wash1 secondary_ab AF 555 Secondary Antibody Incubation (1 hour at RT, in dark) wash1->secondary_ab wash2 Wash (3x with PBS, in dark) secondary_ab->wash2 mounting Mount with Antifade Medium wash2->mounting imaging Fluorescence Microscopy (AF 555 compatible filter set) mounting->imaging end Data Acquisition imaging->end

Caption: General experimental workflow for immunofluorescence.

References

Validation & Comparative

A Researcher's Guide to Validating AF555 Antibody Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to antibodies is paramount for the reliability of a wide range of applications, from immunofluorescence microscopy to flow cytometry. Alexa Fluor 555 (AF555) is a popular choice in the orange-red region of the spectrum due to its brightness and photostability.[1] This guide provides a comprehensive comparison of AF555 to its common alternatives and details the experimental protocols necessary to validate conjugation efficiency.

Comparing AF555 to Alternative Fluorophores

The selection of a fluorophore is a critical decision that directly impacts experimental outcomes. While AF555 is a high-performance dye, its spectral neighbors, such as Cyanine3 (Cy3) and DyLight 550, are also viable options. The optimal choice depends on the specific experimental requirements, including the available excitation sources and the need for photostability.

Spectroscopic and Performance Properties

The brightness of a fluorophore is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it emits fluorescence).[1] Photostability, the resistance to fading upon illumination, is also a critical factor for imaging applications.[2]

PropertyAlexa Fluor 555Cy3DyLight 550
Excitation Max (nm) ~555[3]~555[4]~562[5]
Emission Max (nm) ~565[3]~570[4]~576[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~155,000[6]~150,000~150,000
Relative Brightness Brighter than Cy3[7]StandardBrighter than AF555 and Cy3[5][8]
Photostability More photostable than Cy3[4]Less photostable than AF555[4]High

Experimental Validation of Conjugation Efficiency

The most direct method for quantifying the efficiency of an antibody-dye conjugation reaction is to determine the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is crucial; too low a DOL results in a weak signal, while an excessively high DOL can lead to self-quenching of the fluorescence and may even compromise the antibody's binding affinity. For most applications, a DOL of 2-10 is considered ideal.

Workflow for Antibody Conjugation and DOL Determination

The following diagram illustrates the general workflow for conjugating a fluorescent dye to an antibody and subsequently validating the conjugation efficiency through DOL calculation.

G cluster_conjugation Antibody Conjugation cluster_purification Purification cluster_validation Validation antibody Purified Antibody reaction Conjugation Reaction antibody->reaction dye AF555 NHS Ester dye->reaction purify Remove Unbound Dye (e.g., Gel Filtration) reaction->purify spectro Spectrophotometry (A280 & A555) purify->spectro dol Calculate DOL spectro->dol

A flowchart of the antibody conjugation and validation process.

Detailed Experimental Protocol: DOL Determination by Spectrophotometry

This protocol outlines the steps to calculate the DOL for an AF555-conjugated antibody using absorbance measurements.

1. Materials and Equipment:

  • AF555-conjugated antibody, purified from unconjugated dye

  • Buffer used for antibody suspension (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Blank the Spectrophotometer: Use the buffer in which the antibody conjugate is suspended to zero the spectrophotometer at both 280 nm and 555 nm.

  • Measure Absorbance: Measure the absorbance of the antibody conjugate solution at 280 nm (A₂₈₀) and 555 nm (A₅₅₅). If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure. Be sure to account for the dilution factor in your calculations.

  • Calculate the Degree of Labeling (DOL):

    The DOL is calculated using the Beer-Lambert law. First, calculate the molar concentration of the protein and the dye.

    • Correction Factor (CF) for AF555 at 280 nm: The AF555 dye absorbs light at 280 nm, which will interfere with the protein concentration measurement. This is corrected for using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength (555 nm). The CF for AF555 is approximately 0.08.

    • Corrected Protein Absorbance (A₂₈₀,corr): A₂₈₀,corr = A₂₈₀ - (A₅₅₅ * CF)

    • Molar Concentration of Protein ([Protein]): [Protein] (M) = A₂₈₀,corr / ε_protein (where ε_protein is the molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹)

    • Molar Concentration of Dye ([Dye]): [Dye] (M) = A₅₅₅ / ε_dye (where ε_dye is the molar extinction coefficient of AF555 at 555 nm, which is ~155,000 M⁻¹cm⁻¹)[6]

    • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

3. Sample Calculation:

  • Measured A₂₈₀ = 0.85

  • Measured A₅₅₅ = 0.62

  • CF for AF555 = 0.08

  • ε_protein (IgG) = 210,000 M⁻¹cm⁻¹

  • ε_dye (AF555) = 155,000 M⁻¹cm⁻¹

  • A₂₈₀,corr = 0.85 - (0.62 * 0.08) = 0.8004

  • [Protein] = 0.8004 / 210,000 = 3.81 x 10⁻⁶ M

  • [Dye] = 0.62 / 155,000 = 4.0 x 10⁻⁶ M

  • DOL = (4.0 x 10⁻⁶) / (3.81 x 10⁻⁶) ≈ 1.05

In this example, the DOL is approximately 1.05, indicating that, on average, there is about one AF555 molecule for every antibody molecule. Depending on the application, a higher DOL may be desired, which can be achieved by adjusting the molar ratio of dye to antibody in the conjugation reaction.

References

A Head-to-Head Comparison: AF 555 vs. Cy3 for High-Performance Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence microscopy, the selection of the appropriate fluorescent dye is a critical decision that profoundly influences experimental outcomes. Among the plethora of available fluorophores, Alexa Fluor 555 (AF 555) and Cyanine 3 (Cy3) are two of the most widely used dyes in the orange-red region of the spectrum. This guide presents an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to facilitate an informed choice for your specific research needs.

At a Glance: Key Performance Metrics

The brightness of a fluorophore is a function of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield). Photostability, the resistance to fading upon illumination, is another crucial parameter that dictates the timeframe for image acquisition.

Table 1: Photophysical Properties of AF 555 vs. Cy3

PropertyAF 555Cy3
Excitation Maximum (nm) ~555~550
Emission Maximum (nm) ~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~150,000
Quantum Yield (Φ) ~0.10~0.15
Brightness (Ext. Coeff. x QY) ~15,000~22,500

Data compiled from various sources. Exact values may vary depending on the solvent and conjugation state.[1][2]

While the molar extinction coefficients of AF 555 and Cy3 are comparable, Cy3 exhibits a slightly higher quantum yield in its unconjugated form.[2] However, the performance of these dyes when conjugated to biomolecules, such as antibodies, tells a more nuanced story.

Performance in Fluorescence Microscopy: A Deeper Dive

Experimental evidence consistently demonstrates that AF 555 conjugates are significantly brighter and more photostable than their Cy3 counterparts in typical fluorescence microscopy applications.[3][4][5][6]

Brightness: The total fluorescence of AF 555 conjugates is generally higher than that of Cy3 conjugates.[3][4] This is particularly evident at higher degrees of labeling (DOL), where Cy3 conjugates are more prone to self-quenching, leading to a decrease in fluorescence.[6][7] AF 555 exhibits significantly less self-quenching, resulting in brighter and more reliable signals even at high DOLs.[6]

Photostability: AF 555 is considerably more photostable than Cy3.[3][4][5][8] This superior photostability allows for longer exposure times and more robust time-lapse imaging with less signal degradation, providing researchers with more time for image capture.[3][4] In one study, after a period of continuous illumination, AF 555 retained almost 90% of its initial fluorescence, while Cy3's fluorescence had diminished more significantly.[9]

Experimental Methodologies

To enable researchers to validate these findings and make informed decisions based on their specific experimental context, detailed methodologies for key comparative experiments are provided below.

General Immunofluorescence Staining Protocol

This protocol outlines a typical workflow for immunofluorescence staining of cultured cells.

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging prep1 Seed cells on coverslips prep2 Cell culture and treatment prep1->prep2 prep3 Fixation (e.g., 4% PFA) prep2->prep3 prep4 Permeabilization (e.g., 0.1% Triton X-100) prep3->prep4 stain1 Blocking (e.g., 5% BSA) prep4->stain1 stain2 Primary antibody incubation stain1->stain2 stain3 Wash (3x with PBS) stain2->stain3 stain4 Secondary antibody incubation (AF 555 or Cy3 conjugate) stain3->stain4 stain5 Wash (3x with PBS) stain4->stain5 img1 Mount coverslip stain5->img1 img2 Image acquisition (Fluorescence Microscope) img1->img2 img3 Data analysis img2->img3

A typical immunofluorescence workflow.
Photobleaching Assay Protocol

This protocol can be used to compare the photobleaching rates of fluorescent dyes.

Objective: To determine the rate of fluorescence decay under continuous illumination.

Materials:

  • Solutions of fluorescently labeled antibodies (e.g., Cy3-IgG and AF 555-IgG) at equal molar concentrations in PBS.

  • Fluorescence microscope with a stable light source (e.g., mercury arc lamp or laser).

  • Appropriate filter sets for the dyes (a TRITC or Cy3 filter set generally works for both).[10]

  • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image acquisition and analysis software.

  • Sample holder (e.g., glass-bottom dish).

Procedure:

  • Sample Preparation: Place equal concentrations of the dye solutions or labeled antibodies into the sample holder.

  • Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.

  • Image Acquisition: Acquire a time-lapse series of images at a constant frame rate (e.g., one image every 5 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a defined region of interest for each time point.

    • Normalize the initial fluorescence intensity of both dyes to 100%.

    • Plot the normalized fluorescence intensity as a function of time for both dyes to compare their photobleaching rates.

The Underlying Chemistry

The superior performance of AF 555 is rooted in its chemical structure. While both AF 555 and Cy3 are cyanine dyes, AF 555 is a sulfonated rhodamine derivative.[11] This sulfonation increases its hydrophilicity, which is thought to reduce aggregation and self-quenching when conjugated to proteins.[6]

G S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion T1 T₁ S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Jablonski diagram illustrating fluorescence.

Conclusion and Recommendations

For most fluorescence microscopy applications, AF 555 emerges as the superior choice over Cy3 due to its enhanced brightness and photostability, especially when conjugated to antibodies and other proteins. This leads to higher signal-to-noise ratios and more reliable quantitative data. While the spectral characteristics of AF 555 and Cy3 are very similar, allowing for the use of the same filter sets, the performance advantages of AF 555 often justify its selection for demanding imaging experiments.[3][4] Researchers performing sensitive applications such as single-molecule imaging or quantitative immunofluorescence will particularly benefit from the robust performance of AF 555.

References

A Head-to-Head Comparison: AF 555 vs. TAMRA for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent label for protein analysis is a critical decision that directly influences experimental outcomes. Tetramethylrhodamine (TAMRA) and Alexa Fluor 555 (AF 555) are two prominent fluorescent dyes utilized for this purpose. This guide provides an in-depth, data-supported comparison to assist in making an informed choice for protein labeling needs.

Spectroscopic and Performance Properties

The efficacy of a fluorescent probe is determined by its brightness, photostability, and quantum yield. Brightness is a function of the molar extinction coefficient (light absorption efficiency) and the quantum yield (efficiency of converting absorbed light into emitted fluorescence). In these key areas, AF 555 demonstrates superior performance compared to TAMRA.[1] Protein conjugates of AF 555 are often brighter than those of TAMRA.[1]

AF 555 is also significantly more photostable than TAMRA, which allows for longer exposure times and more robust image acquisition in fluorescence microscopy.[1] While both dyes have similar excitation and emission spectra, enabling their use with common filter sets designed for rhodamine dyes, the enhanced performance of AF 555 often makes it the preferred choice for demanding applications.[1] Furthermore, the fluorescence of AF 555 is stable over a wide pH range, a significant advantage for live-cell imaging where intracellular pH can fluctuate.[2]

PropertyAF 555TAMRA (5- or 6-isomer)
Excitation Maximum (nm) ~555[2][3][4]~541 - 555[5][6]
Emission Maximum (nm) ~565[2][3][4]~565 - 580[5][6]
Molar Extinction Coeff. (M⁻¹cm⁻¹) >150,000[2][3][4][7]~84,000 - 95,000[2][5][6]
Quantum Yield (Φ) ~0.1[2][8][9]~0.1 - 0.5 (varies with environment)[2][5][6]
Brightness (Ext. Coeff. x QY) ~15,0009,000 - 45,000
Photostability High, superior to TAMRA[2]Good to Robust[2][3]
pH Sensitivity Highly insensitive over a broad pH range[2][3]Fluorescence may decrease at pH > 8.0[2][3]

Experimental Protocols

The most common method for covalent attachment of a fluorophore to a protein is by targeting primary amines or free thiols. Both AF 555 and TAMRA are commercially available with reactive groups designed for these targets, such as N-hydroxysuccinimidyl (NHS) esters for amines and maleimides for thiols.

Amine-Reactive Labeling Protocol (using NHS Esters)

This protocol outlines the general procedure for conjugating AF 555 or TAMRA NHS esters to primary amines on proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • AF 555 NHS ester or TAMRA NHS ester

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction: Add the reactive dye solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction: Add the quenching solution to stop the labeling process.

  • Purify the Labeled Protein: Separate the labeled protein from unreacted dye using a purification column.

  • Determine the Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.

Thiol-Reactive Labeling Protocol (using Maleimides)

This protocol provides a general procedure for labeling proteins with AF 555 or TAMRA maleimides by targeting free cysteine residues.

Materials:

  • Protein containing free thiols in a suitable buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (e.g., DTT), if necessary to reduce disulfide bonds

  • AF 555 maleimide or TAMRA maleimide

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 2-mercaptoethanol or cysteine)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Reduce Disulfide Bonds (if necessary): If the protein's cysteines are oxidized, incubate with a reducing agent and subsequently remove it by dialysis or a desalting column.

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer.

  • Prepare the Dye Stock Solution: Dissolve the maleimide dye in anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction: Add the dye solution to the protein solution. A 10-20 fold molar excess of dye is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add a quenching solution to react with any excess maleimide.

  • Purify and Characterize the Labeled Protein: Purify the labeled protein and determine the DOL as described in the amine-reactive protocol.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the key differences between the two dyes, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine- or Thiol-reactive) Conjugation Conjugation Reaction (Incubate) Protein->Conjugation Dye Dye Stock Solution (AF 555 or TAMRA) Dye->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (Size-Exclusion Chromatography) Quench->Purification Analysis Analysis (Determine Degree of Labeling) Purification->Analysis

A generalized workflow for protein labeling and purification.

G cluster_af555 AF 555 cluster_tamra TAMRA AF555_Brightness Higher Brightness AF555_Photostability Superior Photostability AF555_pH pH Insensitive AF555_Cost Higher Cost TAMRA_Brightness Good Brightness TAMRA_Photostability Good Photostability TAMRA_pH pH Sensitive (pH > 8.0) TAMRA_Cost Lower Cost Comparison Key Feature Comparison

References

AF 555 vs. Alexa Fluor 546: A Comparative Guide for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flow cytometry, the selection of appropriate fluorophores is paramount for achieving sensitive and reproducible results. Both AF 555 and Alexa Fluor 546 are bright, photostable dyes commonly used for immunophenotyping and other flow cytometry applications. This guide provides a detailed comparison of their performance characteristics, supported by quantitative data and a general experimental protocol, to aid researchers in making an informed choice for their specific experimental needs.

Spectroscopic and Photophysical Properties

A direct comparison of the key spectroscopic and photophysical properties of AF 555 and Alexa Fluor 546 is essential for predicting their performance in a flow cytometry experiment. The brightness of a fluorophore is a critical parameter, which is proportional to the product of its molar extinction coefficient and quantum yield.

PropertyAF 555Alexa Fluor 546
Excitation Maximum (nm) 555[1][2]556[2][3]
Emission Maximum (nm) 565[1][2]573[2][3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 150,000[1][2]104,000[2][3]
Quantum Yield 0.10[4]0.79[4]
Relative Brightness 15,00082,160

Performance Comparison

Brightness and Photostability:

Alexa Fluor 546 is significantly brighter than AF 555, primarily due to its substantially higher quantum yield.[4] This makes Alexa Fluor 546 a superior choice for detecting low-abundance antigens. Both dyes are known for their high photostability, allowing for robust and reproducible measurements in flow cytometry.[5][6] However, it has been noted that antifade reagents provide little protective effect for Alexa Fluor 546 conjugates, and for applications where photobleaching is a significant concern, the spectrally similar Alexa Fluor 555 might be a better alternative.[7]

Spectral Characteristics and Laser Compatibility:

Both AF 555 and Alexa Fluor 546 are well-excited by the yellow-green (561 nm) laser commonly found on modern flow cytometers.[8] AF 555 can also be excited by the 488 nm or 532 nm laser lines.[9] Their emission spectra are well-separated from commonly used blue- and red-excitable dyes, making them suitable for multicolor panel design. However, their relatively close emission maxima (565 nm for AF 555 and 573 nm for Alexa Fluor 546) may lead to significant spectral overlap, requiring careful compensation when used together in the same panel.

Experimental Protocol: Immunofluorescent Staining for Flow Cytometry

This protocol provides a general guideline for direct immunofluorescent staining of cell surface antigens using either AF 555 or Alexa Fluor 546 conjugated antibodies.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin or Fetal Bovine Serum)

  • AF 555 or Alexa Fluor 546 conjugated primary antibody

  • (Optional) Isotype control antibody conjugated with the same fluorophore

  • (Optional) Viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of the AF 555 or Alexa Fluor 546 conjugated antibody to the appropriate tubes.

    • For the isotype control, add the same concentration of the isotype control antibody to a separate tube.

    • (Optional) Add a viability dye according to the manufacturer's instructions.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

    • Repeat the wash step.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer equipped with a laser and filter set appropriate for the chosen fluorophore.

FlowCytometry_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Resuspend1 Resuspend in Staining Buffer Wash1->Resuspend1 Aliquot Aliquot Cells Resuspend1->Aliquot AddAb Add Antibody (AF 555 or Alexa Fluor 546) Aliquot->AddAb Incubate Incubate in Dark AddAb->Incubate Wash2 Wash Cells (2x) Incubate->Wash2 Resuspend2 Resuspend for Acquisition Wash2->Resuspend2 Acquire Acquire on Flow Cytometer Resuspend2->Acquire

Caption: Experimental workflow for immunofluorescent staining in flow cytometry.

Conclusion

Both AF 555 and Alexa Fluor 546 are excellent choices for flow cytometry, offering high photostability and brightness. The decision between the two will largely depend on the specific requirements of the experiment. For the detection of low-abundance targets where maximal brightness is crucial, Alexa Fluor 546 is the preferred option. For multicolor experiments where minimizing potential photobleaching during long acquisition times is a priority, AF 555 may be a more suitable choice. Careful consideration of the available laser lines and filter sets on the flow cytometer is also essential for optimal performance.

References

A Head-to-Head Battle of Photostability: AF 555 vs. Cy3 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of the photostability of two widely used orange-fluorescent dyes: Alexa Fluor 555 (AF 555) and Cyanine3 (Cy3). The evidence presented underscores the superior photostability of AF 555, a critical factor for demanding imaging applications.

When it comes to fluorescence microscopy, the ability of a fluorophore to withstand intense and prolonged illumination without significant degradation—a property known as photostability—is crucial. Photobleaching, the irreversible loss of fluorescence, can lead to diminished signal-to-noise ratios, inaccurate quantitative analysis, and the inability to perform long-term imaging studies. This comparison guide delves into the quantitative data and experimental methodologies that highlight the differences in photostability between AF 555 and Cy3.

Quantitative Photostability Comparison

Numerous studies have demonstrated that Alexa Fluor 555 is significantly more resistant to photobleaching than its cyanine counterpart, Cy3.[1][2] This increased photostability allows for longer exposure times and more robust signal acquisition, which is particularly advantageous for imaging low-abundance targets or conducting time-lapse experiments.

A key performance indicator is the fluorescence quantum yield, which represents the efficiency of converting absorbed light into emitted fluorescence. While a higher quantum yield often correlates with a brighter signal, it does not solely dictate photostability. The inherent chemical structure of the dye plays a more significant role in its resistance to photodegradation.

PropertyAlexa Fluor 555Cy3
Excitation Maximum ~555 nm~550 nm
Emission Maximum ~565 nm[3]~570 nm
Fluorescence Quantum Yield 0.10[4][5]~0.24[6]
Fluorescence Lifetime ~0.3 ns[5]~0.3 ns[7]
Relative Photostability HigherLower

Note: The photophysical properties of dyes can be influenced by their local environment, including the solvent and conjugation to biomolecules.

Experimental Evidence of Superior Photostability

Direct comparative experiments provide compelling evidence of AF 555's enhanced photostability. In one study, after 95 seconds of continuous illumination, a solution of Cy3 retained approximately 75% of its initial fluorescence. In contrast, under the same conditions, Alexa Fluor 555 maintained almost 90% of its fluorescence, showcasing its superior resilience to photobleaching.

The photobleaching mechanism of Cy3 is understood to involve two primary pathways: photooxidation due to the formation of singlet oxygen and a thermally activated structural rearrangement of the dye molecule in its excited state. While oxygen scavenging systems can mitigate photooxidation, the inherent structural instability of Cy3 remains a limiting factor. The chemical structure of Alexa Fluor dyes, which are sulfonated rhodamine derivatives, is specifically engineered for increased brightness and photostability.

Experimental Protocols

To enable researchers to conduct their own comparative photostability studies, a generalized experimental protocol for measuring photobleaching half-life using fluorescence microscopy is provided below. The photobleaching half-life (t₁/₂) is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Measurement of Photobleaching Half-Life

I. Materials and Equipment:

  • Fluorescent dye solutions (AF 555 and Cy3) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

II. Procedure:

  • Sample Preparation:

    • Prepare solutions of AF 555 and Cy3 at identical concentrations in the same buffer.

    • To minimize diffusion, immobilize the dyes by creating a thin film of the dye solution on a microscope slide and allowing it to air dry, or by embedding the dyes in a polymer matrix such as polyacrylamide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize to ensure consistent illumination intensity.

    • Select the appropriate filter set for the dyes (a standard TRITC or Cy3 filter set is suitable for both).

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the exact same illumination intensity for both dyes to ensure a fair comparison.

  • Image Acquisition:

    • Acquire an initial image at time zero (t=0).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image sequence in the image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of an area with no dye and subtracting this value from the ROI measurements for each time point.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This represents the photobleaching half-life (t₁/₂).

Visualizing Experimental and Application Workflows

To further aid in the understanding of the experimental process and a common application for these dyes, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (AF 555 & Cy3) immobilize Immobilize Dyes on Slide prep_dye->immobilize stabilize Stabilize Light Source focus Focus on Sample stabilize->focus acq_initial Acquire Initial Image (t=0) illuminate Continuous Illumination acq_initial->illuminate acq_timelapse Acquire Time-Lapse Series illuminate->acq_timelapse measure Measure ROI Intensity normalize Normalize Intensity measure->normalize plot Plot Intensity vs. Time normalize->plot calculate Calculate Half-Life (t½) plot->calculate

Experimental workflow for photostability assessment.

immunofluorescence_workflow cluster_cell_prep Cell Preparation cluster_ab_incubation Antibody Incubation cluster_final_steps Final Steps fixation Fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (with AF 555 or Cy3 conjugate) wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain (e.g., DAPI) mounting Mounting counterstain->mounting imaging Fluorescence Imaging mounting->imaging

Indirect immunofluorescence experimental workflow.

References

A Comparative Guide to the Quantum Yield of AF 555 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. The quantum yield (Φ), which represents the efficiency of a fluorophore in converting absorbed light into emitted light, is a key parameter in this selection process. A higher quantum yield contributes to a brighter signal, enhancing sensitivity in various applications such as immunofluorescence, flow cytometry, and high-resolution microscopy. This guide provides an objective comparison of the quantum yield of Alexa Fluor 555 with other commonly used fluorescent dyes in a similar spectral range, supported by experimental data and protocols.

Quantitative Comparison of Fluorescent Dyes

The following table summarizes the key photophysical properties of Alexa Fluor 555 and its spectral counterparts. It is important to note that the quantum yield can be highly dependent on the solvent and local environment.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Alexa Fluor 555 ~555~565~0.1 in aqueous buffer[1]
Cy3 (Cyanine-3) ~550~5700.15 in PBS[2], can be lower (~0.04) in aqueous solutions[3][4]
Janelia Fluor 549 5495710.88[5]
Rhodamine B ~543~5700.70 in ethanol[6], 0.31 in water[7]

Note: Quantum yield values can vary based on the specific conjugate, solvent, and measurement conditions.

Experimental Protocol for Determining Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[8][9][10] This protocol outlines the key steps for this measurement.

1. Materials and Instrumentation:

  • Spectrofluorometer: Capable of measuring corrected emission spectra.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

  • Fluorescence Standard: A well-characterized dye with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95).[11]

  • Sample (Unknown): The fluorescent dye for which the quantum yield is to be determined.

  • Solvent: High-purity solvent in which both the standard and the sample are soluble and stable. The same solvent should be used for both to simplify calculations.[12]

2. Solution Preparation:

  • Prepare a stock solution of the standard and the unknown sample in the chosen solvent.

  • From the stock solutions, prepare a series of dilutions for both the standard and the unknown, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.[9] This is crucial to avoid inner filter effects where the sample reabsorbs the emitted light.[13][14]

3. Spectral Measurements:

  • Absorbance Spectra: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the unknown at the chosen excitation wavelength.

  • Fluorescence Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the standard and the unknown samples.

    • Record the fluorescence emission spectrum for each dilution of the standard and the unknown. Ensure that the instrument settings (e.g., slit widths) remain constant throughout all measurements.[14]

4. Data Analysis and Calculation:

  • Integrate Fluorescence Intensity: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Data: For both the standard and the unknown, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine Gradients: The resulting plots should be linear. Determine the gradient (slope) of the line for both the standard (Grad_std) and the unknown sample (Grad_sample).

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation[9][10]:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample is the gradient from the plot for the sample.

    • Grad_std is the gradient from the plot for the standard.

    • n_sample is the refractive index of the sample's solvent.

    • n_std is the refractive index of the standard's solvent. (If the same solvent is used, this term cancels out).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the relative quantum yield determination.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis cluster_calc 4. Calculation prep_standard Prepare Standard Solutions (Known Φ) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_standard->abs_measure prep_sample Prepare Sample Solutions (Unknown Φ) prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradients (Slopes) plot->gradient calc_qy Calculate Quantum Yield of Sample gradient->calc_qy

Caption: Workflow for determining relative fluorescence quantum yield.

Summary and Conclusion

Alexa Fluor 555 is a widely used fluorescent dye, but its quantum yield in aqueous buffers is modest compared to some other dyes in the same spectral range.[1] For instance, Janelia Fluor 549 exhibits a significantly higher quantum yield, making it an excellent choice for applications requiring maximum brightness.[5] Cy3, a spectrally similar dye to Alexa Fluor 555, has a reported quantum yield that can vary, and it is known to be sensitive to its environment and conjugation state.[2][3][4][15] Rhodamine B is a classic dye with a high quantum yield in organic solvents like ethanol, but its performance is reduced in aqueous solutions.[6][7]

Ultimately, the choice of a fluorescent dye depends on the specific experimental requirements. While Alexa Fluor 555 offers a good balance of properties and is a reliable performer, researchers should consider alternatives like Janelia Fluor 549 when the highest possible quantum yield is the primary concern. The provided experimental protocol offers a standardized method for researchers to verify and compare the quantum yields of different fluorophores in their specific experimental context.

References

A Head-to-Head Comparison of AF 555 and Other Fluorophores for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of super-resolution microscopy, the choice of fluorophore is a critical determinant of experimental success. This guide provides an in-depth comparison of the performance of AF 555 against popular alternatives—Alexa Fluor 568, Cy3B, and ATTO 565—in key super-resolution techniques such as stochastic optical reconstruction microscopy (STORM) and stimulated emission depletion (STED) microscopy. The information presented here is supported by experimental data to facilitate an informed decision for your specific research needs.

Performance Overview in Super-Resolution Microscopy

Super-resolution microscopy techniques place stringent demands on the photophysical properties of fluorescent probes. For localization-based methods like STORM, key parameters include high photon output per switching event, a low on-off duty cycle, and high photostability. For STED microscopy, photostability and a high stimulated emission cross-section are paramount.

AF 555 has emerged as a strong candidate for super-resolution applications, particularly in the red spectral range. It is recognized as an exceptional dye for dSTORM, lauded for its high number of photons per switching cycle.[1] While AF 555 is a robust performer, Cy3B is often considered the gold standard for dSTORM in the red range.[1] For STED microscopy, AF 555 is deemed a suitable, though not always the top-performing, option.[2][3]

Alternatives such as Alexa Fluor 568 are considered good dyes for dSTORM, though AF 555 is often recommended over it.[1] ATTO 565 is another strong contender, known for its high fluorescence quantum yield and photostability, making it well-suited for single-molecule detection and high-resolution microscopy techniques including PALM, dSTORM, and STED.[4]

Quantitative Photophysical Properties

A direct comparison of the key photophysical properties of these dyes is essential for selecting the optimal probe. The following table summarizes the available quantitative data for AF 555 and its alternatives. It is important to note that these values can be influenced by the experimental environment, such as the choice of imaging buffer.

PropertyAF 555Alexa Fluor 568Cy3BATTO 565
Excitation Max (nm) 555578559564
Emission Max (nm) 565 - 580603570590
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~150,000~91,000~130,000~120,000
Quantum Yield ~0.10[5]~0.69[6]High~0.90[7][8][9]
Photons per Switching Event (dSTORM) High (~2500)[10]GoodHighHigh
Photostability High[11][12]High[13][14]High[15][16][17][18][19]High[4][8][9][20]

Experimental Protocols and Considerations

The performance of a fluorophore in super-resolution microscopy is intrinsically linked to the experimental protocol, particularly the composition of the imaging buffer for dSTORM and the laser parameters for STED.

dSTORM Imaging Protocol

A typical dSTORM experiment involves immunolabeling the target structure, followed by imaging in a specialized buffer that promotes the photoswitching of the fluorophore.

1. Immunostaining:

  • Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells if targeting intracellular structures (e.g., with 0.1% Triton X-100).

  • Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

  • Incubate with primary antibody against the target of interest.

  • Wash and incubate with a secondary antibody conjugated to the desired fluorophore (e.g., AF 555). A low degree of labeling (DOL) of 2-4 on the secondary antibody is often optimal.[21]

2. dSTORM Imaging Buffer: A common dSTORM buffer formulation includes an oxygen scavenging system and a thiol to facilitate photoswitching. A standard buffer may contain:

  • Glucose Oxidase

  • Catalase

  • Glucose

  • A thiol such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA).[1][21]

  • The choice of thiol can influence the blinking properties of the dye.

3. Image Acquisition:

  • Use a high-power laser (e.g., 532 nm or 561 nm) to excite the fluorophore and induce blinking.

  • Acquire a time series of thousands of images, capturing the stochastic activation of individual fluorophore molecules.

  • Reconstruct the final super-resolved image from the localized positions of the blinking fluorophores.

STED Microscopy Protocol

STED microscopy achieves super-resolution by depleting fluorescence in the periphery of the excitation spot, effectively narrowing the point spread function.

1. Sample Preparation:

  • Sample preparation for STED is similar to standard immunofluorescence. It is crucial to use a mounting medium with a refractive index that matches the immersion liquid of the objective lens (typically 1.518 for oil immersion objectives).[22]

  • Higher antibody concentrations (2 to 5-fold higher than for conventional microscopy) are often recommended to ensure optimal labeling density for STED imaging.

2. STED Imaging Parameters:

  • A STED microscope utilizes two lasers: an excitation laser and a doughnut-shaped depletion (STED) laser.

  • For AF 555, an excitation laser around 555 nm would be used, and a depletion laser at a longer wavelength (e.g., 660 nm) is required.[22][23][24]

  • The power of the STED laser is a critical parameter that directly influences the achievable resolution. Higher STED laser power results in better resolution but can also lead to increased photobleaching.

Visualizing Experimental Workflows

To better understand the experimental processes, the following diagrams illustrate the general workflows for dSTORM and STED microscopy.

dSTORM_Workflow cluster_sample_prep Sample Preparation cluster_imaging dSTORM Imaging Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (AF 555 conjugated) PrimaryAb->SecondaryAb Buffer Imaging in dSTORM Buffer SecondaryAb->Buffer Mount Sample Acquisition Image Acquisition (Time Series) Buffer->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction STED_Workflow cluster_sample_prep Sample Preparation cluster_imaging STED Imaging Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Higher Concentration) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (AF 555 conjugated) PrimaryAb->SecondaryAb Mounting Mounting in Refractive Index Matched Medium SecondaryAb->Mounting LaserAlignment Excitation & STED Laser Alignment Mounting->LaserAlignment Place on Microscope ImageScan Raster Scanning LaserAlignment->ImageScan DataCollection Data Collection ImageScan->DataCollection

References

A Comparative Guide to Evaluating the Degree of Labeling of AF555 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, accurately determining the degree of labeling (DOL) is a critical step to ensure experimental consistency and optimal performance. The DOL, the average number of dye molecules conjugated to a protein, directly impacts the brightness and potential for self-quenching of the conjugate. This guide provides a comprehensive comparison of Alexa Fluor™ 555 (AF555) with two common alternatives, Cyanine3 (Cy3) and DyLight™ 550, and includes detailed protocols for evaluating the degree of labeling.

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye for protein conjugation is a crucial decision that affects the outcome of downstream applications. AF555, Cy3, and DyLight 550 are all popular choices with similar spectral properties, making them largely interchangeable in terms of instrumentation. However, their performance characteristics can differ.

AF555 conjugates are often reported to be brighter and more photostable than their Cy3 counterparts.[1][2] This is particularly evident at higher degrees of labeling, where Cy3 can exhibit significant self-quenching, leading to a decrease in fluorescence intensity.[2][3] DyLight 550 is another alternative that offers high fluorescence intensity and photostability. The choice between these dyes may depend on the specific application, the protein being labeled, and the desired degree of labeling.

Quantitative Data Summary

The following table summarizes the key spectroscopic properties of AF555, Cy3, and DyLight 550 necessary for calculating the degree of labeling.

ParameterAlexa Fluor™ 555Cyanine3 (Cy3)DyLight™ 550
Excitation Maximum (λmax) ~555 nm~550 nm~562 nm
Emission Maximum (λem) ~565 nm~570 nm~576 nm
Molar Extinction Coefficient (ε) at λmax 150,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹150,000 cm⁻¹M⁻¹
280 nm Correction Factor (CF₂₈₀) 0.080.080.081

Experimental Protocol: Determining the Degree of Labeling

The most common method for determining the DOL of fluorescently labeled proteins is through UV-Visible spectrophotometry. This protocol outlines the steps for labeling a protein with an amine-reactive succinimidyl ester dye and subsequently calculating the DOL.

Materials:
  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Amine-reactive fluorescent dye (AF555, Cy3, or DyLight 550 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3-9.0

  • Purification column (e.g., gel filtration or dialysis cassette)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Labeling Procedure:
  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS before labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester dye to warm to room temperature before opening.

    • Dissolve the dye in DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the dye stock solution to the stirring protein solution. A 10-20 fold molar excess of dye to protein is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis against PBS. The first colored band to elute from the column is the labeled protein.

Calculation of the Degree of Labeling:
  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (Amax).

    • If the absorbance is greater than 2.0, dilute the sample with a known volume of PBS and re-measure. Remember to account for this dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL): The DOL is calculated using the following formula:

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of the dye at its λmax.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in Bicarbonate Buffer) conjugation Conjugation Reaction (1 hour, room temperature) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (10 mg/mL in DMF/DMSO) dye_prep->conjugation purification Purify Conjugate (Gel Filtration or Dialysis) conjugation->purification measurement Measure Absorbance (A₂₈₀ and Amax) purification->measurement calculation Calculate DOL measurement->calculation

References

A Comprehensive Guide to the Long-Term Stability of Alexa Fluor 555 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent labels for proteins is critical for generating reliable and reproducible data. This guide provides an in-depth comparison of the long-term stability and performance of Alexa Fluor 555 (AF 555) labeled proteins against other common fluorescent dyes. This guide is designed to help you make informed decisions for your experimental needs by providing supporting data, detailed experimental protocols, and clear visual aids.

Key Performance Characteristics

Alexa Fluor 555 is a bright and photostable fluorescent dye with excitation and emission maxima at approximately 555 nm and 565 nm, respectively.[1] It is a popular choice for a wide range of applications, including immunofluorescence, flow cytometry, and microscopy. The key advantages of the Alexa Fluor dye series include high fluorescence quantum yields, photostability, and pH insensitivity over a wide range.[1][2]

Brightness and Photostability:

Alexa Fluor 555 conjugates are typically brighter and significantly more photostable than spectrally similar dyes like Cy3.[3][4][5] This is due in part to a high molar extinction coefficient and a resistance to self-quenching, even at high degrees of labeling.[6][7] In contrast, Cy dyes can exhibit the formation of dye aggregates on proteins, which diminishes the fluorescence of the conjugate.[8] One study demonstrated that after 95 seconds of continuous illumination, AF 555 retained almost 90% of its fluorescence, while Cy3 retained only about 75%.[5]

Long-Term Storage Stability:

Proper storage is crucial for maintaining the fluorescence intensity of labeled proteins. For many fluorescently labeled antibodies, storage at 4°C is suitable for short-term use (up to a few weeks), while freezing at -20°C or -80°C in small aliquots is recommended for long-term storage to prevent degradation and damage from freeze-thaw cycles.[9][10] It is also crucial to protect fluorescent conjugates from light to prevent photobleaching.[2][10]

Comparative Performance Data

The following tables summarize the key performance characteristics of Alexa Fluor 555 in comparison to other commonly used fluorescent dyes in the same spectral region.

Table 1: Spectral and Photophysical Properties of Alexa Fluor 555 and Alternatives

PropertyAlexa Fluor 555Cy3DyLight 550
Excitation Max (nm) ~555~555~562
Emission Max (nm) ~565~570~576
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~155,000[1]~150,000[5]~150,000
Quantum Yield ~0.10[12][13]~0.15 - 0.31[5]Not widely reported
Photostability Excellent[3][5][14]Good[5]Good
pH Sensitivity Insensitive (pH 4-10)[2]Insensitive (pH 4-10)[5]Not widely reported

Table 2: Qualitative Long-Term Storage Stability of Labeled Antibodies

Storage ConditionExpected StabilityKey Considerations
4°C (Short-term) Weeks to months[9][10]Protect from light. Avoid microbial contamination.
-20°C (Long-term) Months to years[9][10]Aliquot to avoid freeze-thaw cycles. Use of cryoprotectants like glycerol is recommended.
Lyophilized Years[6]Store at 4°C or -20°C. Reconstituted antibody stability varies.

Note: The stability of a labeled protein is dependent on both the dye and the protein itself. The values presented are based on available data and manufacturer recommendations and should be used as a guideline.

Experimental Protocols

Protocol 1: General Antibody Labeling with NHS-Ester Dyes

This protocol outlines the general procedure for conjugating an amine-reactive dye like Alexa Fluor 555 NHS-ester to an antibody.

Materials:

  • Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • Alexa Fluor 555 NHS-ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the antibody solution at a concentration of 1-5 mg/mL in a buffer free of primary amines, such as PBS, at pH 7.2-8.0.

  • Allow the vial of Alexa Fluor 555 NHS-ester to warm to room temperature before opening.

  • Prepare a stock solution of the reactive dye in anhydrous DMSO or DMF.

  • Add the reactive dye solution to the antibody solution while gently stirring. The molar ratio of dye to protein may need to be optimized for your specific application.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled antibody from the unreacted dye using a desalting column.

  • Store the purified labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.

Protocol 2: Assessing Photostability of Labeled Proteins

This protocol provides a method to compare the photobleaching rates of different fluorescently labeled proteins.

Materials:

  • Solutions of fluorescently labeled proteins at equal molar concentrations in PBS.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

  • A sensitive camera and image analysis software.

  • Sample holder (e.g., glass-bottom dish).

Procedure:

  • Place equal concentrations of the labeled protein solutions into the sample holder.

  • Focus on the sample and adjust the illumination intensity to a level typical for your experiments.

  • Begin continuous illumination and acquire images at set time intervals (e.g., every 10 seconds) for a total duration of several minutes.

  • Measure the mean fluorescence intensity of a defined region of interest for each time point using image analysis software.

  • Normalize the initial fluorescence intensity of each sample to 100%.

  • Plot the normalized fluorescence intensity against time to visualize and compare the photobleaching rates.

Visualizations

Experimental Workflow for Protein Labeling and Purification

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification A Prepare Antibody in Amine-Free Buffer C Mix Antibody and Dye A->C B Prepare Dye Stock Solution B->C D Incubate at RT (1 hour, protected from light) C->D E Apply to Desalting Column D->E F Collect Labeled Protein Fraction E->F

Caption: Workflow for labeling proteins with amine-reactive dyes.

Logical Relationship of Factors Affecting Labeled Protein Stability

G A Labeled Protein Stability B Storage Temperature A->B influences C Light Exposure A->C influences D Freeze-Thaw Cycles A->D influences E Buffer Composition A->E influences

Caption: Key factors influencing the long-term stability of labeled proteins.

References

AF 555 Dye Performance in Different Mounting Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing immunofluorescence and other fluorescence microscopy techniques, the choice of mounting medium is a critical factor that can significantly impact the brightness and stability of the fluorescent signal. This guide provides a comparative analysis of the performance of Alexa Fluor 555 (AF 555) dye, a bright and photostable orange-fluorescent dye, in various commonly used mounting media. The data presented here is intended to help researchers, scientists, and drug development professionals select the optimal mounting medium for their specific experimental needs.

Quantitative Performance of AF 555 and Other Fluorophores in Various Mounting Media

The selection of a mounting medium can influence the initial brightness and the photostability of a fluorophore. The following table summarizes the performance of various fluorophores, including those spectrally similar to AF 555, in different commercial and homemade mounting media. Performance is indicated by resistance to photobleaching, where a higher rating signifies greater signal stability under illumination.

Mounting MediumManufacturerRefractive Index (RI)Base CompoundFluorophore Compatibility / Performance
ProLong Glass Thermo Fisher Scientific~1.52 (cured)CuringExcellent ("+++") for Alexa Fluor 488, 568, 594, 647 [1]
ProLong Diamond Thermo Fisher Scientific~1.47 (cured)CuringExcellent ("+++") for Alexa Fluor 488, 568, 594, 647 [1][2]
ProLong Gold Thermo Fisher Scientific~1.46 (cured)CuringGood ("++") for Alexa Fluor 488, 568, 594, 647 [1][2]
Vectashield H-1000 Vector Laboratories1.454Glycerol-basedCompatible with Alexa Fluor 488, 594, Cy3, Cy5.[3] Note: May quench some far-red dyes like Alexa Fluor 647.[4]
CFM-3 Citifluor Ltd.1.518Glycerol-basedCompatible with DAPI, Hoechst, Alexa and Cyanine dyes.[3]
Homemade Glycerol/PBS with Antifade N/A~1.44 - 1.47Glycerol/PBSGood for many common fluorophores. Performance depends on the antifade agent used (e.g., n-propyl gallate, PPD).[5][6]

Performance Rating Key (based on manufacturer's data for ProLong mountants[1][2]):

  • +++ : ≥80% signal intensity remaining after repeated scans.

  • ++ : 80-90% remaining signal intensity.

  • + : 60-80% remaining signal intensity.

Alternatives and Considerations

Alexa Fluor 555 is spectrally similar to other dyes like Cy3 and TRITC.[7] It is known for its high quantum yield and photostability.[7] Studies have shown that AF 555 conjugates are typically brighter and more photostable than Cy3 conjugates.[8][9][10] When selecting a mounting medium, it is crucial to consider its compatibility with the specific fluorophore being used. For instance, some antifade reagents like p-Phenylenediamine (PPD) can react with and diminish the fluorescence of cyanine dyes.[11]

Experimental Workflow and Protocols

A typical immunofluorescence workflow involves cell/tissue preparation, fixation, permeabilization, antibody incubation, and finally, mounting for imaging. The choice of mounting medium is the final, critical step that preserves the fluorescent signal for analysis.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Sample Cells or Tissue Sections Fixation Fixation (e.g., 4% Paraformaldehyde) Sample->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (with AF 555 conjugate) PrimaryAb->SecondaryAb Mounting Mounting (e.g., ProLong Gold Antifade) SecondaryAb->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A generalized workflow for an indirect immunofluorescence experiment.
Detailed Experimental Protocol: Immunofluorescence Staining and Mounting

This protocol provides a general guideline for immunofluorescence staining of cultured cells using an AF 555-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum in PBS

  • Primary Antibody (specific to the target protein)

  • AF 555-conjugated Secondary Antibody (e.g., Goat anti-Mouse IgG, Alexa Fluor 555)

  • Mounting Medium (e.g., ProLong Gold Antifade Mountant)

  • Microscope slides

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile glass coverslips in a petri dish and grow to the desired confluency.

    • Aspirate the culture medium and rinse the cells briefly with PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[12]

    • Aspirate the fixative and rinse the coverslips three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Rinse three times with PBS.

    • Block non-specific antibody binding by incubating the coverslips in Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[13]

  • Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Aspirate the blocking solution and apply the diluted primary antibody to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.[12]

    • The following day, wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the AF 555-conjugated secondary antibody in the blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.[13]

    • Wash the coverslips three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully remove the final PBS wash.

    • Place a drop of mounting medium (e.g., ProLong Gold) onto a clean microscope slide.

    • Gently invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Allow the mounting medium to cure as per the manufacturer's instructions (e.g., overnight at room temperature for ProLong Gold).[13]

    • Seal the edges of the coverslip with nail polish for long-term storage.

    • Store slides flat at 4°C, protected from light.[13]

Logical Relationships in Mounting Media Selection

The choice of mounting medium is not arbitrary and depends on several interconnected factors related to the experimental setup and goals.

Mounting_Media_Considerations cluster_experiment Experimental Factors cluster_media Mounting Media Properties Fluorophore Fluorophore (e.g., AF 555) Antifade Antifade Properties Fluorophore->Antifade Compatibility Microscope Microscope Objective (Oil, Water, Glycerol) RI Refractive Index (RI) Microscope->RI RI Matching Storage Storage Duration (Short vs. Long-term) Curing Curing vs. Non-Curing Storage->Curing Stability Choice Optimal Mounting Medium Choice RI->Choice Antifade->Choice Curing->Choice

Caption: Key factors influencing the selection of an appropriate mounting medium.

References

A Head-to-Head Battle of the Orange Fluorophores: A Cost-Benefit Analysis of Alexa Fluor™ 555 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences, the selection of the appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. In the popular orange-red spectral region, Alexa Fluor™ 555 has emerged as a widely used and high-performing option. This guide provides a comprehensive cost-benefit analysis of Alexa Fluor™ 555 against its spectrally similar competitors, including Cy®3, TRITC, iFluor™ 555, and DyLight™ 555. By examining key performance metrics, cost, and providing detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific applications.

Performance Metrics: Brightness, Photostability, and Spectral Properties

The ideal fluorescent dye for imaging and flow cytometry applications should exhibit high brightness, exceptional photostability, and spectral characteristics that are well-matched to the available instrumentation. Brightness is a function of both the molar extinction coefficient (a measure of how efficiently the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to fading or photobleaching upon exposure to excitation light, a crucial factor for experiments requiring long acquisition times.

Alexa Fluor™ 555 is consistently reported to be significantly brighter and more photostable than its traditional counterparts, Cy3 and TRITC.[1][2][3] This enhanced performance allows for the detection of low-abundance targets and provides a wider window for image capture.[4] While newer competitors like iFluor™ 555 and DyLight™ 555 are marketed as high-performance alternatives with comparable or superior brightness and photostability to Alexa Fluor™ 555, direct, independent comparative studies are less common.[5][6][7][8]

Below is a table summarizing the key quantitative data for Alexa Fluor™ 555 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Cost (per mg of NHS ester)
Alexa Fluor™ 555 555565~155,000~0.10
Cy®3 550 - 554568 - 570~150,000~0.15 - 0.31
TRITC ~550~573~95,000~0.28$
iFluor™ 555 ~557~570~100,000~0.64
$
DyLight™ 550 562576~150,000High (not specified)
$

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state. Relative cost is an approximation based on publicly available list prices for amine-reactive NHS ester forms and may vary between suppliers and over time.

Cost-Benefit Analysis

From a cost perspective, TRITC is the most economical option, making it a suitable choice for routine applications where high sensitivity and photostability are not paramount.

Cy®3 represents a mid-range option, offering a good balance of performance and cost. It has been a workhorse in fluorescence microscopy for many years and a large body of literature exists for its use.

Alexa Fluor™ 555 , iFluor™ 555 , and DyLight™ 550 fall into the premium category. The higher cost of Alexa Fluor™ 555 is often justified by its exceptional brightness and photostability, which can lead to higher quality data, especially in demanding applications like single-molecule imaging or long-term live-cell imaging.[1][2][9] The ability to use lower antibody concentrations due to the dye's brightness can also partially offset the higher initial cost.

iFluor™ 555 and DyLight™ 550 are positioned as direct competitors to Alexa Fluor™ 555, often at a slightly lower price point. They claim to offer similar or even superior performance in terms of brightness and photostability, making them attractive alternatives for researchers seeking high performance with a more moderate budget.[5][6][7][8]

Experimental Protocols

The following is a detailed protocol for a typical indirect immunofluorescence staining experiment, which can be adapted for use with any of the compared fluorescent dyes conjugated to a secondary antibody.

Indirect Immunofluorescence Staining Protocol

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorescently Labeled Secondary Antibody (e.g., Goat anti-Mouse IgG conjugated with Alexa Fluor™ 555)

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on sterile glass coverslips in a petri dish.

    • Gently wash the cells three times with PBS.

    • Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody to its optimal concentration in Blocking Buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow to dry.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and counterstain.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the indirect immunofluorescence protocol.

Immunofluorescence_Workflow cluster_Preparation Sample Preparation cluster_Staining Antibody Staining cluster_Finalization Imaging Preparation Start Start with Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fix Fixation (e.g., 4% PFA) Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilization (e.g., 0.1% Triton X-100) Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Block Blocking (e.g., 1% BSA) Wash3->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash4 Wash with PBS PrimaryAb->Wash4 SecondaryAb Incubate with Fluorescent Secondary Antibody Wash4->SecondaryAb Wash5 Wash with PBS SecondaryAb->Wash5 Counterstain Counterstain (e.g., DAPI) Wash5->Counterstain Wash6 Wash with PBS Counterstain->Wash6 Mount Mount with Antifade Medium Wash6->Mount Image Fluorescence Microscopy Mount->Image

Caption: Workflow for Indirect Immunofluorescence Staining.

Conclusion

The choice between Alexa Fluor™ 555 and its alternatives ultimately depends on the specific requirements of the experiment and budgetary constraints. For routine applications, the cost-effectiveness of TRITC and Cy®3 makes them viable options. However, for demanding applications that require high sensitivity, robust photostability, and superior image quality, the premium performance of Alexa Fluor™ 555, iFluor™ 555, and DyLight™ 550 is a worthwhile investment. Researchers are encouraged to consider the total cost of an experiment, including the potential for failed experiments or the need for higher antibody concentrations with less bright dyes, when making their selection. As the market for fluorescent dyes continues to evolve, it is essential for researchers to stay informed about the latest developments to optimize their experimental design and data quality.

References

AF 555 Dye: A Comparative Guide to Ensuring Lot-to-Lot Consistency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fluorescence-based assays, the reliability and reproducibility of experimental results are paramount. Fluorescent dyes, such as AF 555, are fundamental tools in a vast array of applications, from cellular imaging to flow cytometry. However, a critical factor that is often overlooked is the potential for lot-to-lot variability in these reagents. This guide provides a comprehensive comparison of key performance parameters for AF 555 dye, outlines detailed experimental protocols for lot-to-lot variability testing, and offers a framework for ensuring the consistency of your research.

The Critical Impact of Lot-to-Lot Variability

Fluorescent dyes are complex organic molecules, and their synthesis can be subject to minor variations between manufacturing batches. These subtle differences can lead to significant alterations in the dye's performance, manifesting as changes in brightness, spectral characteristics, and staining efficiency. For researchers, particularly those in drug development and other regulated fields, such inconsistencies can lead to erroneous data, failed experiments, and a lack of reproducibility, ultimately hindering scientific progress and increasing costs.

Key Performance Parameters for Comparison

To ensure the consistent performance of AF 555 dye across different lots, a series of quantitative assessments should be performed. The following table summarizes the critical parameters and provides a hypothetical comparison between three different lots of AF 555 NHS Ester.

ParameterLot ALot BLot CAcceptance Criteria
Spectral Characteristics
Absorption Maximum (λabs)555 nm556 nm554 nm555 nm ± 2 nm
Emission Maximum (λem)565 nm567 nm564 nm565 nm ± 3 nm
Molar Extinction Coefficient (ε)150,000 cm-1M-1148,500 cm-1M-1152,000 cm-1M-1> 145,000 cm-1M-1
Photophysical Properties
Quantum Yield (Φ)0.100.090.11> 0.09
Relative Brightness (ε x Φ)15,00013,36516,720> 13,000
Functional Performance (Flow Cytometry)
Staining Index125110130> 100
Percent Positive Cells98.5%98.2%98.8%> 98%

This data is illustrative and intended to represent a typical lot-to-lot comparison.

Detailed Experimental Protocols

To obtain the quantitative data presented above, the following experimental protocols should be followed.

Spectral Characterization

Objective: To determine the absorption and emission maxima, and the molar extinction coefficient of each dye lot.

Methodology:

  • Sample Preparation: Prepare a stock solution of each AF 555 NHS Ester lot in anhydrous dimethylformamide (DMF) at a concentration of 1 mg/mL. From the stock solution, prepare a dilution series in phosphate-buffered saline (PBS), pH 7.4.

  • Absorbance Measurement: Using a UV-Visible spectrophotometer, measure the absorbance spectrum of each dilution from 400 nm to 700 nm. The absorbance maximum (λabs) is the wavelength with the highest absorbance.

  • Molar Extinction Coefficient Calculation: Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) from the absorbance at λabs of a known concentration (c) in a cuvette with a known path length (l).

  • Emission Measurement: Using a spectrofluorometer, excite the diluted dye solutions at their respective λabs and measure the emission spectrum. The emission maximum (λem) is the wavelength with the highest fluorescence intensity.

Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of each dye lot relative to a known standard.

Methodology:

  • Reference Standard: Use a well-characterized fluorescent dye with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95) as a reference.

  • Absorbance Matching: Prepare solutions of the reference standard and each AF 555 lot with matched absorbance values (typically < 0.1) at the excitation wavelength of the reference.

  • Fluorescence Measurement: Measure the integrated fluorescence intensity of both the reference and the sample solutions across their entire emission spectra.

  • Calculation: Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Photostability Assessment

Objective: To evaluate the rate of photobleaching for each dye lot.

Methodology:

  • Sample Preparation: Prepare slides of fluorescently labeled cells or beads for each AF 555 lot.

  • Image Acquisition: Using a fluorescence microscope, acquire an initial image (t=0) of a defined region of interest.

  • Continuous Illumination: Continuously illuminate the sample with a constant excitation light intensity.

  • Time-Lapse Imaging: Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

  • Data Analysis: Measure the mean fluorescence intensity of the region of interest in each image over time. Plot the normalized fluorescence intensity against time and fit the data to an exponential decay curve to determine the photobleaching rate constant.

Staining Efficiency in a Biological Application (Flow Cytometry)

Objective: To compare the performance of each dye lot in a cell-based staining assay.

Methodology:

  • Cell Preparation: Use a consistent cell line (e.g., Jurkat cells) and a well-characterized primary antibody-AF 555 conjugate for a known surface marker (e.g., CD3).

  • Staining: Stain aliquots of cells with the same concentration of antibody conjugated with each lot of AF 555 dye according to a standardized protocol. Include an unstained control.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer using consistent instrument settings for all samples.

  • Data Analysis:

    • Staining Index Calculation: The staining index is a measure of the separation between the positive and negative populations and is calculated as: (Median Fluorescence Intensity of Positive Population - Median Fluorescence Intensity of Negative Population) / (2 * Standard Deviation of Negative Population)

    • Percent Positive Cells: Gate the cell populations to determine the percentage of cells that are positively stained.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for AF 555 dye lot-to-lot variability testing and the logical relationship between the different experimental stages.

experimental_workflow cluster_procurement Procurement & Preparation cluster_characterization Physicochemical Characterization cluster_functional Functional Testing cluster_analysis Data Analysis & Decision dye_lots Receive New AF 555 Dye Lots prepare_solutions Prepare Stock & Working Solutions dye_lots->prepare_solutions spectral Spectral Analysis (Absorbance & Emission) prepare_solutions->spectral quantum_yield Quantum Yield Determination prepare_solutions->quantum_yield photostability Photostability Assessment prepare_solutions->photostability conjugation Antibody Conjugation prepare_solutions->conjugation data_comparison Compare Data to Acceptance Criteria spectral->data_comparison quantum_yield->data_comparison photostability->data_comparison flow_cytometry Flow Cytometry Staining conjugation->flow_cytometry flow_cytometry->data_comparison decision Accept or Reject Lot data_comparison->decision

Caption: Experimental workflow for AF 555 dye lot-to-lot variability testing.

logical_relationship cluster_input Inputs cluster_process Testing Process cluster_output Outputs cluster_decision Decision new_lot New AF 555 Dye Lot physicochemical Physicochemical Testing new_lot->physicochemical functional Functional Assay new_lot->functional reference_lot Reference/Previous Lot reference_lot->physicochemical reference_lot->functional acceptance_criteria Pre-defined Acceptance Criteria decision_node Does New Lot Meet Acceptance Criteria? acceptance_criteria->decision_node lot_data New Lot Performance Data physicochemical->lot_data functional->lot_data comparison Comparison to Reference lot_data->comparison comparison->decision_node

Caption: Logical relationship diagram for the decision-making process in lot testing.

Conclusion

Implementing a robust quality control process for incoming fluorescent dyes is a critical step in ensuring the validity and reproducibility of experimental data. By systematically evaluating the key performance parameters of each new lot of AF 555 dye and comparing them against established acceptance criteria, researchers can mitigate the risks associated with reagent variability. This proactive approach not only enhances the reliability of individual experiments but also contributes to the overall integrity of scientific research and the efficiency of drug development pipelines.

A Comparative Guide to Alexa Fluor 555 and Its Alternatives in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Alexa Fluor 555 (AF 555) is a high-performance, water-soluble fluorescent dye widely utilized in the yellow-orange region of the visible spectrum.[1][2] Renowned for its exceptional photostability and brightness, AF 555 has become a staple in various fluorescence-based biological assays.[3][4] This guide provides a comprehensive comparison of AF 555 with its common alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the optimal fluorophore for their specific needs.

Performance Characteristics of AF 555 and Alternatives

The selection of a fluorescent probe is critical for the success of fluorescence-based experiments, with brightness and photostability being paramount. Brightness is determined by the molar extinction coefficient (light absorption efficiency) and the quantum yield (light emission efficiency).[5] AF 555 is engineered for superior performance in these areas, often outshining traditional dyes like Tetramethylrhodamine (TAMRA) and Cyanine3 (Cy3).[4][5] Its sulfonation makes it hydrophilic and negatively charged, contributing to its stability and performance across a wide pH range (pH 4-10).[3][6]

A key advantage of AF 555 is its ability to be conjugated to proteins at high molar ratios without significant self-quenching, resulting in brighter conjugates and more sensitive detection of low-abundance targets.[7][8] In contrast, dyes like Cy3 can exhibit significant fluorescence quenching at higher degrees of labeling.[8]

Table 1: Comparison of Spectroscopic and Photophysical Properties

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)
Alexa Fluor 555 555[9]565[9]155,000[6]0.10[4][10]
Cy3 ~550~570150,000~0.15
TRITC ~557~57685,000~0.28
6-TAMRA ~555~57891,000~0.10*
iFluor 555 556569150,000N/A

*Note: Quantum yields for alternative dyes can vary based on conjugation and environmental factors. Data for alternatives are compiled from various sources for general comparison.

Key Applications and Experimental Data

AF 555 is a versatile dye suitable for a range of applications, primarily in fluorescence microscopy and flow cytometry.[2][3] Its high photostability makes it particularly well-suited for imaging techniques that require prolonged light exposure, such as confocal microscopy and super-resolution microscopy.[5][7]

Fluorescence Microscopy and Immunofluorescence

In immunofluorescence (IF), AF 555-conjugated secondary antibodies are used to detect primary antibodies bound to specific cellular targets. Its brightness and photostability allow for the acquisition of high-quality, robust images.[5] For example, in a study of muntjac skin fibroblasts, mitochondria were labeled with an anti-OxPhos Complex V inhibitor protein mouse IgG1 and visualized using an orange-fluorescent Alexa Fluor 555 goat anti-mouse IgG secondary antibody.[7] This allowed for clear, multi-color imaging alongside other cellular structures labeled with different fluorophores.[7]

G cluster_workflow Indirect Immunofluorescence Workflow prep Sample Preparation (Fixation & Permeabilization) blocking Blocking (e.g., with BSA) prep->blocking primary_ab Primary Antibody Incubation (Targets specific antigen) blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Secondary Antibody Incubation (AF 555-conjugated) wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mount Mounting & Imaging wash2->mount

Caption: Indirect Immunofluorescence Workflow.

Flow Cytometry

While AF 555 can be used in flow cytometry, particularly with 532 nm or 561 nm lasers, other fluorophores like Phycoerythrin (PE) are often preferred in this application due to their spectral characteristics and brightness.[9] However, AF 555 remains a viable option, especially in multi-color panels where spectral overlap needs to be carefully managed.[11]

Experimental Protocols

General Protocol for Protein Labeling with AF 555 NHS Ester

This protocol provides a general guideline for conjugating AF 555 NHS (N-hydroxysuccinimidyl) ester to a protein containing primary amines.[12]

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • AF 555 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH ~8.3

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2 mg/mL.[13] If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into an amine-free buffer.[5]

  • Prepare Dye Stock Solution: Dissolve 1 mg of AF 555 NHS Ester in 100 µL of DMSO to create a 10 mg/mL stock solution.[12]

  • Conjugation Reaction:

    • Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column).[5]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for the dye). The DOL can then be calculated using the molar extinction coefficients of the protein and AF 555.[13] For IgG antibodies, an optimal DOL is typically between 4 and 7.[13]

G cluster_comparison Photostability Comparison AF555 Alexa Fluor 555 Imaging Extended Imaging Time AF555->Imaging High Photostability Cy3 Cy3 Cy3->Imaging Lower Photostability Signal_AF Strong, Stable Signal Signal_Cy3 Signal Fades Quickly Imaging->Signal_AF Imaging->Signal_Cy3

Caption: AF 555 Photostability Advantage.

Conclusion

Alexa Fluor 555 is a superior fluorescent dye for a multitude of applications, most notably in fluorescence microscopy.[9] Its exceptional brightness, photostability, and pH insensitivity make it a reliable choice for demanding imaging experiments.[3] While alternatives like Cy3 and TRITC are available and may be suitable for routine applications, AF 555 consistently provides brighter, more stable signals, enabling more sensitive detection and longer imaging times.[4][5] For researchers seeking high-quality, reproducible fluorescence data, AF 555 represents a significant improvement over traditional fluorophores.

References

Safety Operating Guide

Proper Disposal of AF 555 Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of AF 555 carboxylic acid, a fluorescent dye commonly used in research and development. While this document offers comprehensive guidance, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheets for similar carboxylic acid compounds mandate the following:

  • Eye Protection : Wear safety glasses with side-shields or goggles.[1][2]

  • Hand Protection : Wear compatible chemical-resistant gloves.[1][2]

  • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[1][2]

Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

II. Disposal Procedure for this compound

This compound should be treated as a chemical waste product and disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[3]

Step 1: Waste Collection

  • Collect waste this compound, including any residual amounts in containers and contaminated disposable labware (e.g., pipette tips, microfuge tubes), in a designated and compatible waste container.

  • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste.

  • Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents or bases.[1]

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste handover. Disposal must be conducted at an approved waste disposal plant.[1][2]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills :

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, sweep up the solid material, taking care to avoid dust formation.[1]

    • Collect the swept-up material in a suitable container for disposal as hazardous waste.[1]

    • Clean the spill area with soap and water.[1]

  • Large Spills :

    • Evacuate the area.

    • Contact your institution's EHS or emergency response team immediately.

For any exposure, follow the first-aid measures outlined in the SDS. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. Seek medical attention if irritation persists.[1]

IV. Chemical and Physical Properties Summary

For your reference, here is a summary of the key properties of this compound.

PropertyValue
Chemical Formula C35H43K3N2O14S4[4]
Appearance Solid
Excitation Maximum 552 nm[4]
Emission Maximum 566 nm[4]
Solubility Soluble in water
Storage Conditions Store at -20°C in the dark, desiccated.[4][5]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for This compound sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect label Label as 'Hazardous Waste: This compound' collect->label store Store in Designated Hazardous Waste Area label->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling AF 555 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory reagents is paramount. This guide provides essential safety and logistical information for the handling of AF 555 carboxylic acid, a fluorescent dye commonly used for labeling biomolecules.[1][2] Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure when handling this compound. The required PPE varies depending on the specific handling procedure.

Stage of HandlingEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles.[3] A face shield may be required for larger quantities.[3]Chemical-resistant gloves (e.g., Nitrile).[3][4]Laboratory coat.[3][4][5]Use in a well-ventilated area or fume hood.[3] A dust mask can be used to prevent inhalation of fine particles.[3]
Dissolving & Pipetting Safety glasses with side shields or safety goggles.[3][5]Chemical-resistant gloves (e.g., Nitrile).[3][4]Laboratory coat.[3][4][5]Work in a well-ventilated area or fume hood.[3]
Reaction & Conjugation Safety glasses with side shields or safety goggles.[3][5]Chemical-resistant gloves (e.g., Nitrile).[3][4]Laboratory coat.[3][4][5]Work in a well-ventilated area or fume hood.[3]
Waste Disposal Safety glasses with side shields or safety goggles.[3][5]Chemical-resistant gloves (e.g., Nitrile).[3][4]Laboratory coat.[3][4][5]Not generally required.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety and preserves the integrity of the reagent.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal a Receive Shipment b Inspect for Damage a->b c Store at -20°C, Protected from Light b->c d Equilibrate to Room Temp. c->d e Weigh in Fume Hood d->e f Dissolve in Anhydrous DMSO/DMF e->f g Perform Labeling Reaction f->g h Collect Waste g->h i Dispose as Chemical Waste h->i

Caption: Safe handling workflow for this compound.

Experimental Protocols

Storage and Handling:

  • Upon receipt, store the powdered this compound at -20°C in a desiccated, dark environment.[2][6]

  • Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[3]

  • Handle the powdered form in a well-ventilated area or a fume hood to avoid inhalation.[3]

Reagent Preparation:

  • This compound is typically dissolved in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7]

  • Once reconstituted, the solution is sensitive to moisture and should be used immediately or aliquoted and stored at -80°C.[8][9]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Call a poison center or doctor if you feel unwell.[10]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. Collect all waste in a clearly labeled, sealed container.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.